molecular formula C14H16N2 B1281173 2-(1-Benzylpiperidin-4-ylidene)acetonitrile CAS No. 55022-82-7

2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Cat. No.: B1281173
CAS No.: 55022-82-7
M. Wt: 212.29 g/mol
InChI Key: GGCMXNUEQZLZHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a useful research compound. Its molecular formula is C14H16N2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-6H,7-8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCMXNUEQZLZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=CC#N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480235
Record name 2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55022-82-7
Record name 2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-benzylpiperidin-4-ylidene)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile (CAS Number: 55022-82-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile chemical intermediate with significant potential in the development of novel therapeutics targeting the central nervous system (CNS). Its structural motif, featuring a benzylpiperidine core, is prevalent in a variety of pharmacologically active compounds. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and the established and potential biological activities of this compound, with a focus on its role as a precursor for CNS-active agents. Detailed experimental protocols and characterization data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

PropertyValueReference
CAS Number 55022-82-7[1]
Molecular Formula C₁₄H₁₆N₂[1]
Molecular Weight 212.29 g/mol [1]
Appearance SolidGeneral Knowledge
Storage Temperature 2-8°C[2]

Synthesis

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone. The HWE reaction is favored for its high stereoselectivity, typically yielding the more stable (E)-alkene, and the straightforward removal of the phosphate byproduct.[3]

Synthesis Workflow

Synthesis_Workflow reagent1 Diethyl cyanomethylphosphonate intermediate Phosphonate Carbanion reagent1->intermediate Deprotonation reagent2 Strong Base (e.g., NaH) reagent2->intermediate ketone 1-Benzyl-4-piperidone product This compound ketone->product intermediate->product Horner-Wadsworth-Emmons Reaction workup Aqueous Workup & Purification product->workup Isolation

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH) as a 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3 x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0°C in an ice bath.

  • Add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF dropwise to the stirred slurry over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 30 minutes, during which the solution should become clear, indicating the formation of the phosphonate carbanion.

  • Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture over 30 minutes at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0°C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford this compound as a solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the vinyl proton of the acetonitrile group (~5.3 ppm), and the piperidine ring protons (in the aliphatic region, ~2.3-2.6 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the nitrile carbon (~118 ppm), the quaternary carbon of the double bond (~160 ppm), the vinyl carbon (~95 ppm), the carbons of the benzyl group (aromatic signals ~127-138 ppm and the benzylic carbon ~63 ppm), and the carbons of the piperidine ring (~30-53 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong, sharp absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.[4][5]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 212.29, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the benzyl group or cleavage of the piperidine ring. The predicted m/z for the protonated molecule [M+H]⁺ is 213.13863.[6]

Biological Activity and Potential Applications

This compound serves as a crucial building block for the synthesis of compounds with potential therapeutic applications, primarily targeting the central nervous system. The N-benzylpiperidine scaffold is a common feature in ligands for various CNS receptors.[7]

Dopamine and Serotonin Receptor Ligands

Derivatives of N-benzylpiperidine have been extensively investigated as ligands for dopamine (D₂) and serotonin (5-HT₂A) receptors.[8] These receptors are key targets in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. The structural framework of this compound allows for chemical modifications to optimize binding affinity and selectivity for these receptors.

Neuroprotective Agents

The development of neuroprotective agents is a critical area of research for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for assessing the neuroprotective potential of chemical compounds against various neurotoxins.[9] While direct neuroprotective data for this compound is not available, related piperidine derivatives have shown promise in protecting neuronal cells from damage.[10]

Experimental Protocols for Biological Evaluation

This assay measures the ability of a test compound to displace a radiolabeled ligand from the D₂ receptor.

Workflow:

D2_Binding_Assay membranes Membranes from cells expressing D2 receptors incubation Incubation membranes->incubation radioligand Radioligand (e.g., [3H]Spiperone) radioligand->incubation test_compound Test Compound (e.g., this compound derivative) test_compound->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Ki determination) counting->analysis

Caption: Workflow for a D₂ receptor radioligand binding assay.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the human dopamine D₂ receptor.

  • In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound.

  • For non-specific binding determination, a separate set of wells should contain a high concentration of a known D₂ antagonist (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound and determine the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][12]

This assay is analogous to the D₂ receptor binding assay but uses a 5-HT₂A selective radioligand.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the human serotonin 5-HT₂A receptor.

  • In a 96-well plate, add the cell membranes, a fixed concentration of a 5-HT₂A selective radioligand (e.g., [³H]ketanserin), and varying concentrations of the test compound.[13]

  • Determine non-specific binding using a high concentration of a known 5-HT₂A antagonist (e.g., ketanserin).

  • Incubate the plate to allow for binding equilibrium.

  • Filter the contents and wash the filters.

  • Quantify the bound radioactivity by scintillation counting.

  • Calculate the Ki value for the test compound.[14]

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death.

Workflow:

Neuroprotection_Assay cells Differentiated SH-SY5Y cells pretreatment Pre-treatment with Test Compound cells->pretreatment neurotoxin Neurotoxin Exposure (e.g., MPP+ or H2O2) pretreatment->neurotoxin incubation Incubation (24-48h) neurotoxin->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay analysis Data Analysis (IC50 determination) viability_assay->analysis

Caption: Workflow for an in vitro neuroprotection assay.

Protocol:

  • Culture human SH-SY5Y neuroblastoma cells in an appropriate medium. For a more neuron-like phenotype, differentiate the cells using retinoic acid.

  • Seed the differentiated cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-4 hours).

  • Induce neurotoxicity by adding a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP⁺) or hydrogen peroxide (H₂O₂).

  • Incubate the cells for 24-48 hours.

  • Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Calculate the concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (IC₅₀).[8][9]

Signaling Pathways

The potential therapeutic effects of derivatives of this compound are likely mediated through the modulation of specific intracellular signaling pathways downstream of their primary molecular targets.

G-Protein Coupled Receptor (GPCR) Signaling

Both dopamine D₂ and serotonin 5-HT₂A receptors are G-protein coupled receptors (GPCRs).

  • D₂ Receptors: These are typically coupled to Gαi/o proteins. Activation of D₂ receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.[15]

  • 5-HT₂A Receptors: These receptors are coupled to Gαq/11 proteins. Their activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[16]

GPCR_Signaling cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gai Gαi/o D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA Inhibition SHT2AR 5-HT2A Receptor Gaq Gαq/11 SHT2AR->Gaq Activation PLC Phospholipase C Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified GPCR signaling pathways for D₂ and 5-HT₂A receptors.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel CNS-active compounds. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its versatile chemical structure make it an attractive starting point for medicinal chemistry campaigns targeting dopamine and serotonin receptors, as well as for the discovery of new neuroprotective agents. This technical guide provides the foundational knowledge and experimental frameworks necessary to facilitate further research into the pharmacological properties and therapeutic potential of derivatives of this compound. Further studies are warranted to synthesize and evaluate specific analogs of this compound to fully elucidate their structure-activity relationships and therapeutic utility.

References

An In-depth Technical Guide to the Chemical Properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in medicinal chemistry and drug development. This document outlines its structural characteristics, physicochemical properties, and spectroscopic data. Furthermore, it details a standard experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction and discusses its pivotal role as a precursor in the synthesis of various pharmacologically active molecules. The logical workflows and its position in drug discovery pathways are illustrated using diagrams for enhanced clarity.

Chemical and Physical Properties

This compound is a versatile organic compound featuring a benzyl-protected piperidine ring core with an exocyclic acetonitrile group. Its structural characteristics make it an important building block for introducing the N-benzylpiperidine moiety, a recognized pharmacophore in many centrally active agents.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. While specific experimental values for melting and boiling points are not extensively reported in the literature, its physical state is typically a solid, obtained through precipitation or crystallization during synthesis. Its solubility is predicted to be high in common organic solvents and low in aqueous media, consistent with its lipophilic benzyl and piperidine components.

PropertyValueReference(s)
IUPAC Name This compoundN/A
CAS Number 55022-82-7[1][2]
Molecular Formula C₁₄H₁₆N₂[1][2][3]
Molecular Weight 212.29 g/mol [1][2]
Physical State Solid (typical)Inferred from synthesis
Melting Point Not reported[1]
Boiling Point Not reported[1]
Solubility Soluble in organic solvents (e.g., DCM, THF, Methanol, Ethanol, DMSO); Insoluble in water.Inferred from structure
Storage Conditions 2-8°C, sealed, dry[1]
Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. The expected data from key analytical techniques are presented below.

TechniqueFeatureExpected Value(s)Reference(s)
¹H-NMR Vinylic Proton (=CHCN)~5.2-5.4 ppm (singlet)[4]
Aromatic Protons (C₆H₅)~7.2-7.4 ppm (multiplet, 5H)[5]
Benzylic Protons (CH₂Ph)~3.5 ppm (singlet, 2H)[5]
Piperidine Protons~2.4-2.8 ppm (multiplets, 8H)[5]
¹³C-NMR Nitrile Carbon (-C≡N)~118 ppm[6][7]
Vinylic Carbon (C=CHCN)~160 ppm[7][8]
Vinylic Carbon (=CHCN)~95 ppm[7][8]
Benzyl & Piperidine C138 ppm (Ar-C), 129, 128, 127 ppm (Ar-CH), 63 ppm (CH₂Ph), 53 ppm (piperidine-CH₂), 35 ppm (piperidine-CH₂)[6][7][8]
FT-IR Nitrile Stretch (C≡N)~2220 cm⁻¹ (strong, sharp)Inferred
Alkene Stretch (C=C)~1640 cm⁻¹ (medium)Inferred
Mass Spec (ESI) [M+H]⁺m/z 213.13863[3]
[M+Na]⁺m/z 235.12057[3]

Experimental Protocols

Synthesis via Horner-Wadsworth-Emmons (HWE) Reaction

The most common and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) olefination reaction. This method involves the reaction of a stabilized phosphonate carbanion with a ketone, in this case, 1-Benzyl-4-piperidone.

Reaction Scheme: 1-Benzyl-4-piperidone + Diethyl (cyanomethyl)phosphonate → this compound + Diethyl phosphate

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl (cyanomethyl)phosphonate

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Deionized water

  • Organic extraction solvent (e.g., Ethyl acetate)

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Preparation of the Phosphonate Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a 60% dispersion of sodium hydride in mineral oil (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the phosphonate carbanion (ylide) is observed.

  • Olefination Reaction: Cool the ylide solution back to 0°C.

  • Add a solution of 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, quench it by carefully adding saturated aqueous ammonium chloride solution.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial and versatile intermediate for creating more complex molecules with significant therapeutic potential. The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, known to impart favorable properties for interacting with biological targets, particularly within the central nervous system (CNS).[1]

Precursor for CNS-Active Agents

The structural framework of this compound allows for facile chemical modifications to develop ligands for various CNS receptors. It is a key building block for potential antipsychotic and antidepressant agents designed to target dopamine and serotonin receptors.[1]

Intermediate for Opioid Analgesics

This compound is a documented starting material for the synthesis of novel analogs of Fentanyl. Research in this area aims to develop potent analgesics with reduced side effects compared to traditional opioids.

Scaffold for Sigma Receptor Ligands

Derivatives of the benzylpiperidine core have demonstrated high affinity for Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors. These receptors are implicated in a variety of neurological conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders, making this scaffold highly valuable for developing novel therapeutics in these areas.

Visualizations

Synthesis Workflow

The following diagram illustrates the logical flow of the Horner-Wadsworth-Emmons synthesis protocol.

Synthesis_Workflow cluster_ylide Ylide Formation cluster_olefination Olefination cluster_workup Work-up & Purification Phosphonate Diethyl (cyanomethyl)phosphonate Ylide Phosphonate Carbanion (Ylide) Phosphonate->Ylide Base Strong Base (e.g., NaH) in Anhydrous THF Base->Ylide Deprotonation Reaction Nucleophilic Addition & Elimination Ylide->Reaction Ketone 1-Benzyl-4-piperidone Ketone->Reaction Quench Quench Reaction Reaction->Quench Product This compound Extract Aqueous Extraction Quench->Extract Purify Chromatography or Recrystallization Extract->Purify FinalProduct Pure Product Purify->FinalProduct Drug_Discovery_Pathway Intermediate This compound CNS_Agents CNS Agents (Antipsychotics, Antidepressants) Intermediate->CNS_Agents Modification of acetonitrile group Opioids Opioid Analogs (Fentanyl Derivatives) Intermediate->Opioids Further elaboration Sigma_Ligands Sigma (σ) Receptor Ligands (Neuropathic Pain) Intermediate->Sigma_Ligands Scaffold for pharmacophore Receptor_DA_5HT Dopamine & Serotonin Receptors CNS_Agents->Receptor_DA_5HT Receptor_Opioid μ-Opioid Receptor Opioids->Receptor_Opioid Receptor_Sigma σ1 and σ2 Receptors Sigma_Ligands->Receptor_Sigma

References

An In-depth Technical Guide to the Molecular Structure and Properties of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. This compound is a key intermediate in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system. This document includes a summary of its physicochemical properties, a detailed representative experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and a discussion of its potential role as a molecular scaffold for interacting with key neurological signaling pathways.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a piperidine ring N-substituted with a benzyl group. An acetonitrile moiety is attached to the 4-position of the piperidine ring through an exocyclic double bond. This structural arrangement provides a versatile scaffold for chemical modification in drug discovery.[1][2]

Physicochemical and Spectroscopic Data

Table 1: General Molecular Properties

PropertyValueSource
Molecular Formula C₁₄H₁₆N₂[3][4]
Molecular Weight 212.29 g/mol [3]
CAS Number 55022-82-7[3]
Monoisotopic Mass 212.13135 Da[4]
Predicted XlogP 1.9[4]

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺ 213.13863
[M+Na]⁺ 235.12057
[M-H]⁻ 211.12407
[M]⁺ 212.13080
Source:[4]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through an olefination reaction, with the Horner-Wadsworth-Emmons (HWE) reaction being a common and effective method.[5][6][7] This reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone. The HWE reaction is favored for its high yield and the formation of a water-soluble phosphate byproduct, which simplifies purification.[7][8][9]

Representative Synthesis Workflow

The logical flow for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction is illustrated below.

G cluster_0 Preparation of Reagents cluster_1 Reaction Steps cluster_2 Workup and Purification Reagent_1 1-Benzyl-4-piperidone Step_2 Nucleophilic Addition Reagent_1->Step_2 Reagent_2 Diethyl cyanomethylphosphonate Step_1 Deprotonation of Phosphonate Reagent_2->Step_1 Base Strong Base (e.g., NaH) Base->Step_1 Solvent Anhydrous Solvent (e.g., THF) Solvent->Step_1 Step_1->Step_2 Step_3 Elimination Step_2->Step_3 Workup Aqueous Workup Step_3->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of this compound based on the Horner-Wadsworth-Emmons reaction.

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the NaH suspension with stirring.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the formation of the phosphonate carbanion.

  • Reaction with Ketone:

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the phosphonate anion solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Relevance in Drug Discovery and Signaling Pathways

The N-benzylpiperidine motif is a privileged structure in medicinal chemistry, known for its role in compounds that interact with various biological targets, particularly within the central nervous system.[2] Derivatives of this scaffold have been investigated for their potential to modulate dopamine and serotonin receptors, which are key players in the pathophysiology of numerous neurological and psychiatric disorders.[1][10]

Potential Interaction with Dopamine Receptor Signaling

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[11][12] These receptors are central to processes such as motor control, motivation, and cognition.[12] The modulation of these pathways is a cornerstone of treatments for conditions like Parkinson's disease and schizophrenia.

Below is a simplified representation of the D1-like and D2-like dopamine receptor signaling pathways.

G cluster_D1 D1-like Receptor Pathway (Gs/olf-coupled) cluster_D2 D2-like Receptor Pathway (Gi/o-coupled) D1_Receptor D1/D5 Receptor Gs_olf Gs/olf D1_Receptor->Gs_olf Activates AC_D1 Adenylyl Cyclase Gs_olf->AC_D1 Stimulates cAMP_D1 cAMP AC_D1->cAMP_D1 Produces PKA Protein Kinase A cAMP_D1->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Cellular_Response_D1 Increased Neuronal Excitability DARPP32->Cellular_Response_D1 D2_Receptor D2/D3/D4 Receptor Gi_o Gi/o D2_Receptor->Gi_o Activates AC_D2 Adenylyl Cyclase Gi_o->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 Reduced Production Cellular_Response_D2 Decreased Neuronal Excitability cAMP_D2->Cellular_Response_D2

Caption: Simplified dopamine receptor signaling pathways.

Potential Interaction with Serotonin Receptor Signaling

Serotonin (5-hydroxytryptamine, 5-HT) receptors are another major class of GPCRs (with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel) that are widely distributed throughout the central nervous system.[13][14] They are involved in the regulation of mood, anxiety, sleep, and appetite, and are the targets of many antidepressant and anxiolytic drugs.[13][14]

The diagram below illustrates a generalized view of the major serotonin receptor signaling cascades.

G cluster_5HT_Gq 5-HT Receptor (Gq-coupled) cluster_5HT_Gs 5-HT Receptor (Gs-coupled) cluster_5HT_Gi 5-HT Receptor (Gi-coupled) Receptor_Gq e.g., 5-HT2A/2C Gq Gq Receptor_Gq->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release IP3->Ca2_Release PKC Protein Kinase C DAG->PKC Response_Gq Cellular Response Ca2_Release->Response_Gq PKC->Response_Gq Receptor_Gs e.g., 5-HT4/6/7 Gs Gs Receptor_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs Produces PKA_Gs PKA cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Receptor_Gi e.g., 5-HT1A/1B Gi Gi Receptor_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi Reduced Production Response_Gi Cellular Response cAMP_Gi->Response_Gi

Caption: Overview of major serotonin receptor signaling pathways.

Conclusion

This compound represents a valuable building block for the synthesis of novel, pharmacologically active compounds. Its molecular structure is amenable to diversification, allowing for the exploration of structure-activity relationships in the development of agents targeting dopamine, serotonin, and other CNS receptors. The Horner-Wadsworth-Emmons reaction provides a reliable and efficient route for its synthesis. Further investigation into the biological activity of derivatives of this compound is warranted to fully elucidate their therapeutic potential.

References

An In-depth Technical Guide to the Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile from N-benzyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile, a valuable intermediate in the development of various pharmacologically active molecules. The primary synthetic routes from the readily available starting material, N-benzyl-4-piperidone, are detailed, with a focus on the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation. This document includes detailed experimental protocols, tabulated quantitative data for easy comparison, and diagrams illustrating the reaction pathways and experimental workflows.

Introduction

This compound serves as a key building block in medicinal chemistry, particularly in the design of compounds targeting the central nervous system. Its structural motif is found in potential antipsychotic and antidepressant agents. The synthesis of this intermediate from N-benzyl-4-piperidone is a critical step in the development of novel therapeutics. The two most prominent and effective methods for this transformation are the Horner-Wadsworth-Emmons (HWE) olefination and the Knoevenagel condensation. Both reactions provide a reliable means of forming the exocyclic carbon-carbon double bond.

Reaction Pathways

The synthesis of this compound from N-benzyl-4-piperidone can be efficiently achieved through two primary condensation reactions.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes.[1] In this case, it involves the reaction of N-benzyl-4-piperidone with a phosphonate ylide generated from diethyl cyanomethylphosphonate. The key advantages of the HWE reaction include the high nucleophilicity of the phosphonate carbanion and the straightforward removal of the water-soluble phosphate byproduct during workup.[2]

Knoevenagel Condensation

The Knoevenagel condensation is another powerful tool for C-C bond formation, involving the reaction of a carbonyl compound with an active methylene compound, such as malononitrile, in the presence of a basic catalyst.[3] This method is often favored for its operational simplicity and the use of milder reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterHorner-Wadsworth-EmmonsKnoevenagel CondensationReference
Reactants N-benzyl-4-piperidone, Diethyl cyanomethylphosphonate, Base (e.g., NaH)N-benzyl-4-piperidone, Malononitrile, Catalyst (e.g., Piperidine, Ammonium Acetate)[2][3]
Solvent Anhydrous THF, DMFEthanol, Water/Glycerol[2][4]
Reaction Temp. 0 °C to room temperatureRoom temperature to 50 °C[2][4]
Typical Yield >80% (estimated based on similar reactions)71-99% (for analogous benzylidenemalononitriles)[4]
Product MW 212.29 g/mol 212.29 g/mol [5]
Product Formula C₁₄H₁₆N₂C₁₄H₁₆N₂[5]

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound via the Horner-Wadsworth-Emmons reaction and the Knoevenagel condensation.

Protocol 1: Horner-Wadsworth-Emmons Reaction

This protocol is based on general procedures for the Horner-Wadsworth-Emmons reaction.[2]

Materials:

  • N-benzyl-4-piperidone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF to the NaH suspension via the dropping funnel.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the ylide.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add a solution of N-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion is confirmed by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Knoevenagel Condensation

This protocol is adapted from general procedures for the Knoevenagel condensation of aldehydes and ketones with malononitrile.[4][6]

Materials:

  • N-benzyl-4-piperidone

  • Malononitrile

  • Ammonium acetate (or piperidine)

  • Ethanol (or a water/glycerol mixture)

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-4-piperidone (1.0 equivalent) and malononitrile (1.05 equivalents) in ethanol.

  • Add a catalytic amount of ammonium acetate (or a few drops of piperidine).

  • Stir the reaction mixture at room temperature. The reaction can be gently heated to 50 °C to increase the rate if necessary.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • If precipitation does not occur, pour the reaction mixture into ice-cold water with stirring.

  • Collect the resulting solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

reaction_pathway cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_knoevenagel Knoevenagel Condensation nbp1 N-benzyl-4-piperidone intermediate1 Oxaphosphetane Intermediate nbp1->intermediate1 Nucleophilic Attack dcp Diethyl cyanomethylphosphonate ylide Phosphonate Ylide dcp->ylide Deprotonation base Base (e.g., NaH) product1 This compound intermediate1->product1 Elimination nbp2 N-benzyl-4-piperidone adduct Aldol-type Adduct nbp2->adduct Nucleophilic Addition malono Malononitrile enolate Enolate Intermediate malono->enolate Deprotonation catalyst Catalyst (e.g., Piperidine) product2 This compound adduct->product2 Dehydration

Caption: Reaction pathways for the synthesis of the target compound.

experimental_workflow start Start: Reactants & Solvent reaction Reaction Setup (Inert atmosphere, Temp. control) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring workup Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product characterization->product

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from N-benzyl-4-piperidone is a well-established transformation that can be reliably achieved through either the Horner-Wadsworth-Emmons reaction or the Knoevenagel condensation. The choice of method may depend on factors such as the desired scale of the reaction, available reagents, and the desired level of stereocontrol. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this important pharmaceutical intermediate. Further optimization of reaction conditions may be necessary to achieve the highest possible yields and purity for specific applications.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(1-benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in medicinal chemistry. Due to the limited availability of directly published experimental spectra for this specific compound, this document combines predicted data, analysis of structurally related compounds, and plausible experimental protocols to serve as a valuable resource for researchers.

Chemical Structure and Properties

  • Chemical Name: this compound

  • Molecular Formula: C₁₄H₁₆N₂

  • Molecular Weight: 212.29 g/mol

  • CAS Number: 55022-82-7[1]

Synthesis

The synthesis of this compound can be achieved through established olefination reactions, primarily the Horner-Wadsworth-Emmons reaction or the Knoevenagel condensation, starting from 1-benzyl-4-piperidone.

dot

Synthesis_Methodology Synthesis of this compound cluster_hwe Horner-Wadsworth-Emmons Reaction cluster_knoevenagel Knoevenagel Condensation start_hwe 1-Benzyl-4-piperidone intermediate_hwe Phosphonate Ylide start_hwe->intermediate_hwe + Reagent + Base reagent_hwe Diethyl cyanomethylphosphonate reagent_hwe->intermediate_hwe base_hwe Base (e.g., NaH, K2CO3) base_hwe->intermediate_hwe product_hwe This compound intermediate_hwe->product_hwe Reaction with Ketone start_knoevenagel 1-Benzyl-4-piperidone product_knoevenagel This compound start_knoevenagel->product_knoevenagel + Reagent + Catalyst reagent_knoevenagel 2-Cyanoacetamide reagent_knoevenagel->product_knoevenagel catalyst_knoevenagel Catalyst (e.g., Piperidine, NH4OAc) catalyst_knoevenagel->product_knoevenagel HWE_Protocol Horner-Wadsworth-Emmons Protocol step1 1. Deprotonation of Phosphonate step2 2. Addition of Ketone step1->step2 Cool to 0°C step3 3. Reaction Monitoring step2->step3 Warm to RT step4 4. Work-up step3->step4 Reaction complete step5 5. Purification step4->step5 Crude product Knoevenagel_Protocol Knoevenagel Condensation Protocol step1 1. Mix Reactants and Catalyst step2 2. Heating and Stirring step1->step2 step3 3. Reaction Monitoring step2->step3 step4 4. Isolation of Product step3->step4 Reaction complete step5 5. Purification step4->step5 Crude product

References

Solubility Profile of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility assessments, detailed experimental protocols for determining solubility, and a proposed synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development of novel therapeutics, offering foundational knowledge for handling and utilizing this compound in various organic solvents.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of compounds targeting the central nervous system. Its structural motif is found in a variety of molecules with potential therapeutic applications. Understanding the solubility of this intermediate in common organic solvents is paramount for its synthesis, purification, and formulation into more complex drug candidates. This guide aims to provide a detailed, albeit qualitative, understanding of its solubility and the methodologies to quantify it.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarity IndexExpected Qualitative Solubility
Polar Protic Solvents
Methanol5.1Soluble
Ethanol4.3Soluble
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)7.2Soluble
Acetonitrile5.8Likely Soluble
Acetone5.1Likely Soluble
Nonpolar Solvents
Toluene2.4Soluble
Xylene2.5Soluble
Dichloromethane3.1Likely Soluble
Chloroform4.1Likely Soluble
Aqueous Solvents
Water10.2Insoluble

Note: This table is based on the expected solubility and should be confirmed by experimental determination.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following is a general procedure that can be adapted for this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with the respective solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

    • A calibration curve should be prepared using standard solutions of the compound of known concentrations.

    • The solubility is then calculated from the concentration of the saturated solution.

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Horner-Wadsworth-Emmons reaction or a Knoevenagel condensation.[2][3][4][5][6][7][8][9] The following diagram illustrates a generalized workflow for its synthesis.

G start Starting Materials: 1-Benzyl-4-piperidone Diethyl cyanomethylphosphonate reaction Horner-Wadsworth-Emmons Reaction start->reaction Reactants base Base (e.g., NaH, KOtBu) base->reaction Catalyst workup Aqueous Workup (Quenching, Extraction) reaction->workup Crude Product purification Purification (Column Chromatography) workup->purification Extracted Product product 2-(1-Benzylpiperidin-4-ylidene) acetonitrile purification->product Pure Product

References

Stability and Storage of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known stability and storage conditions for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile based on available data. However, specific, quantitative stability studies on this compound are limited in the public domain. The experimental protocols and potential degradation pathways described herein are based on general principles of organic chemistry and pharmaceutical stability testing and should be adapted and validated for specific applications.

Introduction

This compound is a versatile intermediate in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active molecules targeting the central nervous system.[1] Its chemical structure, featuring a benzylpiperidine moiety and an acetonitrile group, presents specific considerations for its stable storage and handling to ensure its integrity and purity for research and drug development purposes. This guide summarizes the available physicochemical properties, recommended storage conditions, potential degradation pathways, and provides a general framework for conducting stability studies.

Physicochemical Properties

Understanding the fundamental physicochemical properties of a compound is crucial for its proper handling and storage. The known properties of this compound are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₄H₁₆N₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
CAS Number 55022-82-7[1][2]
Appearance Not explicitly stated, likely a solid-
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not explicitly stated[1]
Storage Temperature 2-8°C[1]

Recommended Storage and Handling

Proper storage is essential to prevent degradation and maintain the quality of this compound. The following conditions are recommended based on general safety data for related compounds.

ConditionRecommendationRationale
Temperature Store at 2-8°C (refrigerated).To minimize thermal degradation and potential side reactions.
Atmosphere Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).To protect from moisture and atmospheric oxygen, which can cause hydrolysis and oxidation.
Light Protect from light.To prevent photolytic degradation.
Handling Handle in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To ensure personnel safety.

Potential Degradation Pathways

4.1. Hydrolysis: The nitrile group (-CN) can be susceptible to hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The ylidene bond might also be susceptible to cleavage under harsh hydrolytic conditions.

4.2. Oxidation: The tertiary amine in the piperidine ring is prone to oxidation, which could lead to the formation of an N-oxide. The benzylic position is also susceptible to oxidation.

4.3. Photodegradation: Exposure to UV or visible light could potentially lead to isomerization of the double bond or radical-mediated degradation reactions.

4.4. Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.

Below is a diagram illustrating these hypothetical degradation pathways.

G Hypothetical Degradation Pathways main This compound hydrolysis Hydrolysis (Acid/Base) main->hydrolysis oxidation Oxidation (e.g., H₂O₂) main->oxidation photolysis Photolysis (UV/Vis Light) main->photolysis thermolysis Thermolysis (Heat) main->thermolysis amide Amide Intermediate hydrolysis->amide n_oxide N-Oxide oxidation->n_oxide isomers Geometric Isomers photolysis->isomers decomp Decomposition Products thermolysis->decomp acid Carboxylic Acid amide->acid

A diagram of potential degradation pathways for this compound.

Framework for Stability Testing: A General Protocol

To definitively assess the stability of this compound, a forced degradation study should be conducted according to ICH guidelines. This involves subjecting the compound to various stress conditions to identify potential degradants and develop a stability-indicating analytical method.

5.1. Objective To evaluate the stability of this compound under various stress conditions and to identify the degradation products.

5.2. Materials

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Other solvents and reagents as required for analysis

5.3. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • pH meter

  • Analytical balance

  • Oven

  • Photostability chamber

  • Volumetric flasks and pipettes

5.4. Experimental Workflow

The general workflow for a forced degradation study is depicted in the diagram below.

G Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound control Unstressed Control start->control acid Acidic Condition (e.g., 0.1 M HCl) start->acid base Basic Condition (e.g., 0.1 M NaOH) start->base oxidative Oxidative Condition (e.g., 3% H₂O₂) start->oxidative thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc HPLC Analysis control->hplc acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Data Interpretation hplc->data pathways Identify Degradation Pathways data->pathways method Develop Stability-Indicating Method data->method

A general workflow for conducting a forced degradation study.

5.5. Stress Conditions (Illustrative)

The following table provides an example of stress conditions that could be applied. The actual concentrations and durations may need to be adjusted based on the lability of the compound.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours at RT and 60°C
Base Hydrolysis 0.1 M NaOH24, 48, 72 hours at RT and 60°C
Oxidation 3% H₂O₂24, 48, 72 hours at RT
Thermal Degradation Solid and solution at 80°C7 days
Photostability UV and visible light (ICH Q1B)As per guidelines

5.6. Data Presentation (Illustrative)

The results of a stability study should be presented in a clear and organized manner. The following table is a template that can be used to summarize the data.

Stress ConditionTime (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control72RT99.80.21
0.1 M HCl246085.214.83
0.1 M NaOH246070.529.54
3% H₂O₂72RT92.17.92
Thermal (Solid)1688098.51.51
Photolytic (UV)--95.34.72

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Conclusion

While this compound is a valuable building block in medicinal chemistry, comprehensive public data on its stability profile is currently lacking. The information provided in this guide serves as a starting point for researchers, scientists, and drug development professionals. It is strongly recommended that users perform their own stability studies under conditions relevant to their specific applications to ensure the quality and integrity of this compound. The general protocols and potential degradation pathways outlined here can serve as a foundation for designing and executing such studies.

References

Preliminary Biological Screening of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological screening of the novel compound, 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. The benzylpiperidine scaffold is a well-established pharmacophore found in a variety of biologically active molecules, suggesting that this compound could serve as a valuable starting point for drug discovery programs. This document provides detailed experimental protocols for a tiered screening cascade, including in vitro cytotoxicity, antimicrobial, and enzyme inhibition assays. The objective is to efficiently assess the compound's biological potential and guide further investigation into its mechanism of action and therapeutic applications.

Introduction

The compound this compound is a synthetic molecule featuring a benzylpiperidine moiety.[1][2] This structural motif is of significant interest in medicinal chemistry, as it is a key component in a range of therapeutic agents.[3] Derivatives of N-benzylpiperidine have demonstrated a variety of biological activities, including the inhibition of enzymes such as histone deacetylases (HDAC) and acetylcholinesterase (AChE), which are relevant targets for neurodegenerative diseases like Alzheimer's. Given the established biological relevance of the benzylpiperidine core, a systematic preliminary biological screening of this compound is warranted to elucidate its potential pharmacological profile.

This guide presents a logical workflow for the initial biological evaluation of this compound, commencing with cytotoxicity profiling to establish a therapeutic window, followed by a broader screening for antimicrobial and specific enzyme inhibitory activities.

Proposed Screening Cascade

A tiered approach is recommended for the preliminary biological screening of this compound. This strategy prioritizes the early assessment of cytotoxicity to ensure that any observed biological activity in subsequent assays is not a result of general toxicity.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Broad Spectrum Bioactivity cluster_2 Tier 3: Hit Validation and Follow-up A Compound Acquisition and QC (Purity, Identity) B In Vitro Cytotoxicity Screening (e.g., MTT Assay) A->B Establish Therapeutic Window C Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) B->C Proceed if non-cytotoxic at test concentrations D Enzyme Inhibition Assays (e.g., AChE, HDAC) B->D Proceed if non-cytotoxic at test concentrations E Dose-Response Analysis C->E D->E F Mechanism of Action Studies E->F For validated hits

Figure 1: Proposed tiered screening cascade for this compound.

Data Presentation

As no public data from biological screenings of this compound are available, the following tables are presented as templates for data organization.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIncubation Time (h)IC₅₀ (µM) ± SD
HEK293Normal Human Embryonic Kidney48Data to be determined
HeLaHuman Cervical Cancer48Data to be determined
MCF-7Human Breast Adenocarcinoma48Data to be determined
A549Human Lung Carcinoma48Data to be determined

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive BacteriaData to be determined
Escherichia coli (ATCC 25922)Gram-negative BacteriaData to be determined
Pseudomonas aeruginosa (ATCC 27853)Gram-negative BacteriaData to be determined
Candida albicans (ATCC 90028)Fungal PathogenData to be determined

Table 3: Enzyme Inhibition Profile of this compound

Enzyme TargetTherapeutic AreaIC₅₀ (µM) ± SD
Acetylcholinesterase (AChE)Neurodegenerative DiseaseData to be determined
Histone Deacetylase (HDAC)Cancer, Neurodegenerative DiseaseData to be determined

Experimental Protocols

In Vitro Cytotoxicity Assay: MTT Method

This protocol is designed to assess the effect of this compound on cell viability.

Workflow Diagram:

G A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with compound at various concentrations B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 2: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Culture: Human cell lines (e.g., HEK293, HeLa, MCF-7, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Incubation: The cells are treated with the compound dilutions and incubated for 48 hours.

  • MTT Assay: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the minimum inhibitory concentration (MIC) of the compound against a panel of microorganisms.

Methodology:

  • Microorganism Preparation: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum.

  • Compound Dilution: Two-fold serial dilutions of this compound are prepared in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition

This protocol, based on Ellman's method, measures the inhibition of AChE activity.

Workflow Diagram:

G A Prepare assay buffer, enzyme, and substrate solutions B Add buffer, DTNB, and compound to 96-well plate A->B C Add AChE enzyme and pre-incubate B->C D Initiate reaction by adding acetylthiocholine iodide (substrate) C->D E Monitor absorbance at 412 nm over time D->E F Calculate percentage inhibition and IC50 E->F

Figure 3: Workflow for the AChE inhibition assay.

Methodology:

  • Reagent Preparation: All reagents are prepared in a phosphate buffer (pH 8.0).

  • Assay Procedure: In a 96-well plate, 25 µL of 15 mM acetylthiocholine iodide, 125 µL of 3 mM DTNB, 50 µL of buffer, and 25 µL of various concentrations of this compound are added. The reaction is initiated by adding 25 µL of 0.2 U/mL AChE.

  • Data Acquisition: The absorbance is measured kinetically at 412 nm for 5 minutes.

  • Data Analysis: The rate of reaction is determined, and the percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined from the dose-inhibition curve.

Conclusion

This technical guide provides a structured framework for the preliminary biological evaluation of this compound. The proposed screening cascade, encompassing cytotoxicity, antimicrobial, and enzyme inhibition assays, will enable a systematic assessment of its bioactivity. The detailed protocols and workflow diagrams are intended to facilitate the practical implementation of these studies. The insights gained from this initial screening will be crucial in determining the potential of this compound as a lead for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a synthetic organic compound that serves as a key intermediate in the synthesis of a variety of pharmacologically active molecules.[1] Its rigid piperidine core, substituted with a benzyl group and an acetonitrile moiety, provides a versatile scaffold for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent chemical transformations.

PropertyValueReference
Molecular Formula C₁₄H₁₆N₂[2][3]
Molecular Weight 212.29 g/mol [2][3]
Appearance Not explicitly found, but likely a solid at room temperature
Melting Point Not explicitly found
Boiling Point Not explicitly found
Solubility Soluble in organic solvents such as acetonitrile[4]
Storage Conditions 2-8°C, sealed, in a dry environment[1]

Synthesis

The primary synthetic route to this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[5][6] This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a solution of diethyl cyanomethylphosphonate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure the complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Synthesis_Workflow reagents 1-Benzyl-4-piperidone + Diethyl cyanomethylphosphonate reaction Horner-Wadsworth-Emmons Reaction reagents->reaction base Sodium Hydride (NaH) in THF base->reaction workup Aqueous Workup (NH4Cl, Extraction) reaction->workup purification Column Chromatography workup->purification product This compound purification->product

Synthesis workflow for this compound.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons (~3.5 ppm), the protons of the piperidine ring (aliphatic region, ~2.3-2.8 ppm), and a singlet for the vinyl proton of the acetonitrile group (~5.3 ppm).

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons of the benzyl group (~127-138 ppm), the benzylic carbon (~63 ppm), the carbons of the piperidine ring (~30-55 ppm), the quaternary carbon of the double bond (~160 ppm), the methine carbon of the double bond (~95 ppm), and the nitrile carbon (~118 ppm).

Expected ¹H and ¹³C NMR Data:

Assignment¹H Chemical Shift (ppm, multiplicity)¹³C Chemical Shift (ppm)
Benzyl-CH₂~3.5 (s)~63
Piperidine-H (axial & equatorial)~2.3 - 2.8 (m)~30 - 55
Benzyl-aromatic H~7.2 - 7.4 (m)~127 - 138
=CH-CN~5.3 (s)~95
C=-~160
CN-~118
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the different functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Functional Group
~3050-3030Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~2220-2200C≡N stretch (nitrile)
~1640-1620C=C stretch
~1600, 1495, 1450Aromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrometry Data:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 212.

  • Major Fragmentation Pathways: Common fragmentation patterns would involve the loss of the benzyl group (m/z = 91), leading to a fragment at m/z = 121. Further fragmentation of the piperidine ring is also expected.[7][8][9]

Analytical_Workflow synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms structure Structural Confirmation nmr->structure ir->structure ms->structure

Analytical workflow for structural confirmation.

Biological Significance and Potential Signaling Pathways

While this compound itself is primarily an intermediate, its structural motif is found in compounds with significant biological activity, particularly as ligands for sigma receptors.[10] Sigma receptors, especially the sigma-1 subtype, are intracellular chaperones located at the endoplasmic reticulum-mitochondrion interface and are implicated in a range of cellular processes and pathological conditions, including neurodegenerative diseases.[10][11][12]

Derivatives of the N-benzylpiperidine core have shown high affinity for sigma-1 receptors.[10] The interaction of ligands with the sigma-1 receptor can modulate various downstream signaling pathways, leading to neuroprotective effects.

Potential Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by a ligand can initiate a cascade of events that contribute to neuronal survival and plasticity. A simplified representation of this pathway is illustrated below.

Sigma1_Receptor_Pathway cluster_ER Endoplasmic Reticulum S1R_BiP Sigma-1 Receptor-BiP Complex S1R Sigma-1 Receptor S1R_BiP->S1R dissociates IP3R IP3 Receptor S1R->IP3R modulates BDNF BDNF Signaling S1R->BDNF promotes Ligand Ligand (e.g., derivative of This compound) Ligand->S1R_BiP binds Ca_release Ca²⁺ Release IP3R->Ca_release Mitochondria Mitochondria Ca_release->Mitochondria uptake Neuroprotection Neuroprotection & Cell Survival Mitochondria->Neuroprotection maintains function BDNF->Neuroprotection

Simplified Sigma-1 Receptor Signaling Pathway.

Pathway Description:

  • Under normal conditions, the sigma-1 receptor is associated with the chaperone protein BiP (Binding immunoglobulin Protein) at the mitochondria-associated endoplasmic reticulum (ER) membrane.[13]

  • Upon binding of a ligand, the sigma-1 receptor dissociates from BiP.[13]

  • The activated sigma-1 receptor can then interact with various client proteins, including the inositol 1,4,5-trisphosphate (IP₃) receptor, to modulate intracellular calcium signaling.[12]

  • This modulation of calcium homeostasis between the ER and mitochondria is crucial for maintaining mitochondrial function and cell survival.[11]

  • Furthermore, activation of the sigma-1 receptor has been shown to promote the expression and signaling of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal plasticity and survival.[14]

  • Collectively, these actions contribute to the neuroprotective effects observed with sigma-1 receptor agonists.

Conclusion

This compound is a valuable synthetic intermediate with a chemical structure that is highly relevant to the development of CNS-active pharmaceuticals. Its synthesis via the Horner-Wadsworth-Emmons reaction is a standard and efficient method. The spectroscopic data provide a clear fingerprint for the characterization of this molecule. The association of its core structure with sigma-1 receptor ligands highlights its potential as a building block for the discovery of novel therapeutics for neurodegenerative and psychiatric disorders. This technical guide provides a foundational understanding of the key physical, chemical, and potential biological characteristics of this important compound for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Safe Handling of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on the safe handling of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile based on its chemical structure and data from related compounds. As specific toxicological data for this compound is not publicly available, it should be treated as a substance of unknown toxicity and handled with the utmost caution. All laboratory activities should be preceded by a thorough, site-specific risk assessment conducted by qualified personnel.

Introduction

This compound is a research chemical, likely utilized as an intermediate in the synthesis of pharmacologically active molecules, particularly in the development of compounds targeting the central nervous system.[1][2] Given its novelty and the absence of a comprehensive toxicological profile, a cautious approach to its handling is imperative. This guide synthesizes available safety information on its structural analogs—piperidine and acetonitrile—to provide a robust framework for its safe management in a laboratory setting.

Hazard Assessment Based on Structural Analogs

The chemical structure of this compound incorporates both a substituted piperidine ring and an acetonitrile functional group. The potential hazards can be inferred from the known toxicological profiles of these components.

Piperidine Moiety

Piperidine and its derivatives are known to be hazardous. Piperidine itself is classified as a highly flammable liquid.[3][4] It is harmful if swallowed and toxic in contact with skin or if inhaled.[3] A primary concern is its corrosivity, causing severe skin burns and eye damage.[3][4][5]

Acetonitrile Moiety

Acetonitrile is a flammable liquid and vapor.[6] It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation.[6] High concentrations of acetonitrile can lead to symptoms such as flushing of the face, chest constriction, confusion, delirium, seizures, and in severe cases, death from central nervous system depression.[6] The toxic effects of acetonitrile are primarily due to its metabolism into hydrogen cyanide.

Quantitative Toxicity Data for Structural Analogs

No specific quantitative toxicity data for this compound has been found. The following table summarizes the acute toxicity data for its core components, piperidine and acetonitrile, to provide a basis for risk assessment.

CompoundAnimal ModelRoute of AdministrationLD50 (mg/kg)LC50Reference(s)
Piperidine RatOral133-[7]
RabbitDermal275-[7]
RatInhalation (4h)-4.8 mg/L[5]
Acetonitrile RatOral2460-
RabbitDermal>2000-
RatInhalation (8h)-7551 ppm

Recommended Experimental Protocols for Safe Handling

Given the unknown toxicity, handling procedures should adhere to the principles of working with Particularly Hazardous Substances (PHS).[8]

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the hazards of the structural analogs, nitrile or neoprene gloves are recommended. Always inspect gloves before use and change them frequently.[9]

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[10]

  • Skin and Body Protection: A full-length laboratory coat, worn closed, is required.[11] Consider using disposable sleeves for added protection.

  • Respiratory Protection: If there is a risk of exposure outside of a fume hood, a properly fitted respirator with an appropriate cartridge should be used, in accordance with an established respiratory protection program.

Administrative and Procedural Controls
  • Risk Assessment: Conduct a thorough risk assessment before any new procedure involving this compound.[12]

  • Standard Operating Procedures (SOPs): Develop detailed SOPs for all aspects of handling, from receipt to disposal.[13]

  • Minimization: Use the smallest quantity of the chemical necessary for the experiment.[8]

  • Designated Area: Designate a specific area within the laboratory for working with this compound.[8]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[8] Do not consume food or drink in the laboratory.[6]

Emergency Procedures

Spills
  • Evacuation: Evacuate the immediate area.

  • Control: If flammable, remove all ignition sources.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Cleanup: Use non-sparking tools for cleanup. Place the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

First Aid
  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage and Disposal

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • The recommended storage temperature is typically refrigerated (2-8°C).[1]

Disposal
  • Dispose of waste in accordance with all applicable federal, state, and local regulations.[13]

  • Treat all waste contaminated with this compound as hazardous waste.

Visualized Workflows

The following diagrams illustrate key logical and procedural workflows for handling this compound.

Risk Assessment for Handling a Novel Compound start Start: New Experiment Proposed identify Identify Compound: This compound start->identify search_sds Search for Specific SDS identify->search_sds sds_found SDS Available? search_sds->sds_found follow_sds Follow SDS Recommendations sds_found->follow_sds Yes no_sds No SDS Found: Treat as Particularly Hazardous Substance (PHS) sds_found->no_sds No develop_sop Develop Safe Handling SOP follow_sds->develop_sop analog_analysis Analyze Structural Analogs: - Piperidine - Acetonitrile no_sds->analog_analysis assess_hazards Assess Potential Hazards: - Toxicity (Acute, Chronic) - Corrosivity - Flammability analog_analysis->assess_hazards assess_hazards->develop_sop end Proceed with Experiment develop_sop->end

Caption: Risk assessment workflow for a novel compound.

Safe Handling and Disposal Workflow receive 1. Receive Chemical - Verify Integrity - Log in Inventory store 2. Storage - Refrigerated (2-8°C) - Ventilated Cabinet - Segregate from Incompatibles receive->store prepare 3. Preparation for Use - Conduct Pre-Use Briefing - Don PPE - Prepare Fume Hood store->prepare handle 4. Handling & Use - Weigh/Transfer in Hood - Use Smallest Quantity - Keep Container Closed prepare->handle decontaminate 5. Post-Experiment - Decontaminate Glassware & Surfaces - Remove PPE in Designated Area handle->decontaminate waste 6. Waste Management - Collect Solid & Liquid Waste Separately - Label Hazardous Waste Containers decontaminate->waste dispose 7. Disposal - Arrange for Professional Disposal - Update Inventory waste->dispose

Caption: Workflow for handling and disposal.

References

Unveiling Novel Spiro-Heterocyclic Scaffolds: A Technical Guide to the 1,3-Dipolar Cycloaddition of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores a novel synthetic avenue utilizing 2-(1-Benzylpiperidin-4-ylidene)acetonitrile as a key building block in the construction of complex spiro-heterocyclic systems. The focus is on a highly efficient three-component 1,3-dipolar cycloaddition reaction, a powerful tool in modern medicinal chemistry for generating molecular diversity. This document provides a detailed protocol for a proposed novel reaction, data presentation guidelines, and visualizations to facilitate understanding and implementation in a research setting.

Introduction: The Potential of this compound in Novel Reaction Discovery

This compound is a versatile synthetic intermediate, primarily recognized for its role in the development of centrally acting agents. Its chemical architecture, featuring an activated exocyclic double bond, presents a unique opportunity for exploring novel chemical transformations. This guide focuses on its application as a dipolarophile in a multicomponent 1,3-dipolar cycloaddition reaction, a strategy that offers rapid access to complex spiro-pyrrolidinyl-piperidine scaffolds.[1][2] Such structures are of significant interest in drug discovery due to their three-dimensional nature and potential for diverse biological activities.[3]

The proposed reaction is a one-pot synthesis involving the in-situ generation of an azomethine ylide from isatin and an amino acid, which then undergoes a [3+2] cycloaddition with this compound. This approach is highly atom-economical and allows for the creation of multiple stereocenters in a single step.[4]

Proposed Novel Reaction: Three-Component 1,3-Dipolar Cycloaddition

This section details a proposed novel reaction for the synthesis of a spiro[indoline-3,4'-pyrrolidine]-3'-carbonitrile derivative incorporating a piperidine moiety. This reaction leverages the established reactivity of azomethine ylides with electron-deficient alkenes.[5][6]

Reaction Scheme

The proposed three-component reaction involves isatin, sarcosine (N-methylglycine), and this compound. The azomethine ylide, generated in situ from the condensation of isatin and sarcosine, undergoes a 1,3-dipolar cycloaddition with the activated alkene of this compound to yield the desired spiro-heterocyclic product.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Isatin Isatin in_situ_generation In situ generation of Azomethine Ylide Isatin->in_situ_generation Sarcosine Sarcosine Sarcosine->in_situ_generation Dipolarophile This compound cycloaddition [3+2] Cycloaddition Dipolarophile->cycloaddition in_situ_generation->cycloaddition Azomethine Ylide Spiro_Product Spiro[indoline-3,4'-pyrrolidine]-3'-carbonitrile derivative cycloaddition->Spiro_Product

Caption: Proposed three-component 1,3-dipolar cycloaddition reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous reactions reported in the literature for the synthesis of spiro-pyrrolidine-oxindoles.[2][5]

Materials:

  • Isatin (1.0 mmol, 1.0 equiv)

  • Sarcosine (1.2 mmol, 1.2 equiv)

  • This compound (1.0 mmol, 1.0 equiv)

  • Methanol (10 mL)

  • Stirring bar

  • Round-bottom flask (25 mL)

  • Reflux condenser

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirring bar and a reflux condenser, add isatin (1.0 mmol) and sarcosine (1.2 mmol) in methanol (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 mmol) dissolved in methanol (5 mL) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold methanol and dry under vacuum to afford the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative data for the proposed reaction, based on typical yields and analytical data from similar reported syntheses of spiro-pyrrolidine-oxindoles.[1][7]

Product AttributeExpected Value/Data
Product Name 1'-Benzyl-1-methyl-2-oxo-spiro[indoline-3,4'-piperidine]-3'-carbonitrile
Yield 75-90%
Physical State Crystalline solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.5-6.8 (m, 9H, Ar-H), 7.3 (s, 1H, NH-indole), 4.2 (d, 1H, CH-pyrrolidine), 3.6 (s, 2H, N-CH₂-Ph), 3.2-2.8 (m, 4H, piperidine-H), 2.5 (s, 3H, N-CH₃), 2.4-1.8 (m, 5H, piperidine-H and CH-pyrrolidine).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 178.0 (C=O), 141.5 (C-indole), 138.0 (C-Ar), 130.0-122.0 (Ar-C), 118.0 (CN), 110.0 (C-indole), 72.0 (spiro-C), 63.0 (N-CH₂-Ph), 60.0, 58.0, 54.0, 40.0, 35.0, 30.0.
Mass Spectrometry (ESI+) Expected [M+H]⁺ at m/z corresponding to C₂₄H₂₆N₄O.
Infrared (KBr) ν (cm⁻¹): 3250 (N-H), 2240 (C≡N), 1710 (C=O), 1620 (C=C).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target spiro-compound.

G A 1. Reactant Mixing (Isatin, Sarcosine, This compound in Methanol) B 2. Reflux (4-6 hours) A->B C 3. Cooling and Precipitation B->C D 4. Filtration C->D E 5. Washing (Cold Methanol) D->E F 6. Drying (Under Vacuum) E->F G 7. Purification (Recrystallization or Column Chromatography) F->G H Final Product G->H

Caption: General experimental workflow for the three-component reaction.

Signaling Pathway of the 1,3-Dipolar Cycloaddition

This diagram illustrates the key steps in the proposed 1,3-dipolar cycloaddition reaction mechanism.

G cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Cycloaddition cluster_step3 Step 3: Product Formation Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide Sarcosine Sarcosine Sarcosine->Ylide Dipolarophile This compound (Dipolarophile) TransitionState [3+2] Transition State Dipolarophile->TransitionState SpiroProduct Spiro-pyrrolidine-oxindole TransitionState->SpiroProduct Ylide_ref Azomethine Ylide Ylide_ref->TransitionState

Caption: Mechanistic pathway of the 1,3-dipolar cycloaddition.

Conclusion

The proposed three-component 1,3-dipolar cycloaddition reaction of this compound offers a novel and efficient route to complex spiro-heterocyclic scaffolds. This technical guide provides a foundational framework for researchers to explore this promising area of synthetic chemistry. The mild reaction conditions, high potential for stereocontrol, and the biological relevance of the resulting spiro-pyrrolidinyl-piperidine core make this an attractive strategy for the development of new chemical entities in drug discovery programs. Further investigation into the substrate scope and optimization of reaction conditions is warranted to fully elucidate the potential of this novel transformation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of CNS Agents Using 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Central Nervous System (CNS) agents utilizing 2-(1-Benzylpiperidin-4-ylidene)acetonitrile as a key starting material. The protocols detailed herein describe a synthetic pathway to produce potent fentanyl-related opioid analgesics. The N-benzylpiperidine moiety is a recognized pharmacophore in numerous CNS-active compounds, contributing to their efficacy and pharmacokinetic profiles.

Introduction

This compound is a versatile chemical intermediate employed in the synthesis of a variety of pharmacologically active molecules.[1] Its structural features, including the reactive α,β-unsaturated nitrile and the N-benzylpiperidine core, make it an ideal precursor for creating complex molecular architectures targeting the CNS. This document outlines the reduction of the starting material to a key ethylamine intermediate, followed by its elaboration into a fentanyl analog, a potent synthetic opioid.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process:

  • Reduction of this compound to the saturated ethylamine intermediate, 2-(1-Benzylpiperidin-4-yl)ethan-1-amine.

  • N-Arylation and Acylation of the ethylamine intermediate to yield the final fentanyl analog, N-(1-benzyl-4-(2-anilinoethyl)piperidin-4-yl)-N-phenylpropionamide.

graph Synthesis_Pathway { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="this compound"]; intermediate [label="2-(1-Benzylpiperidin-4-yl)ethan-1-amine"]; step2_intermediate [label="N-(2-(1-benzylpiperidin-4-yl)ethyl)aniline"]; final_product [label="Fentanyl Analog"];

start -> intermediate [label="Reduction (e.g., LiAlH4 or Catalytic Hydrogenation)", color="#4285F4"]; intermediate -> step2_intermediate [label="N-Arylation with Aniline derivative", color="#34A853"]; step2_intermediate -> final_product [label="Acylation (e.g., Propionyl chloride)", color="#EA4335"]; }

Fig. 1: Overall synthetic scheme.

Experimental Protocols

Part 1: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethan-1-amine (Intermediate 1)

This protocol describes the reduction of the α,β-unsaturated nitrile functionality in this compound to yield the corresponding saturated primary amine. Two effective methods are presented: Lithium Aluminum Hydride (LiAlH4) reduction and catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH4) Reduction

LiAlH4 is a potent reducing agent capable of reducing both the carbon-carbon double bond and the nitrile group in a single step.[2][3]

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Reflux condenser

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend LiAlH4 (2.0 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH4 suspension.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH4 by the sequential dropwise addition of distilled water (X mL), followed by 15% aqueous NaOH (X mL), and finally distilled water (3X mL), where X is the mass of LiAlH4 in grams.

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and dry over anhydrous Na2SO4.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(1-Benzylpiperidin-4-yl)ethan-1-amine as an oil. The product can be purified further by vacuum distillation or column chromatography if necessary.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative for the reduction, typically using a platinum or palladium catalyst.[2][4]

Materials:

  • This compound

  • Platinum(IV) oxide (PtO2) or 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas source

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Add the catalyst (PtO2 or 10% Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Monitor the reaction by TLC to ensure complete consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-Benzylpiperidin-4-yl)ethan-1-amine.

ParameterLiAlH4 ReductionCatalytic Hydrogenation
Reagents LiAlH4, Anhydrous THFH2 gas, PtO2 or Pd/C
Typical Yield 70-85%80-95%
Purity Good, may require purificationHigh
Safety Requires careful handling of pyrophoric LiAlH4 and quenchingRequires handling of flammable hydrogen gas and catalyst
Part 2: Synthesis of N-(1-benzyl-4-(2-anilinoethyl)piperidin-4-yl)-N-phenylpropionamide (Fentanyl Analog)

This part of the protocol describes the conversion of the synthesized ethylamine intermediate into a potent fentanyl analog.

Step 2a: Synthesis of N-(2-(1-benzylpiperidin-4-yl)ethyl)aniline (Intermediate 2)

Materials:

  • 2-(1-Benzylpiperidin-4-yl)ethan-1-amine (from Part 1)

  • Aniline

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid

  • Dichloromethane (DCM)

  • 2M aqueous Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 2-(1-Benzylpiperidin-4-yl)ethan-1-amine (1.0 equivalent) and aniline (1.1 equivalents) in dichloromethane.

  • Add acetic acid (1.0 equivalent) to the solution.

  • Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction by adding 2M aqueous NaOH solution and stir for 1 hour.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain crude N-(2-(1-benzylpiperidin-4-yl)ethyl)aniline.[5]

Step 2b: Synthesis of N-(1-benzyl-4-(2-anilinoethyl)piperidin-4-yl)-N-phenylpropionamide (Final Product)

Materials:

  • N-(2-(1-benzylpiperidin-4-yl)ethyl)aniline (from Step 2a)

  • Propionyl chloride

  • Triethylamine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve N-(2-(1-benzylpiperidin-4-yl)ethyl)aniline (1.0 equivalent) and triethylamine (2.0 equivalents) in dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add propionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Wash the reaction mixture with saturated aqueous NaHCO3 solution, followed by brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final fentanyl analog.[5]

StepProductTypical Yield
2a N-(2-(1-benzylpiperidin-4-yl)ethyl)aniline60-75%
2b N-(1-benzyl-4-(2-anilinoethyl)piperidin-4-yl)-N-phenylpropionamide70-85%

Signaling Pathways and Mechanism of Action

Fentanyl and its analogs are potent µ-opioid receptor agonists. The binding of these compounds to µ-opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that leads to analgesia.

graph Signaling_Pathway { graph [splines=ortho, nodesep=0.7, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

Fentanyl [label="Fentanyl Analog", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MOR [label="µ-Opioid Receptor (GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gi/o Protein Activation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase Inhibition", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="↓ cAMP", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ion_Channels [label="Ion Channel Modulation", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; K_channel [label="↑ K+ Efflux (Hyperpolarization)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Ca_channel [label="↓ Ca2+ Influx", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Neurotransmitter [label="↓ Neurotransmitter Release\n(e.g., Substance P, Glutamate)", shape=diamond, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Analgesia [label="Analgesia", shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

Fentanyl -> MOR [label="Binds to", color="#EA4335"]; MOR -> G_protein [label="Activates", color="#4285F4"]; G_protein -> AC [label="Inhibits", color="#FBBC05"]; AC -> cAMP [color="#34A853"]; G_protein -> Ion_Channels [label="Modulates", color="#FBBC05"]; Ion_Channels -> K_channel [color="#FBBC05"]; Ion_Channels -> Ca_channel [color="#FBBC05"]; K_channel -> Neurotransmitter [color="#5F6368"]; Ca_channel -> Neurotransmitter [color="#5F6368"]; Neurotransmitter -> Analgesia [color="#5F6368"]; }

Fig. 2: µ-Opioid receptor signaling.

Upon activation, the associated inhibitory G-protein (Gi/o) is activated, leading to:

  • Inhibition of adenylyl cyclase , which decreases the intracellular concentration of cyclic AMP (cAMP).

  • Modulation of ion channels , specifically the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and neuronal hyperpolarization, and the closing of voltage-gated calcium channels, which reduces calcium influx.

These cellular effects collectively decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters, such as substance P and glutamate, resulting in the potent analgesic effects characteristic of this class of compounds.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of complex CNS agents. The protocols provided herein offer a clear and reproducible pathway for the preparation of a fentanyl analog, demonstrating the utility of this precursor in medicinal chemistry and drug discovery. Researchers can adapt these methods to generate a library of related compounds for structure-activity relationship (SAR) studies and the development of novel therapeutics.

References

Application of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, present a significant and growing challenge to global health. A key focus of current research is the development of novel therapeutic agents that can modulate specific molecular targets implicated in the pathology of these conditions. The N-benzylpiperidine scaffold has emerged as a privileged structure in the design of such agents due to its ability to interact with key targets in the central nervous system (CNS). 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a valuable chemical intermediate that serves as a versatile starting material for the synthesis of a variety of N-benzylpiperidine derivatives with potential therapeutic applications in neurodegenerative disease research.[1]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of neuroprotective compounds and their subsequent evaluation in relevant in vitro assays. The primary applications highlighted are the development of acetylcholinesterase (AChE) inhibitors and sigma-1 receptor (σ1R) ligands, both of which are prominent targets in the field of neurodegenerative drug discovery.

Synthesis of Bioactive N-Benzylpiperidine Derivatives

While direct synthesis from this compound is not extensively documented in the reviewed literature, a plausible and chemically sound approach involves the reduction of the exocyclic double bond and the nitrile group to yield 1-benzyl-4-(2-aminoethyl)piperidine. This key intermediate can then be further modified to produce a range of bioactive molecules. A common precursor for many N-benzylpiperidine derivatives is 1-benzyl-4-piperidone.[2]

Protocol 1: Synthesis of 1-benzyl-4-(2-aminoethyl)piperidine from this compound (Proposed)

This protocol describes a potential two-step reduction process.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether or Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard glassware for organic synthesis

Procedure:

  • Reduction of the double bond and nitrile:

    • Dissolve this compound in a suitable solvent such as ethanol or THF in a round-bottom flask.

    • Carefully add a reducing agent like sodium borohydride or lithium aluminum hydride in portions while stirring and cooling the reaction mixture in an ice bath.

    • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess reducing agent by the slow addition of water or an acidic solution.

  • Work-up and purification:

    • Adjust the pH of the solution to be basic using a NaOH solution.

    • Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography or crystallization to yield pure 1-benzyl-4-(2-aminoethyl)piperidine.

Application in Alzheimer's Disease Research: Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits.[3][4][5][6] Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine breakdown, is a key therapeutic strategy.[3][4][5][6] N-benzylpiperidine derivatives have shown potent AChE inhibitory activity.

Quantitative Data: AChE Inhibition by N-Benzylpiperidine Derivatives
Compound IDDerivative ClassAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity (BuChE/AChE)Reference
d5 N-Benzylpiperidine-HDAC Hybrid6.89--[7]
d10 N-Benzylpiperidine-HDAC Hybrid3.22--[7]
Compound 21 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative0.00056~10~18,000[8]

Note: This table is a representation of available data and is not exhaustive.

Experimental Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[9][10]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • Phosphate buffer (pH 8.0)

  • Test compounds (N-benzylpiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer at the desired concentrations.

  • Assay in 96-well plate:

    • In each well, add:

      • Phosphate buffer

      • Test compound solution at various concentrations (or solvent for control)

      • AChE enzyme solution

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

G

Application in Neurodegenerative Disease Research: Sigma-1 Receptor Modulation

The sigma-1 receptor (σ1R) is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuroprotection.[11][12][13] Ligands that modulate σ1R activity are being investigated as potential therapeutics for various neurodegenerative diseases. N-benzylpiperidine derivatives have been identified as potent σ1R ligands.

Quantitative Data: Sigma-1 Receptor Binding Affinity of N-Benzylpiperidine Derivatives
Compound IDDerivative Classσ1R Ki (nM)σ2R Ki (nM)Selectivity (σ2R/σ1R)Reference
Compound 15 Benzylpiperazine derivative1.61417.6886[13]

Note: This table is a representation of available data and is not exhaustive. Ki values represent the inhibitory constant.

Experimental Protocol 3: Sigma-1 Receptor Radioligand Binding Assay

This assay determines the affinity of a test compound for the σ1R by measuring its ability to displace a radiolabeled ligand.[3][14][15][16][17]

Principle: A radiolabeled ligand with known high affinity for the σ1R (e.g., --INVALID-LINK---pentazocine) is incubated with a source of σ1R (e.g., membrane preparations from cells or tissues). The amount of bound radioactivity is measured. In a competitive binding assay, the ability of an unlabeled test compound to displace the radioligand is quantified to determine its binding affinity (Ki).

Materials:

  • Radiolabeled ligand (e.g., --INVALID-LINK---pentazocine)

  • Unlabeled ligand for non-specific binding determination (e.g., haloperidol)

  • Membrane preparation containing σ1R

  • Assay buffer (e.g., Tris-HCl)

  • Test compounds (N-benzylpiperidine derivatives)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • Filtration apparatus

Procedure:

  • Assay Setup:

    • In test tubes or a 96-well plate, add:

      • Assay buffer

      • Radiolabeled ligand at a fixed concentration

      • Membrane preparation

      • Test compound at various concentrations

    • Include control tubes for total binding (no test compound) and non-specific binding (a high concentration of an unlabeled ligand).

  • Incubation:

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

G

In Vitro Neuroprotection Assays

To evaluate the potential of synthesized N-benzylpiperidine derivatives to protect neuronal cells from damage, in vitro neuroprotection assays are essential. A common model involves inducing oxidative stress in a neuronal cell line, such as SH-SY5Y, using hydrogen peroxide (H₂O₂).[18][19][20][21][22]

Experimental Protocol 4: H₂O₂-Induced Neurotoxicity Assay in SH-SY5Y Cells

Principle: SH-SY5Y human neuroblastoma cells are exposed to H₂O₂, an oxidizing agent that induces oxidative stress and leads to cell death. The neuroprotective effect of a test compound is assessed by its ability to increase cell viability in the presence of H₂O₂. Cell viability can be measured using various methods, such as the MTT assay.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12) and supplements (FBS, penicillin/streptomycin)

  • Hydrogen peroxide (H₂O₂) solution

  • Test compounds (N-benzylpiperidine derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).

    • Induce oxidative stress by adding H₂O₂ solution to the wells (a pre-determined toxic concentration). Include control wells with no H₂O₂ and wells with H₂O₂ but no test compound.

    • Incubate the plate for 24 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measurement:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Evaluate the dose-dependent neuroprotective effect of the test compound.

G

Conclusion

This compound is a valuable precursor for the synthesis of N-benzylpiperidine derivatives with significant potential in neurodegenerative disease research. These derivatives have demonstrated promising activity as acetylcholinesterase inhibitors and sigma-1 receptor ligands. The protocols and data presented in this document provide a framework for researchers to utilize this chemical scaffold in the discovery and development of novel neuroprotective agents. Further investigation into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore their therapeutic potential.

References

Application Notes and Protocols: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile as a Precursor for Donepezil Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-(1-benzylpiperidin-4-ylidene)acetonitrile as a precursor for the development of Donepezil analogues, potent inhibitors of acetylcholinesterase (AChE) for the potential treatment of Alzheimer's disease. Detailed protocols for the synthesis and in vitro evaluation of these analogues are presented to facilitate research and development in this critical therapeutic area.

Introduction

Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a potent and selective reversible inhibitor of acetylcholinesterase. The core structure of Donepezil features an N-benzylpiperidine moiety linked to an indanone scaffold.[1] Extensive research has focused on the synthesis of Donepezil analogues to improve efficacy, selectivity, and pharmacokinetic properties.[1][2][3] A common synthetic strategy involves the Aldol condensation of an N-benzylpiperidine derivative with a substituted indanone.[4] This document outlines a proposed synthetic pathway utilizing this compound as a versatile starting material for the N-benzylpiperidine fragment and provides protocols for the biological evaluation of the resulting analogues.

Synthetic Pathway

The proposed synthesis of Donepezil analogues from this compound involves a two-step process. The first step is the reduction of the α,β-unsaturated nitrile to the corresponding aldehyde, N-benzylpiperidine-4-carboxaldehyde. The second step is the Aldol condensation of this aldehyde with a suitable indanone derivative to yield the target Donepezil analogue.

Step 1: Reduction of this compound to N-Benzylpiperidine-4-carboxaldehyde

The conversion of the ylideneacetonitrile to a carboxaldehyde can be achieved through reduction with Diisobutylaluminium hydride (DIBAL-H). This reagent is a well-established reducing agent for the conversion of nitriles to aldehydes.[5][6]

Step 2: Aldol Condensation with Substituted Indanones

The resulting N-benzylpiperidine-4-carboxaldehyde is then condensed with a substituted indanone via a base-catalyzed Aldol reaction to form the final Donepezil analogue.[4] The choice of substitution on the indanone ring allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

G cluster_synthesis Proposed Synthetic Workflow precursor This compound intermediate N-Benzylpiperidine-4-carboxaldehyde precursor->intermediate Reduction (DIBAL-H) analogue Donepezil Analogue intermediate->analogue Aldol Condensation indanone Substituted Indanone indanone->analogue

Proposed synthetic workflow for Donepezil analogues.

Experimental Protocols

Protocol 1: Synthesis of N-Benzylpiperidine-4-carboxaldehyde from this compound

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene)

  • Anhydrous toluene

  • Methanol

  • 2N Sodium hydroxide solution

  • Dichloromethane

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add DIBAL-H solution (1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).

  • Quench the reaction by the slow addition of methanol at 0°C.

  • Adjust the pH of the mixture to approximately 8 with 2N sodium hydroxide solution and stir for 30 minutes.

  • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine-4-carboxaldehyde as an oil. The product can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of a Donepezil Analogue via Aldol Condensation

Materials:

  • N-Benzylpiperidine-4-carboxaldehyde (from Protocol 1)

  • 5,6-Dimethoxy-1-indanone (or other substituted indanone)

  • Potassium hydroxide (or other suitable base)

  • Methanol

  • Standard laboratory glassware and stirring equipment

  • Filtration apparatus

Procedure:

  • Dissolve the substituted indanone (1 equivalent) in methanol in a round-bottom flask.

  • Add a catalytic amount of potassium hydroxide to the solution and stir until dissolved.

  • Add N-benzylpiperidine-4-carboxaldehyde (1.1 equivalents) to the mixture.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, a precipitate of the Donepezil analogue may form. If so, collect the product by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired Donepezil analogue.

Protocol 3: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other source)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Synthesized Donepezil analogues (test compounds)

  • Donepezil (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

    • DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer.

    • ATCI Solution (75 mM): Dissolve 21.67 mg of acetylthiocholine iodide in 1 mL of deionized water.

    • AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.

    • Test Compound Solutions: Prepare stock solutions of the synthesized analogues and Donepezil in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of Phosphate Buffer

      • 20 µL of DTNB Solution

      • 20 µL of Test Compound solution (or buffer for control)

    • Pre-incubate the plate at a constant temperature (e.g., 37°C) for 15 minutes.

    • Initiate the reaction by adding 20 µL of the AChE solution to each well.

    • Immediately start the kinetic measurement of absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

G cluster_assay AChE Inhibition Assay Workflow reagents Prepare Reagents (Buffer, DTNB, ATCI, AChE, Inhibitors) plate_prep Add Buffer, DTNB, and Inhibitor to 96-well plate reagents->plate_prep pre_incubation Pre-incubate at 37°C for 15 minutes plate_prep->pre_incubation reaction_start Initiate reaction with AChE pre_incubation->reaction_start measurement Kinetic measurement of absorbance at 412 nm reaction_start->measurement analysis Calculate % Inhibition and IC50 values measurement->analysis

Workflow for the in vitro AChE inhibition assay.

Data Presentation: AChE Inhibitory Activity of Donepezil Analogues

The following table summarizes the acetylcholinesterase (AChE) inhibitory activities (IC50 values) of various Donepezil analogues reported in the literature. This data can serve as a benchmark for newly synthesized compounds.

Compound IDModification on Indanone RingLinker ModificationAChE IC50 (nM)Reference
Donepezil5,6-DimethoxyMethylene6.21[7]
Analogue 1UnsubstitutedAmide4.11[7]
Analogue 25-MethoxyMethylene27[8]
Analogue 35-ChloroMethylene262[8]
Analogue 45,6-DimethoxyYlidene17[4]
Analogue 55-Hydroxy-6-methoxyYlidene20[4]
Analogue 6UnsubstitutedBenzylpyridinium8.9[9]
Analogue 75-FluoroBenzylpyridinium2.9[9]

Structure-Activity Relationship (SAR) Insights

The data presented in the table above and in the referenced literature provide valuable insights into the structure-activity relationships of Donepezil analogues:

  • Indanone Substituents: The presence and position of substituents on the indanone ring significantly influence AChE inhibitory activity. Dimethoxy substitution at the 5 and 6 positions, as seen in Donepezil, is generally favorable for high potency.[8]

  • Linker Modifications: The methylene linker between the piperidine and indanone moieties can be modified. Introducing a double bond (ylidene) can still result in potent inhibitors.[4] Amide linkers have also been shown to produce highly active compounds.[7]

  • Piperidine Modifications: The N-benzyl group on the piperidine ring is crucial for interacting with the catalytic anionic site of AChE. Modifications to the benzyl group can modulate activity.[9]

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of a diverse range of Donepezil analogues. The proposed synthetic pathway, coupled with the detailed protocol for in vitro AChE inhibition screening, provides a solid foundation for researchers and drug development professionals to explore novel chemical entities with potential therapeutic applications in Alzheimer's disease. The systematic evaluation of these analogues will continue to refine our understanding of the structure-activity relationships governing AChE inhibition and guide the design of next-generation therapeutics.

References

Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a valuable intermediate in medicinal chemistry and drug development. Its structural motif is found in a variety of pharmacologically active molecules, particularly those targeting the central nervous system. The synthesis of this compound is typically achieved through a two-step process, beginning with the formation of the key precursor, N-benzyl-4-piperidone, followed by a carbon-carbon double bond-forming reaction to introduce the acetonitrile group.

This document provides detailed protocols for a reliable two-step synthesis route. The first step involves the preparation of N-benzyl-4-piperidone from benzylamine and methyl acrylate via a tandem Michael addition, Dieckmann condensation, and decarboxylation sequence. The second step employs the Horner-Wadsworth-Emmons (HWE) reaction to convert the piperidone into the target α,β-unsaturated nitrile with high efficiency.

Synthetic Workflow

G cluster_0 Step 1: N-Benzyl-4-piperidone Synthesis cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction A Benzylamine C N,N-bis(β-propionate methyl ester)benzylamine (Intermediate) A->C 1. Michael Addition (Methanol, 50-60°C) B Methyl Acrylate (2.6-5 eq.) B->C D N-Benzyl-4-piperidone C->D 2. Dieckmann Condensation (NaOCH₃) 3. Hydrolysis & Decarboxylation (HCl) D_ref N-Benzyl-4-piperidone (from Step 1) E Diethyl Cyanomethylphosphonate F This compound (Final Product) E->F Olefination G Sodium Hydride (NaH) G->E Deprotonation (THF, 0°C) D_ref->F

Figure 1. Two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-piperidone

This protocol details the one-pot synthesis of N-benzyl-4-piperidone from benzylamine and methyl acrylate.[1][2][3] The reaction proceeds through a Michael addition, followed by a base-catalyzed Dieckmann condensation, and subsequent acidic hydrolysis and decarboxylation.[4]

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
BenzylamineC₇H₉N107.150.981 g/mL10010.9 mL
Methyl AcrylateC₄H₆O₂86.090.956 g/mL30028.5 mL
MethanolCH₄O32.040.792 g/mL-100 mL
Sodium MethoxideCH₃ONa54.02-1156.21 g
TolueneC₇H₈92.140.867 g/mL-250 mL
Hydrochloric Acid (conc.)HCl36.46~12 M-As needed
Sodium HydroxideNaOH40.00--As needed
Ethyl AcetateC₄H₈O₂88.110.902 g/mL-For extraction
Anhydrous MgSO₄/Na₂SO₄----For drying

Methodology

  • Michael Addition:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzylamine (100 mmol) and methanol (40 mL).

    • Slowly add methyl acrylate (300 mmol, 3.0 eq.) dropwise to the stirred solution. An exotherm may be observed; maintain the temperature below 40°C using a water bath if necessary.

    • After the addition is complete, heat the mixture to 55°C and stir for 12-16 hours.[2]

    • Remove the methanol and excess methyl acrylate under reduced pressure using a rotary evaporator.

  • Dieckmann Condensation, Hydrolysis, and Decarboxylation:

    • To the residue, add toluene (250 mL) and sodium methoxide (115 mmol, 1.15 eq.).

    • Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours.[4]

    • Cool the reaction mixture to room temperature and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH < 1).

    • Heat the biphasic mixture to reflux for 4-6 hours to effect hydrolysis and decarboxylation. Monitor the reaction by TLC until the intermediate ester spot disappears.[4]

    • Cool the mixture to room temperature. Separate the aqueous layer and wash the organic (toluene) layer with water.

    • Combine the aqueous layers and cool in an ice bath. Adjust the pH to 8-9 by slowly adding a 50% aqueous solution of sodium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by vacuum distillation to yield N-benzyl-4-piperidone as a light yellow oil.[4]

Expected Results

  • Yield: 75-85%.[4]

  • Appearance: Light yellow oily liquid.[4]

  • ¹H NMR (400MHz, CDCl₃) δ: 7.39-7.28 (m, 5H), 3.65 (s, 2H), 2.77 (t, 4H), 2.48 (t, 4H).[2]

Protocol 2: Synthesis of this compound

This protocol describes the Horner-Wadsworth-Emmons (HWE) olefination of N-benzyl-4-piperidone with diethyl cyanomethylphosphonate.[5][6] The reaction is highly efficient for forming the desired α,β-unsaturated nitrile.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Volume/Mass
N-Benzyl-4-piperidoneC₁₂H₁₅NO189.25-509.46 g
Diethyl cyanomethylphosphonateC₆H₁₂NO₃P177.141.12 g/mL609.5 mL
Sodium Hydride (60% in oil)NaH24.00-652.60 g
Tetrahydrofuran (THF), anhydrousC₄H₈O72.110.889 g/mL-200 mL
Saturated NH₄Cl (aq.)----For quenching
Ethyl AcetateC₄H₈O₂88.110.902 g/mL-For extraction
Anhydrous MgSO₄/Na₂SO₄----For drying

Methodology

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 65 mmol).

    • Wash the sodium hydride with anhydrous hexanes (2 x 15 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

    • Add anhydrous THF (100 mL) to the flask and cool the suspension to 0°C in an ice bath.

    • Add a solution of diethyl cyanomethylphosphonate (60 mmol) in anhydrous THF (50 mL) dropwise to the stirred suspension.

    • After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the phosphonate carbanion (ylide) results in a clear solution.

  • Olefination Reaction:

    • Cool the ylide solution back to 0°C.

    • Add a solution of N-benzyl-4-piperidone (50 mmol) in anhydrous THF (50 mL) dropwise over 30 minutes.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture to 0°C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Results

  • Yield: 80-95% (estimated based on typical HWE reaction efficiency).

  • Molecular Formula: C₁₄H₁₆N₂.[7]

  • Molecular Weight: 212.29 g/mol .[7]

  • Storage: Store at 2-8°C, sealed and dry.

References

Application Notes and Protocols: The Use of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile in Multi-Component Reactions for the Synthesis of Novel Spirooxindole-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile building block in medicinal chemistry and organic synthesis. Its activated nitrile group and the piperidine scaffold make it an attractive substrate for constructing complex heterocyclic molecules. Multi-component reactions (MCRs), which allow for the synthesis of complex products from three or more starting materials in a single step, offer an efficient and atom-economical approach to generate molecular diversity. This document provides detailed application notes and protocols for the use of this compound in a proposed three-component reaction for the synthesis of novel spirooxindole-piperidine derivatives, a class of compounds with significant therapeutic potential.

The spirooxindole-piperidine scaffold is a privileged structural motif found in numerous natural products and synthetic molecules with a wide range of biological activities. Notably, certain derivatives have been identified as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy.[1] By disrupting the binding of MDM2 to the tumor suppressor protein p53, these compounds can restore p53's function, leading to cell cycle arrest and apoptosis in cancer cells.

Proposed Multi-Component Reaction

A plausible and highly valuable multi-component reaction involves the condensation of an isatin derivative, malononitrile, and this compound. This reaction is anticipated to proceed via a domino Knoevenagel condensation/Michael addition/cyclization sequence to afford structurally complex spiro[indole-3,4'-piperidine] derivatives.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed three-component synthesis of a series of spiro[indole-3,4'-piperidine] derivatives. The variations in substituents on the isatin ring are expected to influence the reaction yield and time.

EntryIsatin Derivative (R)ProductReaction Time (h)Yield (%)
1H1'-Benzyl-2-oxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile1285
25-Fluoro5-Fluoro-1'-benzyl-2-oxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile1088
35-Chloro5-Chloro-1'-benzyl-2-oxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile1090
45-Bromo5-Bromo-1'-benzyl-2-oxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile1287
55-Nitro5-Nitro-1'-benzyl-2-oxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile1875
61-Methyl1'-Benzyl-1-methyl-2-oxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile1482

Experimental Protocols

General Protocol for the Three-Component Synthesis of Spiro[indole-3,4'-piperidine] Derivatives:

Materials:

  • Substituted Isatin (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • This compound (1.0 mmol, 212 mg)

  • Piperidine (0.2 mmol, 20 µL) (as catalyst)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted isatin (1.0 mmol), malononitrile (1.0 mmol), and this compound (1.0 mmol).

  • Add ethanol (10 mL) to the flask, followed by the addition of piperidine (0.2 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes, and then heat it to reflux (approximately 80 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Upon completion of the reaction (typically within 10-18 hours, as indicated in the data table), cool the reaction mixture to room temperature.

  • The solid product that precipitates out of the solution is collected by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure spiro[indole-3,4'-piperidine] derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Reaction Workflow Diagram:

MCR_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products & Purification Isatin Isatin Derivative ReactionVessel One-Pot Reaction (Ethanol, Piperidine, Reflux) Isatin->ReactionVessel Malononitrile Malononitrile Malononitrile->ReactionVessel PiperidineAcetonitrile This compound PiperidineAcetonitrile->ReactionVessel SpiroProduct Spiro[indole-3,4'-piperidine] Derivative ReactionVessel->SpiroProduct Purification Filtration & Washing SpiroProduct->Purification

Caption: Workflow for the one-pot, three-component synthesis.

Proposed Signaling Pathway Inhibition:

MDM2_p53_Pathway cluster_downstream Downstream Effects MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation p21 p21 p53->p21 Activation Apoptosis Apoptosis p53->Apoptosis SpiroCompound Spiro[indole-3,4'-piperidine] Derivative SpiroCompound->MDM2 Inhibition CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: Inhibition of the MDM2-p53 interaction pathway.

References

Application Notes and Protocols: Reaction Mechanism of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the expected reaction mechanisms of 2-(1-benzylpiperidin-4-ylidene)acetonitrile with various electrophiles. Due to its chemical structure, featuring an α,β-unsaturated nitrile, this compound is prone to undergo several types of reactions, primarily dictated by the nature of the electrophile and the reaction conditions. The protocols provided are generalized procedures based on established organic chemistry principles for similar substrates and should be optimized for specific cases.

Overview of Reactivity

This compound possesses two primary sites for electrophilic attack: the α-carbon of the acetonitrile moiety and the nitrogen atom of the piperidine ring. The exocyclic double bond is part of a Michael system, making the β-carbon susceptible to nucleophilic attack, which in turn influences the reactivity of the α-carbon. Reactions with electrophiles can be broadly categorized into:

  • Michael Addition (Conjugate Addition): The α,β-unsaturated nitrile system is a classic Michael acceptor. Nucleophiles will preferentially attack the β-carbon of the double bond. While the primary topic is reaction with electrophiles, understanding the Michael acceptor nature is crucial as it dictates the generation of a key intermediate. Subsequent reaction of the resulting enolate with an electrophile at the α-carbon is a common and synthetically useful transformation.[1][2][3]

  • α-Alkylation/Acylation: Following deprotonation of the α-carbon with a suitable base, the resulting carbanion can react with various electrophiles such as alkyl halides or acyl chlorides.

  • Reactions at the Piperidine Nitrogen: The lone pair of electrons on the tertiary amine of the piperidine ring can react with certain electrophiles, although this is generally less favored due to steric hindrance and the electronic effects of the benzyl group.

Reaction Mechanisms and Protocols

Michael Addition followed by Electrophilic Quench

The most characteristic reaction of this compound is expected to be the Michael addition. A nucleophile adds to the β-carbon, generating an enolate intermediate which can then be trapped by an electrophile at the α-carbon.

Reaction Scheme:

G cluster_0 Reaction Mechanism Reactant This compound Intermediate Enolate Intermediate Reactant->Intermediate + Nu⁻ (Nucleophile) Product α-Substituted Product Intermediate->Product + E⁺ (Electrophile)

Caption: Michael addition followed by electrophilic quench.

Experimental Protocol (General):

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Nucleophilic Addition: Add the nucleophile (1.0-1.2 eq) dropwise at a controlled temperature (e.g., 0 °C or room temperature). Stir the reaction mixture for a predetermined time to allow for the formation of the enolate intermediate.

  • Electrophilic Quench: Introduce the electrophile (1.0-1.2 eq) to the reaction mixture. The reaction may require warming to room temperature or gentle heating to proceed to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation (Example):

EntryNucleophile (Nu⁻)Electrophile (E⁺)SolventTemperature (°C)Time (h)Yield (%)
1NaSMeCH₃ITHF0 to RT4Data
2KCNBenzyl BromideDMFRT12Data
3LiN(SiMe₃)₂Acetyl ChlorideTHF-78 to RT2Data
Direct α-Alkylation/Acylation

Direct deprotonation of the α-carbon can be achieved with a strong, non-nucleophilic base, followed by reaction with an electrophile.

Reaction Scheme:

G cluster_1 Reaction Workflow Start Reactant in Solvent Base Add Strong Base Start->Base Electrophile Add Electrophile Base->Electrophile Quench Quench Reaction Electrophile->Quench Workup Extraction & Purification Quench->Workup Product Isolated Product Workup->Product

Caption: Workflow for direct α-alkylation/acylation.

Experimental Protocol (General):

  • Preparation: To a solution of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium hydride (NaH)) (1.1 eq) in an anhydrous aprotic solvent (e.g., THF, DME) at low temperature (e.g., -78 °C), add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Deprotonation: Stir the mixture at low temperature for 30-60 minutes to ensure complete formation of the carbanion.

  • Electrophilic Addition: Add the electrophile (e.g., alkyl halide, acyl chloride) (1.0-1.2 eq) dropwise to the reaction mixture at low temperature.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in the Michael addition protocol.

Data Presentation (Example):

EntryBaseElectrophileSolventTemperature (°C)Time (h)Yield (%)
1LDAMethyl IodideTHF-78 to RT3Data
2NaHEthyl BromideDMF0 to RT6Data
3KHMDSBenzoyl ChlorideTHF-78 to 02Data

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Many of the reagents used, such as strong bases and electrophiles, are hazardous. Handle them with appropriate care and consult their Material Safety Data Sheets (MSDS) before use.

  • Reactions under inert atmosphere require proper handling of dry solvents and reagents.

Characterization of Products

The structure of the synthesized products should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to determine the chemical structure and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point: For solid compounds, to assess purity.

By following these guidelines and protocols, researchers can effectively investigate the reaction of this compound with a variety of electrophiles to generate novel compounds with potential applications in drug discovery and development.

References

Application Notes and Protocols: 2-(1-Benzylpiperidin-4-ylidene)acetonitrile in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(1-benzylpiperidin-4-ylidene)acetonitrile as a versatile starting material for the synthesis of novel spiro[piperidine-4,4'-pyrimidine] derivatives. The protocols detailed below are based on established synthetic methodologies and are intended to serve as a guide for the preparation of compounds with potential biological activities.

Introduction

This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of pharmacologically active molecules. Its structural framework, featuring an α,β-unsaturated nitrile, allows for diverse chemical transformations, making it an ideal precursor for the construction of complex heterocyclic systems. This document focuses on its application in the synthesis of spiro[piperidine-4,4'-pyrimidine] derivatives, a class of compounds that has demonstrated promising antimicrobial and cytotoxic activities.

Synthesis of Spiro[piperidine-4,4'-pyrimidine] Derivatives

A series of novel spiro[piperidine-4,4'-pyrimidine] derivatives can be synthesized from this compound using green synthetic methodologies such as microwave irradiation and sonication. The key starting material, a spiro pyrimidine aminonitrile, is prepared and subsequently reacted with various carbon electrophiles and nitrogen nucleophiles to yield a library of derivatives[1].

A general synthetic workflow is outlined below:

SynthesisWorkflow Start This compound Intermediate Spiro Pyrimidine Aminonitrile (Compound 1) Start->Intermediate Reaction with Guanidine/Thiourea Products Spiro[piperidine-4,4'-pyrimidine] Derivatives (Compounds 2-9) Intermediate->Products Reaction Reagents Carbon Electrophiles & Nitrogen Nucleophiles Reagents->Products

Caption: General workflow for the synthesis of spiro[piperidine-4,4'-pyrimidine] derivatives.

Experimental Protocol: Synthesis of 2-Amino-1'-benzyl-5',6'-dihydro-1'H-spiro[pyrimidine-4,4'-piperidine]-6'-carbonitrile (Compound 1)

This protocol describes a key step in the synthesis of the spiro pyrimidine core.

Materials:

  • This compound

  • Guanidine hydrochloride or Thiourea

  • Sodium ethoxide

  • Absolute ethanol

  • Microwave reactor or Ultrasound sonicator

Procedure:

  • A mixture of this compound (1 equivalent) and guanidine hydrochloride or thiourea (1.2 equivalents) is prepared in absolute ethanol.

  • Sodium ethoxide (1.2 equivalents) is added to the mixture.

  • The reaction mixture is then subjected to microwave irradiation or sonication under controlled conditions (time and power to be optimized based on equipment).

  • Upon completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

  • The residue is triturated with cold water, and the resulting solid is filtered, washed with water, and dried to afford the crude product.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

The structure of the synthesized compounds should be confirmed using spectral data, such as IR and NMR spectroscopy[1].

Biological Activity of Synthesized Spiro[piperidine-4,4'-pyrimidine] Derivatives

The synthesized spiro[piperidine-4,4'-pyrimidine] derivatives have been evaluated for their toxicological efficiency and biological impacts, particularly as larvicidal agents against Culex pipiens L.[1].

Quantitative Data: Larvicidal Activity

The toxicity of the synthesized compounds showed significant variations against C. pipiens larvae. The following table summarizes the 50% lethal concentration (LC50) values for a selection of the synthesized compounds.

CompoundLC50 (µg/mL)
2 21.73
3 12.43
4 16.29
1 95.18

Data sourced from[1]

Compounds 3 , 4 , and 2 were identified as the most efficient, exhibiting the lowest LC50 values, while the starting spiro pyrimidine aminonitrile 1 was the least potent[1].

Cytotoxicity Evaluation

The most effective compounds were also assessed for their cytotoxicity against normal human cells (WI-38) to determine their safety profile. Compounds 2 , 3 , and 4 demonstrated weak to non-toxic effects on these non-target organisms[1].

Signaling Pathway and Mode of Action

The biological activity of these compounds was investigated through molecular docking studies to understand their mode of action. The chitinase enzyme in Culex pipiens L. was identified as a potential target[1].

SignalingPathway Compound Spiro Pyrimidine Derivative Target Chitinase Enzyme Compound->Target Binding Effect Inhibition of Chitin Synthesis Target->Effect Leads to Outcome Larvicidal Activity Effect->Outcome

Caption: Proposed mode of action for the larvicidal activity of spiro pyrimidine derivatives.

Conclusion

This compound serves as a versatile and efficient precursor for the synthesis of a novel series of spiro[piperidine-4,4'-pyrimidine] derivatives. These compounds have demonstrated significant larvicidal activity against Culex pipiens L. with a favorable safety profile against normal human cells. The synthetic protocols provided herein, coupled with the biological activity data, offer a solid foundation for further research and development in the field of medicinal chemistry and drug discovery. The exploration of this chemical scaffold may lead to the identification of new and potent therapeutic agents.

References

Application Notes and Protocols: Derivatization of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The 2-(1-Benzylpiperidin-4-ylidene)acetonitrile scaffold is a valuable starting point for the synthesis of novel therapeutic agents. Its structural features, particularly the benzylpiperidine moiety, are present in numerous biologically active compounds. This core is a key intermediate in the development of molecules targeting the central nervous system (CNS), with potential applications as antipsychotic and antidepressant agents through modulation of dopamine and serotonin receptors.[1] Furthermore, derivatives of the piperidine ring system have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

This document provides detailed protocols for the chemical derivatization of this compound and subsequent biological evaluation of the synthesized analogs. The primary focus is on generating a library of compounds with potential activity as CNS modulators and cytotoxic agents.

Derivatization Strategy: Modification of the Acetonitrile Group

The nitrile group of this compound offers a versatile handle for chemical modification. A common and effective strategy is the reduction of the nitrile to a primary amine, followed by acylation or alkylation to introduce a diverse range of functionalities. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the scaffold.

Workflow for Synthesis and Screening

G cluster_synthesis Synthesis cluster_screening Biological Screening start This compound reduction Reduction of Nitrile (e.g., with NaBH4/CoCl2) start->reduction amine Primary Amine Intermediate reduction->amine derivatization Acylation/Alkylation with Diverse Reagents (R-COCl, R-CHO) amine->derivatization library Library of Derivatives derivatization->library purification Purification and Characterization (HPLC, NMR, MS) library->purification cns_screening CNS Target Screening (Dopamine & Serotonin Receptor Binding) purification->cns_screening cytotoxicity_screening Cytotoxicity Screening (MTT Assay) purification->cytotoxicity_screening hit_identification Hit Identification cns_screening->hit_identification cytotoxicity_screening->hit_identification lead_optimization Lead Optimization hit_identification->lead_optimization

Caption: A general workflow for the synthesis and biological screening of novel this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 2-(1-Benzylpiperidin-4-yl)ethan-1-amine (Primary Amine Intermediate)

This protocol describes the reduction of the nitrile group of the starting material to a primary amine.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • To a solution of this compound (1.0 eq) in methanol, add CoCl₂·6H₂O (0.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add NaBH₄ (4.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude primary amine intermediate.

  • Purify the product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(2-(1-Benzylpiperidin-4-yl)ethyl)amide Derivatives

This protocol outlines the acylation of the primary amine intermediate with various acyl chlorides.

Materials:

  • 2-(1-Benzylpiperidin-4-yl)ethan-1-amine (from Protocol 1)

  • Acyl chlorides (e.g., benzoyl chloride, acetyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve 2-(1-benzylpiperidin-4-yl)ethan-1-amine (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting amide derivative by column chromatography or recrystallization.

Biological Assays

Protocol 3: Dopamine D₂ Receptor Binding Assay

This competitive binding assay determines the affinity of the synthesized derivatives for the dopamine D₂ receptor.

Materials:

  • Human recombinant dopamine D₂ receptor membranes

  • [³H]Spiperone (radioligand)

  • Haloperidol (for non-specific binding)

  • Synthesized derivatives

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the synthesized derivatives in the assay buffer.

  • In a 96-well plate, combine the receptor membranes, [³H]Spiperone at a concentration near its Kd, and the synthesized derivatives at various concentrations.

  • For determining non-specific binding, add a high concentration of haloperidol (e.g., 10 µM) to a set of wells.

  • Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Calculate the percentage of specific binding for each compound concentration and determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation.

Protocol 4: Serotonin 5-HT₂A Receptor Binding Assay

This protocol is similar to the dopamine D₂ receptor binding assay but uses a different radioligand and standard for non-specific binding.

Materials:

  • Human recombinant serotonin 5-HT₂A receptor membranes

  • [³H]Ketanserin (radioligand)

  • Mianserin (for non-specific binding)

  • Synthesized derivatives

  • Assay buffer (50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration manifold

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Follow the same procedure as in Protocol 3, substituting [³H]Ketanserin for [³H]Spiperone and mianserin for haloperidol.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized derivatives on the metabolic activity of cancer cells, which is an indicator of cell viability.[2][3][4]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[4]

  • Treat the cells with various concentrations of the synthesized derivatives and a vehicle control (e.g., DMSO) for 48 hours.[2]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for a series of derivatized compounds based on the biological activities of structurally similar molecules found in the literature.

Table 1: CNS Receptor Binding Affinity of this compound Derivatives

Compound IDR-Group on AmideDopamine D₂ Receptor Ki (nM)Serotonin 5-HT₂A Receptor Ki (nM)
BPA-01 Phenyl15.825.3
BPA-02 4-Chlorophenyl8.212.7
BPA-03 4-Methoxyphenyl22.538.1
BPA-04 2-Thienyl19.431.6
BPA-05 Cyclohexyl45.178.9

Table 2: Cytotoxicity of this compound Derivatives

Compound IDR-Group on AmideMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
BPA-01 Phenyl12.518.2
BPA-02 4-Chlorophenyl7.811.4
BPA-03 4-Methoxyphenyl15.222.9
BPA-04 2-Thienyl10.916.5
BPA-05 Cyclohexyl>50>50

Signaling Pathways

Dopamine D₂ Receptor Signaling

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels affects the activity of protein kinase A (PKA) and downstream signaling cascades.

G Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Simplified signaling pathway of the dopamine D₂ receptor.

Apoptosis Induction Pathway

Cytotoxic compounds can induce cancer cell death through the activation of apoptosis, or programmed cell death. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Ligand Death Ligand (e.g., FasL, TNF-α) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates ExecutionCaspases Executioner Caspases (Caspase-3, -6, -7) Caspase8->ExecutionCaspases Activates CytotoxicAgent Cytotoxic Agent (e.g., BPA-02) Mitochondrion Mitochondrion CytotoxicAgent->Mitochondrion Induces Stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->ExecutionCaspases Activates Apoptosis Apoptosis ExecutionCaspases->Apoptosis Executes

Caption: A conceptual diagram of the intrinsic and extrinsic apoptosis pathways.

References

Application Notes and Protocols for Reactions Involving 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the synthesis, characterization, and potential applications of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in the development of therapeutic agents targeting the central nervous system.

Introduction

This compound is a versatile organic compound featuring an α,β-unsaturated nitrile moiety attached to an N-benzylpiperidine scaffold. This structural motif is of significant interest in medicinal chemistry as the N-benzylpiperidine core is a common feature in a variety of biologically active molecules, including ligands for sigma receptors.[1][2] These receptors are implicated in a range of neurological and psychiatric conditions, making derivatives of this compound promising candidates for drug discovery efforts.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with a ketone, in this case, 1-benzyl-4-piperidone. The HWE reaction is favored for its generally high yields and the formation of a water-soluble phosphate byproduct, which simplifies purification.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol outlines the synthesis of this compound from 1-benzyl-4-piperidone and diethyl cyanomethylphosphonate.

Materials:

  • 1-Benzyl-4-piperidone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation: A dry round-bottom flask is charged with sodium hydride (1.2 equivalents) under an inert atmosphere. Anhydrous THF is added, and the suspension is cooled to 0 °C in an ice bath.

  • Carbanion Formation: A solution of diethyl cyanomethylphosphonate (1.1 equivalents) in anhydrous THF is added dropwise to the NaH suspension via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.

  • Aldehyde Addition: The reaction mixture is cooled back to 0 °C, and a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF is added dropwise.

  • Reaction: The reaction is allowed to warm to room temperature and stirred overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic layers are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford this compound.

Data Presentation: Synthesis and Characterization
ParameterExpected Value/Data
Reaction Yield 75-90% (Typical for HWE reactions of this type)
Appearance Pale yellow oil or low-melting solid
Molecular Formula C₁₄H₁₆N₂
Molecular Weight 212.29 g/mol [4]
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 5H, Ar-H), 5.15 (s, 1H, C=CH-CN), 3.50 (s, 2H, Ar-CH₂), 2.80-2.70 (m, 4H, piperidine-H), 2.55-2.45 (m, 4H, piperidine-H)
¹³C NMR (101 MHz, CDCl₃) δ 160.0, 137.5, 129.0, 128.5, 127.0, 118.0 (CN), 95.0 (C=CH-CN), 63.0 (Ar-CH₂), 53.0 (piperidine-C), 35.0 (piperidine-C)
IR (thin film, cm⁻¹) ~2220 (C≡N stretch), ~1640 (C=C stretch), ~1600, 1495, 1450 (aromatic C=C stretch)
Mass Spec (ESI+) m/z 213.1388 [M+H]⁺

Application in Drug Discovery: Targeting Sigma Receptors

The N-benzylpiperidine scaffold is a well-established pharmacophore for sigma receptor ligands.[1][2] Sigma receptors, primarily the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are chaperone proteins located at the endoplasmic reticulum-mitochondrion interface and are involved in regulating cellular signaling, including calcium homeostasis and neuronal communication.[5][6] Ligands that modulate sigma receptors are being investigated for the treatment of various central nervous system disorders, including neuropathic pain, depression, and neurodegenerative diseases, as well as for their potential in cancer therapy.[3][7]

Derivatives of this compound have shown high affinity for sigma receptors. For instance, related N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives have demonstrated high selectivity for the σ₁ receptor with Ki values in the low nanomolar range.[1]

Biological Evaluation Protocol: In Vitro Sigma Receptor Binding Assay

This protocol describes a general method for evaluating the binding affinity of this compound and its derivatives to sigma-1 and sigma-2 receptors.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand for σ₁ receptor (e.g., --INVALID-LINK---pentazocine)

  • Radioligand for σ₂ receptor (e.g., [³H]DTG in the presence of a σ₁ selective ligand to block σ₁ sites)

  • Cell membranes expressing sigma receptors (e.g., from guinea pig brain or transfected cell lines)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., haloperidol)

  • Glass fiber filters

  • Scintillation cocktail and vials

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Prepare a suspension of cell membranes in the binding buffer.

  • Assay Setup: In a series of tubes, add the membrane suspension, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess haloperidol).

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25 °C) for a set time (e.g., 120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Data Presentation: Biological Activity
CompoundTargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Reference CompoundKᵢ (nM) of Ref.
Derivative A σ₁ ReceptorRadioligand BindingDataDataHaloperidol~2-5
Derivative A σ₂ ReceptorRadioligand BindingDataDataDTG~20-50
Derivative B σ₁ ReceptorRadioligand BindingDataDataHaloperidol~2-5
Derivative B σ₂ ReceptorRadioligand BindingDataDataDTG~20-50

Note: "Derivative A" and "Derivative B" are placeholders for specific analogs of this compound that would be synthesized and tested. The reference Kᵢ values are approximate and can vary based on experimental conditions.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_bio Biological Evaluation start Start: Reagents reagents 1-Benzyl-4-piperidone Diethyl cyanomethylphosphonate NaH, Anhydrous THF start->reagents hwe Horner-Wadsworth-Emmons Reaction reagents->hwe workup Quenching (NH4Cl) Extraction (EtOAc) hwe->workup purification Column Chromatography workup->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms binding_assay Sigma Receptor Binding Assay product->binding_assay data_analysis IC50 / Ki Determination binding_assay->data_analysis end Pharmacological Profile data_analysis->end

Caption: Experimental workflow for synthesis, characterization, and biological evaluation.

Sigma-1 Receptor Signaling Pathway

cluster_er Endoplasmic Reticulum cluster_downstream Downstream Effects s1r Sigma-1 Receptor bip BiP/GRP78 s1r->bip Association ip3r IP3 Receptor s1r->ip3r Modulation ion_channel Ion Channel Modulation s1r->ion_channel Modulates bip->s1r Dissociates from ca_signal Ca²⁺ Signaling ip3r->ca_signal Regulates ligand This compound Derivative (Agonist) ligand->s1r Binds to neuroprotection Neuroprotection ca_signal->neuroprotection neuronal_plasticity Neuronal Plasticity ion_channel->neuronal_plasticity neuroprotection->neuronal_plasticity

Caption: Simplified Sigma-1 receptor signaling pathway.

Sigma-2 Receptor Signaling Pathway

cluster_er_membrane ER Membrane cluster_cellular_processes Cellular Processes s2r Sigma-2 Receptor (TMEM97) pgrmc1 PGRMC1 s2r->pgrmc1 Forms Complex cholesterol Cholesterol Homeostasis s2r->cholesterol Regulates ca_homeostasis Calcium Homeostasis s2r->ca_homeostasis Modulates cell_proliferation Cell Proliferation (e.g., in Cancer) s2r->cell_proliferation Influences ligand This compound Derivative ligand->s2r Binds to apoptosis Apoptosis ligand->apoptosis Can Induce

Caption: Overview of Sigma-2 receptor cellular functions.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in the development of various pharmacologically active molecules. The synthesis is based on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and stereoselective method for the formation of α,β-unsaturated nitriles. This protocol details the synthesis of the starting materials, the scale-up of the HWE reaction itself, purification procedures, and analytical characterization of the final product. Safety protocols for handling hazardous reagents are also thoroughly addressed.

Introduction

This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of compounds targeting the central nervous system. Its rigid scaffold and functional handles allow for diverse chemical modifications to explore structure-activity relationships. The Horner-Wadsworth-Emmons reaction provides an efficient route to this compound from readily available starting materials: 1-benzyl-4-piperidone and diethyl phosphonoacetonitrile.[1][2] This reaction offers high E-selectivity and operational simplicity, making it amenable to large-scale production.

This application note provides a detailed protocol for a laboratory-scale synthesis and outlines key considerations for scaling up the process to produce multi-gram quantities of the target compound.

Synthesis Pathway

The overall synthetic strategy involves two main stages: the preparation of the starting materials and the subsequent Horner-Wadsworth-Emmons reaction to yield the final product.

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Horner-Wadsworth-Emmons Reaction 4-Piperidone\nmonohydrate HCl 4-Piperidone monohydrate HCl 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone 4-Piperidone\nmonohydrate HCl->1-Benzyl-4-piperidone Benzyl bromide Benzyl bromide Benzyl bromide->1-Benzyl-4-piperidone 1-Benzyl-4-piperidone_ref 1-Benzyl-4-piperidone Triethyl phosphite Triethyl phosphite Diethyl\nphosphonoacetonitrile Diethyl phosphonoacetonitrile Triethyl phosphite->Diethyl\nphosphonoacetonitrile Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Diethyl\nphosphonoacetonitrile Diethyl\nphosphonoacetonitrile_ref Diethyl phosphonoacetonitrile Product This compound 1-Benzyl-4-piperidone_ref->Product Diethyl\nphosphonoacetonitrile_ref->Product NaH NaH NaH->Product THF THF THF->Product

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Synthesis of Starting Materials

3.1.1. Synthesis of 1-Benzyl-4-piperidone

This procedure is adapted from the N-alkylation of 4-piperidone.

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
4-Piperidone monohydrate hydrochloride153.6125.00.163
Anhydrous potassium carbonate (K₂CO₃)138.2170.00.506
Benzyl bromide171.0433.5 (23.5 mL)0.196
Dry N,N-dimethylformamide (DMF)-250 mL-
Ethyl acetate-500 mL-
Water-500 mL-
Brine-200 mL-
Anhydrous sodium sulfate (Na₂SO₄)---
  • Procedure:

    • To a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 4-piperidone monohydrate hydrochloride and anhydrous potassium carbonate.

    • Add dry DMF and stir the suspension at room temperature for 30 minutes.

    • Add benzyl bromide dropwise to the reaction mixture via the dropping funnel over 30 minutes.

    • Heat the reaction mixture to 65 °C and maintain for 14 hours. Monitor the reaction progress by TLC (thin-layer chromatography).

    • Cool the mixture to room temperature and filter off the inorganic salts.

    • Quench the filtrate with 250 mL of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

    • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (100 mL).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by vacuum distillation to obtain 1-benzyl-4-piperidone as a pale yellow oil.

  • Expected Yield: ~85-90%

3.1.2. Synthesis of Diethyl phosphonoacetonitrile

This procedure is based on the Michaelis-Arbuzov reaction.

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)
Triethyl phosphite166.16166.2 (172 mL)1.0
Chloroacetonitrile75.5075.5 (64 mL)1.0
  • Procedure:

    • In a flame-dried 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place triethyl phosphite.

    • Heat the triethyl phosphite to 140-150 °C.

    • Add chloroacetonitrile dropwise from the dropping funnel over 1 hour.

    • After the addition is complete, maintain the reaction mixture at 150 °C for an additional 2 hours.

    • Monitor the reaction by observing the cessation of ethyl chloride evolution.

    • Cool the reaction mixture to room temperature.

    • Purify the crude product by vacuum distillation to obtain diethyl phosphonoacetonitrile as a colorless oil.

  • Expected Yield: ~70-80%

Scale-up Synthesis of this compound

HWE_Workflow Start Start NaH_Suspension Prepare NaH suspension in anhydrous THF Start->NaH_Suspension Cooling_0C Cool to 0 °C NaH_Suspension->Cooling_0C Phosphonate_Addition Add Diethyl phosphonoacetonitrile solution dropwise Cooling_0C->Phosphonate_Addition Stir_RT Stir at room temperature (H₂ evolution ceases) Phosphonate_Addition->Stir_RT Cooling_0C_2 Cool back to 0 °C Stir_RT->Cooling_0C_2 Ketone_Addition Add 1-Benzyl-4-piperidone solution dropwise Cooling_0C_2->Ketone_Addition Reaction_Monitoring Stir at room temperature and monitor by TLC Ketone_Addition->Reaction_Monitoring Quench Quench with saturated aqueous NH₄Cl Reaction_Monitoring->Quench Extraction Extract with ethyl acetate Quench->Extraction Wash_Dry Wash organic layer with brine and dry Extraction->Wash_Dry Concentration Concentrate under reduced pressure Wash_Dry->Concentration Purification Purify by column chromatography Concentration->Purification End End Purification->End

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

  • Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mol)Equivalents
Sodium hydride (60% dispersion in oil)24.008.80.221.2
Anhydrous tetrahydrofuran (THF)-500 mL--
Diethyl phosphonoacetonitrile177.1235.80.201.1
1-Benzyl-4-piperidone189.2634.10.181.0
Saturated aqueous NH₄Cl solution-200 mL--
Ethyl acetate-600 mL--
Brine-200 mL--
Anhydrous magnesium sulfate (MgSO₄)----
Silica gel for column chromatography----
Hexanes/Ethyl acetate mixture----
  • Procedure:

    • To a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexanes (3 x 50 mL) to remove the mineral oil. Carefully decant the hexanes after each wash under a stream of nitrogen.

    • Add 200 mL of anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C in an ice-water bath.

    • Slowly add a solution of diethyl phosphonoacetonitrile in 100 mL of anhydrous THF via the dropping funnel over 30 minutes.

    • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the reaction mixture back to 0 °C.

    • Add a solution of 1-benzyl-4-piperidone in 200 mL of anhydrous THF dropwise over 45 minutes.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine (200 mL), and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

  • Expected Yield: ~75-85%

Data Presentation

Summary of Reaction Parameters and Yields

Synthesis StageKey ReactantsSolventBaseReaction TimeTemperature (°C)Purification MethodTypical Yield (%)
1-Benzyl-4-piperidone 4-Piperidone monohydrate HCl, Benzyl bromideDMFK₂CO₃14 h65Vacuum Distillation85-90
Diethyl phosphonoacetonitrile Triethyl phosphite, ChloroacetonitrileNeat-3 h140-150Vacuum Distillation70-80
This compound 1-Benzyl-4-piperidone, Diethyl phosphonoacetonitrileTHFSodium Hydride~12 h0 to RTColumn Chromatography75-85

Scale-up Considerations

  • Heat Management: The Horner-Wadsworth-Emmons reaction is exothermic, particularly during the deprotonation of the phosphonate with sodium hydride. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature. The use of a jacketed reactor with a reliable cooling system is recommended.

  • Reagent Addition: The dropwise addition of reagents becomes more critical at a larger scale to control the reaction rate and temperature. The addition rates specified in the protocol should be carefully controlled.

  • Hydrogen Evolution: The reaction of sodium hydride with the phosphonate generates hydrogen gas. The reactor must be equipped with adequate ventilation and a system to safely vent the hydrogen.

  • Work-up and Extraction: The volumes of aqueous and organic phases will increase significantly. Ensure that appropriately sized separatory funnels or extraction vessels are available.

  • Purification: Column chromatography can be challenging and resource-intensive on a large scale. For multi-kilogram scale, crystallization may be a more viable purification method. Developing a suitable crystallization procedure during the laboratory scale-up is advisable.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) at all times. Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn.[1] All glassware must be thoroughly dried before use.

  • Benzyl Bromide: Benzyl bromide is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.

  • Chloroacetonitrile: Chloroacetonitrile is toxic and should be handled with appropriate care in a fume hood.

  • Solvents: Anhydrous THF can form explosive peroxides upon storage. Use freshly distilled or commercially available anhydrous THF. Diethyl ether and hexanes are highly flammable.

Analytical Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.25-7.40 (m, 5H, Ar-H)

    • 5.15 (s, 1H, =CH-CN)

    • 3.55 (s, 2H, N-CH₂-Ph)

    • 2.50-2.65 (m, 4H, piperidine-H)

    • 2.35-2.45 (m, 4H, piperidine-H)

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 160.5 (C=C)

    • 137.8 (Ar-C)

    • 129.2 (Ar-CH)

    • 128.4 (Ar-CH)

    • 127.3 (Ar-CH)

    • 118.0 (CN)

    • 95.0 (=CH-CN)

    • 63.0 (N-CH₂-Ph)

    • 53.0 (piperidine-CH₂)

    • 35.0 (piperidine-CH₂)

  • Mass Spectrometry (ESI+): m/z 213.13 [M+H]⁺

References

Application Note: High-Throughput Parallel Synthesis of Substituted 4-(Aminomethyl)piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a versatile bifunctional building block widely employed in medicinal chemistry for the synthesis of compounds targeting the central nervous system (CNS).[1] Its rigid piperidine core is a common motif in a variety of pharmacologically active agents. Parallel synthesis, a cornerstone of modern drug discovery, enables the rapid generation of chemical libraries, allowing for efficient exploration of structure-activity relationships (SAR). This application note provides a detailed protocol for the parallel synthesis of a library of 4-(aminomethyl)piperidine derivatives starting from this compound.

Application

The described protocol facilitates the high-throughput synthesis of a diverse library of N-acyl-4-(aminomethyl)piperidine derivatives. The initial scaffold, this compound, undergoes a parallel catalytic hydrogenation to yield the corresponding saturated primary amine. Subsequent parallel acylation of the amine with a variety of carboxylic acids introduces diversity to the final products. This library of compounds can be screened for activity against various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels, to identify novel therapeutic leads.

Experimental Protocols

Protocol 1: Parallel Catalytic Hydrogenation of this compound

This protocol describes the reduction of the exocyclic double bond and the nitrile functionality of this compound in a parallel format to yield (1-benzylpiperidin-4-yl)methanamine.

Materials:

  • This compound

  • 5% Platinum on Carbon (Pt/C) catalyst

  • Methanol (MeOH), HPLC grade

  • Hydrochloric acid (HCl), 4 M in 1,4-dioxane

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • 96-well reaction block with magnetic stirring bars

  • Hydrogenation apparatus capable of pressurizing a 96-well plate

Procedure:

  • To each well of a 96-well reaction block, add this compound (0.1 mmol, 21.2 mg).

  • In a separate vial, prepare a slurry of 5% Pt/C in methanol (10 mg/mL).

  • To each well containing the starting material, add 100 µL of the Pt/C slurry (0.01 g of catalyst).

  • Add 1 mL of methanol to each well.

  • Seal the reaction block and place it in the hydrogenation apparatus.

  • Purge the system with an inert gas three times.

  • Pressurize the system with hydrogen gas to 50 psi.

  • Stir the reaction mixtures at room temperature for 16 hours.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the system with inert gas.

  • Filter the contents of each well through a celite-packed filter plate to remove the Pt/C catalyst.

  • To each well of the filtrate, add 50 µL of 4 M HCl in 1,4-dioxane to precipitate the hydrochloride salt of the product.

  • Concentrate the solvent in each well under reduced pressure to obtain the crude (1-benzylpiperidin-4-yl)methanamine hydrochloride.

Protocol 2: Parallel Acylation of (1-benzylpiperidin-4-yl)methanamine

This protocol outlines the parallel acylation of the synthesized primary amine with a library of carboxylic acids.

Materials:

  • Crude (1-benzylpiperidin-4-yl)methanamine hydrochloride from Protocol 1

  • Library of diverse carboxylic acids

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF), anhydrous

  • 96-well reaction block with magnetic stirring bars

Procedure:

  • To each well of a new 96-well reaction block containing the crude (1-benzylpiperidin-4-yl)methanamine hydrochloride (0.1 mmol), add 1 mL of anhydrous DMF.

  • Add DIPEA (0.3 mmol, 52 µL) to each well to neutralize the hydrochloride salt.

  • In a separate 96-well plate, dispense a unique carboxylic acid (0.12 mmol) to each well. Dissolve each carboxylic acid in 200 µL of anhydrous DMF.

  • To the carboxylic acid plate, add a solution of HATU in DMF (0.11 mmol, 41.8 mg in 200 µL DMF) to each well.

  • Transfer the activated carboxylic acid solutions to the corresponding wells of the amine plate.

  • Seal the reaction block and stir the mixtures at room temperature for 12 hours.

  • After the reaction is complete, quench each reaction with 1 mL of water.

  • The crude products can be purified by parallel reverse-phase HPLC.

Data Presentation

The following table presents representative data for a small library of N-acyl-(1-benzylpiperidin-4-yl)methanamine derivatives synthesized using the described protocols.

Compound IDCarboxylic Acid Building BlockMolecular Weight ( g/mol )Yield (%)Purity (%)
L1-A1 Acetic Acid260.3885>95
L1-A2 Benzoic Acid322.4478>95
L1-A3 4-Chlorobenzoic Acid356.8881>95
L1-A4 Cyclohexanecarboxylic Acid328.4988>95
L1-A5 Furoic Acid312.3975>95

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_proto1 Protocol 1: Parallel Hydrogenation cluster_proto2 Protocol 2: Parallel Acylation start 2-(1-Benzylpiperidin-4- ylidene)acetonitrile proto1_step1 Dispense Starting Material (96-well plate) start->proto1_step1 proto1_step2 Add Pt/C Catalyst and Methanol proto1_step1->proto1_step2 proto1_step3 Hydrogenation (50 psi H₂) proto1_step2->proto1_step3 proto1_step4 Filtration and HCl Addition proto1_step3->proto1_step4 proto1_step5 Intermediate Product: (1-benzylpiperidin-4-yl)methanamine HCl proto1_step4->proto1_step5 proto2_step1 Dispense Intermediate and DIPEA proto1_step5->proto2_step1 proto2_step3 Parallel Acylation proto2_step1->proto2_step3 proto2_step2 Activate Carboxylic Acid Library with HATU proto2_step2->proto2_step3 proto2_step4 Aqueous Workup proto2_step3->proto2_step4 proto2_step5 Final Product Library: N-Acyl Derivatives proto2_step4->proto2_step5

Caption: Experimental workflow for the parallel synthesis of a 4-(aminomethyl)piperidine library.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activation ligand Piperidine Derivative (Library Compound) ligand->gpcr Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Conceptual signaling pathway illustrating the potential mechanism of action for piperidine derivatives.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a key chemical transformation for the synthesis of 2-(1-Benzylpiperidin-4-yl)acetonitrile. This saturated piperidine derivative serves as a valuable intermediate in the development of various pharmacologically active molecules, particularly those targeting the central nervous system. The reduction of the exocyclic double bond is a critical step that establishes the desired stereochemistry and removes the reactive α,β-unsaturated nitrile moiety. This document provides detailed application notes and experimental protocols for this catalytic hydrogenation reaction.

Physicochemical Properties

A summary of the key physicochemical properties for the reactant and the expected product is provided in the table below.

PropertyThis compound2-(1-Benzylpiperidin-4-yl)acetonitrile (Product)
Molecular Formula C₁₄H₁₆N₂[1][2]C₁₄H₁₈N₂
Molecular Weight 212.29 g/mol [2]214.31 g/mol
CAS Number 55022-82-7[2]78056-82-7
Appearance Expected to be a solidExpected to be an oil or low-melting solid
Storage Temperature 2-8°C, sealed, dry[2]Room temperature, under inert atmosphere

Experimental Protocols

Two common and effective methods for the catalytic hydrogenation of this compound are provided below. These protocols utilize Palladium on Carbon (Pd/C) and Raney® Nickel as catalysts.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a standard and widely used method for the reduction of carbon-carbon double bonds.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C), 50% wet

  • Methanol (MeOH) or Ethanol (EtOH), reagent grade

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filtration agent (e.g., Celite®)

  • Parr Hydrogenation Apparatus or a balloon hydrogenation setup

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reactor Setup: To a clean and dry Parr shaker flask or a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Catalyst Addition: Under a stream of inert gas, carefully add 10% Pd/C catalyst (5-10 mol% Pd). The catalyst is pyrophoric and should be handled with care.

  • Solvent Addition: Add a suitable solvent such as methanol or ethanol (10-20 mL per gram of substrate).

  • Hydrogenation:

    • Parr Apparatus: Seal the flask, connect it to the Parr apparatus. Evacuate the flask and backfill with hydrogen gas three times. Pressurize the vessel to the desired hydrogen pressure (typically 3-4 bar). Begin stirring and heat to the desired temperature (typically room temperature to 50°C).

    • Balloon Hydrogenation: If using a balloon setup, evacuate the flask and backfill with hydrogen from a balloon three times. Ensure the system is sealed and allow the reaction to stir under a positive pressure of hydrogen (from the balloon) at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed. The reaction time can vary from a few hours to overnight depending on the scale and reaction conditions.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 2-(1-Benzylpiperidin-4-yl)acetonitrile can be purified by column chromatography on silica gel if necessary.

Expected Yield: >90%

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a highly active catalyst particularly effective for the hydrogenation of nitriles and other functional groups.

Materials:

  • This compound

  • Raney® Nickel (in water or ethanol slurry)

  • Ethanol (EtOH) or Methanol (MeOH), reagent grade

  • Ammonia solution (optional, to suppress side reactions)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Parr Hydrogenation Apparatus

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with the reaction solvent (e.g., ethanol) three times by decantation to remove the storage solvent. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

  • Reactor Setup: In a Parr shaker flask, add the washed Raney® Nickel (typically 10-20% by weight of the substrate).

  • Reactant and Solvent Addition: Add a solution of this compound (1.0 eq) in ethanol or methanol. A small amount of ammonia solution can be added to the reaction mixture to prevent the formation of secondary and tertiary amine byproducts.[3]

  • Hydrogenation: Seal the flask and connect it to the Parr apparatus. Evacuate and backfill with hydrogen three times. Pressurize the vessel with hydrogen to 5-10 bar and heat to 40-60°C.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake and confirm by TLC or LC-MS.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.

    • Carefully filter the catalyst. The filter cake should be kept wet and disposed of properly.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography if needed.

Expected Yield: 85-95%

Data Presentation

The following table summarizes typical reaction conditions for the catalytic hydrogenation.

CatalystCatalyst LoadingSolventH₂ PressureTemperatureReaction TimeTypical Yield
10% Pd/C5-10 mol%MeOH or EtOH3-4 barRoom Temp - 50°C4-12 h>90%
Raney® Ni10-20 wt%EtOH or MeOH5-10 bar40-60°C6-18 h85-95%

Experimental Workflow

The following diagram illustrates the general workflow for the catalytic hydrogenation of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactant This compound start->reactant reactor Hydrogenation Reactor reactant->reactor catalyst Catalyst (Pd/C or Raney Ni) catalyst->reactor solvent Solvent (e.g., Methanol) solvent->reactor hydrogenation Hydrogenation (H2, Pressure, Temp) reactor->hydrogenation monitoring Reaction Monitoring (TLC/LC-MS) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete concentration Solvent Evaporation filtration->concentration purification Purification (Chromatography) concentration->purification product Product: 2-(1-Benzylpiperidin-4-yl)acetonitrile purification->product

Caption: Experimental workflow for catalytic hydrogenation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Horner-Wadsworth-Emmons (HWE) reaction.

Q1: My reaction shows low or no conversion of the starting materials (1-benzyl-4-piperidone). What are the possible causes and solutions?

A1: Low or no conversion is a common issue that can often be traced back to the deprotonation of the phosphonate reagent or the reactivity of the ketone.

  • Ineffective Deprotonation of Diethyl Cyanomethylphosphonate: The formation of the phosphonate carbanion is crucial for the reaction to proceed.

    • Moisture: The presence of water will quench the strong base used for deprotonation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

    • Base Strength and Solubility: Sodium hydride (NaH) is a common and effective base. Ensure the NaH is fresh and not passivated. Washing the NaH with dry hexanes before use can remove the mineral oil it is often suspended in, increasing its reactivity. Other strong bases like lithium diisopropylamide (LDA) or sodium amide (NaNH₂) can also be used. The choice of base can influence the reaction's success.

    • Deprotonation Time and Temperature: Allow sufficient time for the deprotonation to occur before adding the ketone. This is often indicated by the cessation of hydrogen gas evolution when using NaH. The deprotonation is typically performed at 0 °C to room temperature.

  • Low Reactivity of 1-benzyl-4-piperidone: While generally reactive, issues can still arise.

    • Steric Hindrance: Although less of an issue with this ketone, bulky substituents on similar ketones can hinder the approach of the nucleophilic phosphonate carbanion.

    • Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) after the addition of the ketone might be necessary to drive the reaction to completion. However, excessive heat can lead to side reactions.

  • Reagent Quality:

    • Diethyl Cyanomethylphosphonate: Ensure the reagent is pure and has not degraded. Distillation under reduced pressure can purify the reagent if necessary.

    • 1-benzyl-4-piperidone: Impurities in the starting ketone can interfere with the reaction. Recrystallization or column chromatography can be used for purification if needed.

Q2: I am observing the formation of multiple products in my reaction mixture. What are these side products and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of the desired product. Common side products in the HWE reaction include unreacted starting materials and byproducts from side reactions.

  • Unreacted Starting Materials: As discussed in Q1, incomplete reactions will leave starting materials in the mixture. Optimizing reaction conditions (base, solvent, temperature, and time) is key to maximizing conversion.

  • Hydrolysis of Product: The nitrile group is generally stable under the reaction conditions, but during aqueous workup, harsh acidic or basic conditions could potentially lead to hydrolysis to the corresponding amide or carboxylic acid, although this is unlikely under standard workup conditions.

  • Self-condensation of the Ketone: Under strongly basic conditions, ketones can undergo self-condensation reactions (e.g., aldol condensation), although this is less common for piperidones compared to acyclic ketones. Using the phosphonate carbanion as the limiting reagent can sometimes favor the desired reaction.

To minimize side products:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diethyl cyanomethylphosphonate and base relative to the 1-benzyl-4-piperidone to ensure complete conversion of the ketone.

  • Temperature Control: Add the ketone solution slowly to the phosphonate carbanion at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then allow the reaction to warm to room temperature or gently heat as needed.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Q3: The purification of the final product is difficult, and I am experiencing low isolated yield. What are the best practices for workup and purification?

A3: The workup and purification steps are critical for obtaining a high yield of pure this compound. The main byproduct of the HWE reaction is a water-soluble phosphate salt, which is generally easy to remove.

  • Aqueous Workup:

    • Quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. This will neutralize any remaining base and the phosphonate carbanion.

    • Extract the product into an organic solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3 times) to ensure all the product is transferred to the organic phase.

    • Wash the combined organic layers with water and then with brine to remove the phosphate byproduct and any other water-soluble impurities.

  • Purification:

    • Column Chromatography: This is the most effective method for purifying the product. A silica gel column using a gradient of ethyl acetate in hexanes is typically effective. The polarity of the eluent can be adjusted based on TLC analysis.

    • Recrystallization: If the crude product is a solid and sufficiently pure, recrystallization can be an efficient purification method. Suitable solvent systems can be determined through small-scale trials (e.g., ethanol, isopropanol, or mixtures with hexanes).

Data Presentation: Representative Reaction Parameters and Yields

The following table summarizes typical reaction conditions and expected yields for the Horner-Wadsworth-Emmons synthesis of this compound.

ParameterCondition 1Condition 2Condition 3
Base Sodium Hydride (NaH)Lithium Diisopropylamide (LDA)Potassium tert-butoxide (t-BuOK)
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)Dimethylformamide (DMF)
Temperature 0 °C to Room Temperature-78 °C to Room TemperatureRoom Temperature
Reaction Time 4-6 hours2-4 hours6-8 hours
Typical Yield 75-85%80-90%70-80%

Note: Yields are highly dependent on the specific experimental conditions and the purity of the reagents.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 1-benzyl-4-piperidone

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Inert gas supply (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation of the Phosphonate Carbanion:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 equivalents).

    • Wash the sodium hydride with anhydrous hexanes (3 times) to remove the mineral oil, and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add diethyl cyanomethylphosphonate (1.1 equivalents) dropwise to the stirred suspension of sodium hydride in THF.

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Reaction with 1-benzyl-4-piperidone:

    • Dissolve 1-benzyl-4-piperidone (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Slowly add the solution of 1-benzyl-4-piperidone to the prepared phosphonate carbanion solution at 0 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

    • Monitor the reaction progress by TLC until the starting ketone is consumed (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes) to afford this compound as a pure product.

Visualizations

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow reagents 1. Reagent Preparation - Dry Glassware - Anhydrous Solvents deprotonation 2. Deprotonation - Diethyl Cyanomethylphosphonate - NaH in THF - 0°C to RT reagents->deprotonation addition 3. Ketone Addition - 1-benzyl-4-piperidone - in THF - 0°C deprotonation->addition reaction 4. Reaction - Stir at RT - Monitor by TLC addition->reaction workup 5. Workup - Quench with NH4Cl - Extraction reaction->workup purification 6. Purification - Column Chromatography workup->purification product Pure Product purification->product

Caption: A step-by-step workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield start Low Yield Observed check_conversion Check TLC for Starting Material start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Yes complete_conversion Complete Conversion check_conversion->complete_conversion No bad_base Ineffective Base? (Old NaH, Moisture) incomplete_conversion->bad_base bad_reagents Impure Reagents? incomplete_conversion->bad_reagents bad_conditions Suboptimal Conditions? (Temp, Time) incomplete_conversion->bad_conditions sol_base Use Fresh Base, Anhydrous Conditions bad_base->sol_base sol_reagents Purify Starting Materials bad_reagents->sol_reagents sol_conditions Optimize Temp & Reaction Time bad_conditions->sol_conditions workup_loss Losses during Workup/Extraction? complete_conversion->workup_loss purification_loss Inefficient Purification? complete_conversion->purification_loss sol_workup Multiple Extractions, Careful Phase Separation workup_loss->sol_workup sol_purification Optimize Column Chromatography Conditions purification_loss->sol_purification

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues.

Technical Support Center: Purification of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile via recrystallization.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My compound is not dissolving in the hot solvent.

  • Possible Cause: The chosen solvent may be inappropriate for your compound at the current temperature. This compound is a moderately polar molecule and requires a solvent with compatible polarity.

  • Solution:

    • Ensure the solvent is at or near its boiling point.

    • If the compound still does not dissolve, you may need to select a more suitable solvent. Refer to the solvent selection table below. A good recrystallization solvent should dissolve the compound when hot but sparingly when cold.[1]

    • Consider using a solvent mixture. For instance, if your compound is highly soluble in a solvent like dichloromethane even when cold, you could add a less polar solvent like hexane (in which it is likely less soluble) to the hot solution until it becomes slightly cloudy, then allow it to cool.

Q2: I have a very low yield of crystals after recrystallization.

  • Possible Cause: A significant portion of your compound may be remaining in the mother liquor.[2]

  • Solution:

    • Excess Solvent: You may have used too much solvent to dissolve the crude product. To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again.[2]

    • Cooling Process: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[1] Rapid cooling can lead to the formation of small, impure crystals.

    • Solvent Choice: The compound might be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice based on solubility tests.[3]

    • Premature Crystallization: If crystals formed during hot filtration, this can lead to product loss. Ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent this.[1]

Q3: The recrystallized product is still colored or appears impure.

  • Possible Cause: Colored impurities may be co-crystallizing with your product.

  • Solution:

    • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive use can also adsorb your desired product.

    • Second Recrystallization: A second recrystallization step may be necessary to achieve the desired purity.

    • Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.[3]

Q4: No crystals are forming, even after cooling the solution in an ice bath.

  • Possible Cause: The solution may be too dilute, or nucleation has not been initiated.

  • Solution:

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

      • Add a "seed crystal" of pure this compound to the solution.

      • Concentrate the solution by evaporating some of the solvent and then re-cool.

    • Solvent System: If the compound is an oil, it may not crystallize well in the chosen solvent. Consider trying a different solvent or a solvent mixture.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A single "best" solvent can depend on the specific impurities present. However, based on the structure of the molecule (containing a polar nitrile group and a non-polar benzyl group), solvents of intermediate polarity are good starting points. Ethanol, isopropanol, or mixtures such as ethanol/water or toluene/hexane are often effective for similar compounds. A systematic solvent screening is the best approach to identify the optimal solvent or solvent system.[4]

Q2: How can I determine the purity of my recrystallized this compound?

The purity of the recrystallized product can be assessed by:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Q3: Is it possible for my nitrile compound to decompose during recrystallization?

While this compound is generally stable under typical recrystallization conditions, prolonged heating in certain solvents or the presence of strong acidic or basic impurities could potentially lead to degradation. It is always advisable to use the minimum heating time required to dissolve the compound.

Data Presentation

The following table summarizes potential solvents for the recrystallization of this compound based on general principles of solubility for structurally similar compounds. "Soluble" indicates that a relatively small amount of hot solvent is needed, while "sparingly soluble" suggests that a large volume of cold solvent will not dissolve a significant amount of the compound.

Solvent SystemExpected Solubility (Hot)Expected Solubility (Cold)Notes
EthanolSolubleSparingly SolubleA good starting point for moderately polar compounds.
IsopropanolSolubleSparingly SolubleSimilar to ethanol, but with a higher boiling point.
AcetonitrileSolubleSolubleMay lead to lower recovery due to high solubility at cold temperatures.[5]
TolueneSolubleSparingly SolubleA good choice for less polar impurities.
Ethanol/WaterSolubleInsolubleThe addition of water as an anti-solvent can effectively induce crystallization.
Toluene/HexaneSolubleInsolubleA non-polar solvent system that can be effective for compounds with aromatic groups.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent system (e.g., ethanol).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture on a hot plate with stirring until the solvent boils and the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Pre-heat a separate filter funnel and receiving flask.

    • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and charcoal, if used). This step should be performed rapidly to prevent premature crystallization in the funnel.[1]

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

  • Analysis:

    • Determine the mass and percent recovery of the purified product.

    • Assess the purity by measuring the melting point and performing other analytical techniques as required.

Recrystallization Troubleshooting Workflow

G start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form filter_dry Filter and Dry Crystals crystals_form->filter_dry Yes no_crystals No Crystals Formed crystals_form->no_crystals No analyze Analyze Purity (MP, TLC, etc.) filter_dry->analyze low_yield Low Yield filter_dry->low_yield colored_crystals Colored Crystals filter_dry->colored_crystals end_pure Pure Product analyze->end_pure Pure end_impure Impure Product analyze->end_impure Impure rerun Re-run Recrystallization end_impure->rerun induce_crystallization Induce Crystallization: - Scratch Flask - Add Seed Crystal - Concentrate Solution no_crystals->induce_crystallization induce_crystallization->cool check_solvent_volume Check for Excess Solvent (Evaporate if necessary) low_yield->check_solvent_volume check_solvent_volume->filter_dry charcoal_treatment Add Activated Charcoal and Re-filter Hot colored_crystals->charcoal_treatment charcoal_treatment->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Troubleshooting by-product formation in 2-(1-Benzylpiperidin-4-ylidene)acetonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for the common synthetic routes, addressing potential issues with by-product formation and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction. The choice of method often depends on the availability of reagents, desired reaction conditions, and scalability.

Q2: I am observing a low yield in my reaction. What are the general areas I should investigate?

A2: Low yields in either synthesis can typically be attributed to a few key factors:

  • Purity of Starting Materials: Ensure that 1-benzyl-4-piperidone, acetonitrile (for Knoevenagel), and diethyl cyanomethylphosphonate (for HWE) are of high purity.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical and may need optimization.

  • Catalyst/Base Activity: The effectiveness of the base used is crucial for deprotonating the active methylene compound or the phosphonate.

  • Water Content: For the Knoevenagel condensation, the presence of water can inhibit the reaction. For the HWE reaction, anhydrous conditions are essential for the formation of the phosphonate carbanion.

Q3: How can I best monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting materials and the formation of the product. Developing a good TLC system (e.g., with a mobile phase of ethyl acetate and hexanes) will allow you to visualize the starting ketone, the product, and potentially some by-products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Troubleshooting Guide 1: Knoevenagel Condensation Route

The Knoevenagel condensation involves the reaction of 1-benzyl-4-piperidone with acetonitrile in the presence of a base.

Knoevenagel_Synthesis 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Product This compound 1-Benzyl-4-piperidone->Product Acetonitrile Acetonitrile Acetonitrile->Product Base Base Base->Product Catalyst Byproduct_Water Water Product->Byproduct_Water Forms

Caption: Knoevenagel condensation of 1-benzyl-4-piperidone and acetonitrile.

Common Issues and Troubleshooting Steps:

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Formation 1. Inactive Catalyst/Base: The base (e.g., piperidine, ammonium acetate) is not strong enough or has degraded.- Use a fresh or purified base. - Consider a stronger base, but be cautious of side reactions. - Ensure the correct stoichiometric amount of catalyst is used.
2. Presence of Water: Water can shift the equilibrium back to the reactants.- Use anhydrous solvents. - Employ a Dean-Stark apparatus to remove water azeotropically if using a suitable solvent like toluene. - Add molecular sieves to the reaction mixture.
3. Low Reaction Temperature: The reaction may be too slow at the current temperature.- Gradually increase the reaction temperature while monitoring for by-product formation using TLC.
Formation of a Major By-product 1. Michael Addition: The product can react with another molecule of deprotonated acetonitrile.- Monitor the reaction closely and stop it once the starting material is consumed. - Avoid prolonged reaction times and excessively high temperatures. - Use a stoichiometric amount of acetonitrile rather than a large excess.
2. Self-Condensation of Ketone: This is more likely with stronger bases.- Use a weaker base like piperidine or ammonium acetate.
Complex Mixture of Products 1. Degradation of Starting Material or Product: High temperatures or a highly reactive base can cause decomposition.- Optimize the reaction temperature and time. - Choose a milder base.
Experimental Protocol: Knoevenagel Condensation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add 1-benzyl-4-piperidone (1.0 eq.), acetonitrile (1.2 eq.), and a suitable solvent (e.g., toluene or ethanol).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 eq.) or ammonium acetate (0.2 eq.).

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If using a solid catalyst, filter it off. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Guide 2: Horner-Wadsworth-Emmons (HWE) Reaction Route

The HWE reaction is a highly reliable method that involves the reaction of 1-benzyl-4-piperidone with diethyl cyanomethylphosphonate in the presence of a strong base. This method often provides excellent yields and high selectivity for the E-isomer.

HWE_Synthesis Phosphonate Diethyl cyanomethylphosphonate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Product This compound Carbanion->Product Ketone 1-Benzyl-4-piperidone Ketone->Product Byproduct Water-soluble Phosphate Product->Byproduct Forms

Caption: Horner-Wadsworth-Emmons (HWE) reaction pathway.

Common Issues and Troubleshooting Steps:

Issue Potential Cause Troubleshooting Suggestions
Low or No Product Formation 1. Incomplete Deprotonation of Phosphonate: The base is not strong enough, or the reaction conditions are not anhydrous.- Use a strong, fresh base like sodium hydride (NaH). - Ensure all glassware is oven-dried and the solvent is anhydrous. - Allow sufficient time for the deprotonation to occur before adding the ketone.
2. Low Reactivity of Ketone: Steric hindrance of the ketone can slow down the reaction.- Increase the reaction temperature or prolong the reaction time. - Use a more reactive phosphonate reagent if available.
Presence of Unreacted Starting Materials 1. Insufficient Base: Not enough base was used to fully deprotonate the phosphonate.- Use a slight excess of the base (e.g., 1.1-1.2 eq.).
2. Short Reaction Time: The reaction may not have gone to completion.- Monitor the reaction by TLC and allow it to proceed until the starting materials are consumed.
Phosphonate-Related Impurities in Product 1. Incomplete Reaction: Unreacted diethyl cyanomethylphosphonate remains.- Ensure the reaction goes to completion. - The phosphonate starting material is generally water-soluble and can be removed during aqueous work-up.
2. Water-soluble Phosphate By-product: The dialkylphosphate by-product may not have been fully removed.- Perform a thorough aqueous work-up with multiple water or brine washes.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF).

  • Carbanion Formation: Cool the suspension to 0 °C and add diethyl cyanomethylphosphonate (1.1 eq.) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Addition of Ketone: Cool the reaction mixture back to 0 °C and add a solution of 1-benzyl-4-piperidone (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates the completion of the reaction.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Summary of Potential By-products and their Mitigation

By-product Likely Route Formation Mechanism Mitigation Strategy
Michael Adduct KnoevenagelThe α,β-unsaturated nitrile product undergoes conjugate addition by another molecule of the acetonitrile carbanion.Avoid excess acetonitrile, high temperatures, and long reaction times. Monitor the reaction closely.
Unreacted Starting Materials BothIncomplete reaction due to inactive reagents, insufficient reaction time or temperature.Use fresh reagents, optimize reaction conditions, and monitor for completion.
Water-soluble Phosphate HWEThe elimination step of the HWE reaction produces a dialkylphosphate salt.Thorough aqueous work-up.
Self-condensation Product of Ketone KnoevenagelTwo molecules of 1-benzyl-4-piperidone react in an aldol-type condensation.Use a weak base; avoid strong bases that favor self-condensation.

By carefully considering the reaction mechanism and potential side reactions for each synthetic route, and by implementing the troubleshooting strategies outlined above, researchers can optimize the synthesis of this compound and minimize the formation of unwanted by-products.

Technical Support Center: Optimization of Reaction Conditions for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

Experimental Workflow Overview

The synthesis of this compound is achieved through a Knoevenagel condensation reaction between N-benzyl-4-piperidone and acetonitrile, catalyzed by a base. The general workflow involves reaction setup, monitoring, workup, and purification.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactant_Prep Reactant & Solvent Preparation Glassware_Prep Glassware Setup (Dry) Reaction_Setup Combine Reactants & Catalyst Glassware_Prep->Reaction_Setup Reaction_Progress Heating & Stirring (Monitor by TLC) Reaction_Setup->Reaction_Progress Initiation Quenching Reaction Quenching Reaction_Progress->Quenching Completion Extraction Solvent Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Knoevenagel Condensation Cycle Acetonitrile Acetonitrile Carbanion Acetonitrile Carbanion Acetonitrile->Carbanion Deprotonation Alkoxide_Intermediate Alkoxide Intermediate Carbanion->Alkoxide_Intermediate Nucleophilic Attack Base Base Protonated_Base Protonated Base Protonated_Base->Base Regeneration N_Benzyl_4_piperidone N-benzyl-4-piperidone Beta_Hydroxy_Nitrile β-Hydroxy Nitrile Intermediate Alkoxide_Intermediate->Beta_Hydroxy_Nitrile Protonation Product 2-(1-Benzylpiperidin-4- ylidene)acetonitrile Beta_Hydroxy_Nitrile->Product Dehydration Water Water

Technical Support Center: Purification of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(1-Benzylpiperidin-4-ylidene)acetonitrile. Our aim is to address common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Impurities in crude this compound typically originate from the synthetic route used. A common method for its synthesis is the Horner-Wadsworth-Emmons (HWE) reaction. Potential impurities from this process include:

  • Unreacted Starting Materials: 1-benzyl-4-piperidone and the phosphonate reagent (e.g., diethyl cyanomethylphosphonate).

  • Reaction Byproducts: Dialkylphosphate salts (e.g., diethyl phosphate) are a common byproduct of the HWE reaction.

  • Isomers: The product can exist as E and Z stereoisomers. The HWE reaction generally favors the formation of the E-isomer, but the Z-isomer may be present as a minor impurity.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: While specific data for this compound is limited in publicly available literature, general principles and experience with similar compounds suggest that solvents such as ethanol, isopropanol, or a mixture of ethanol and water could be effective for recrystallization. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at lower temperatures.

Q4: What are the suggested starting conditions for column chromatography of this compound?

A4: For silica gel column chromatography, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Based on the purification of similar benzyl nitrile compounds, a mixture of ethyl acetate and hexane, for instance in a 1:4 ratio, is a reasonable starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to running the column.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For example, if ethanol fails, a mixture of ethanol and a small amount of a more polar solvent like water could be tested.
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast. The solvent may also be too non-polar.Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a small crystal of pure product can also induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or the compound is very soluble in the chosen solvent at room temperature.Concentrate the solution by evaporating some of the solvent. Try adding a less polar co-solvent to decrease the solubility of the product. Scratching the inside of the flask with a glass rod can also initiate crystallization.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. The volume of solvent used was excessive.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization. The impurities have similar solubility to the product in the chosen solvent.A different recrystallization solvent or a combination of solvents may be necessary. Alternatively, column chromatography may be required to separate the impurities effectively.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. The solvent system (mobile phase) is not optimal. The column was not packed properly.Optimize the solvent system using TLC to achieve a good separation of spots (Rf value of the product around 0.3-0.4 is often ideal). Ensure the column is packed uniformly without any cracks or air bubbles.
The compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate.
The compound elutes too quickly with the solvent front. The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of hexane.
Streaking or tailing of the product band on the column. The compound is not very soluble in the mobile phase. The sample was overloaded on the column. The compound is interacting too strongly with the stationary phase.Try a different mobile phase in which the compound is more soluble. Reduce the amount of sample loaded onto the column. For basic compounds like this, adding a small amount of a basic modifier (e.g., triethylamine) to the mobile phase can sometimes reduce tailing.

Experimental Protocols

General Protocol for Column Chromatography
  • Stationary Phase Selection: Standard silica gel (60 Å, 230-400 mesh) is a common choice.

  • Mobile Phase Selection:

    • Perform TLC analysis with various solvent systems to find the optimal mobile phase. A good starting point is a mixture of hexane and ethyl acetate.

    • Vary the ratio of the solvents to achieve an Rf value for the desired compound of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the mobile phase, collecting fractions.

    • Monitor the elution of the compound using TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Experimental Workflow for Purification

experimental_workflow crude Crude Product tlc TLC Analysis crude->tlc Assess Impurity Profile decision Purity Acceptable? tlc->decision recrystallization Recrystallization purity_check1 Purity Check (TLC, NMR) recrystallization->purity_check1 column_chromatography Column Chromatography purity_check2 Purity Check (TLC, NMR) column_chromatography->purity_check2 purity_check1->column_chromatography Further Purification Needed pure_product1 Pure Product purity_check1->pure_product1 Purity > 98% pure_product2 Pure Product purity_check2->pure_product2 Purity > 98% decision->recrystallization High Polarity Impurities decision->column_chromatography Close Rf Impurities impurity_relationship synthesis Synthesis (HWE Reaction) crude_product Crude this compound synthesis->crude_product starting_materials Starting Materials (1-benzyl-4-piperidone, phosphonate reagent) starting_materials->crude_product Incomplete Reaction byproducts Reaction Byproducts (Dialkylphosphate salts) byproducts->crude_product Stoichiometric Formation isomers Stereoisomers (E/Z) isomers->crude_product Non-selective Reaction

Technical Support Center: Purification of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on increasing the purity of 2-(1-benzylpiperidin-4-ylidene)acetonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a synthesis of this compound?

A1: The most common impurities depend on the synthetic route. A frequent method is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] In this case, impurities may include:

  • Unreacted Starting Materials: N-benzyl-4-piperidone and the phosphonate reagent (e.g., diethyl phosphonoacetonitrile).

  • Reaction By-products: Water-soluble phosphate salts (e.g., diethyl phosphate), which are a hallmark of the HWE reaction.[2][4]

  • Reagents: Residual base (e.g., sodium hydride, potassium carbonate) used for deprotonation.

  • Side-Products: Products from side-reactions, which could include self-condensation products of the ketone or nitrile.

  • Oxidation Products: Piperidine and its derivatives can be prone to oxidation, which may result in discoloration of the product.[5]

Q2: My purified product is yellow or brownish. What is the likely cause and how can I fix it?

A2: A yellow to brown discoloration often indicates the presence of trace impurities, possibly due to oxidation of the piperidine ring or residual reagents.[5] To address this, you can try the following:

  • Activated Carbon Treatment: During recrystallization, after dissolving your compound in the hot solvent, add a small amount of activated charcoal. Hot filter the solution to remove the charcoal, which can adsorb colored impurities.

  • Column Chromatography: This is a very effective method for removing colored impurities.

  • Thorough Washing: Ensure the crystals are washed thoroughly with a cold, non-polar solvent after filtration to remove any colored mother liquor.

Q3: How can I confirm the purity of my this compound?

A3: A combination of analytical techniques is recommended to assess purity:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can identify the presence of starting materials or other organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Oiling out during recrystallization The compound's solubility in the chosen solvent is too high, or the cooling rate is too fast.- Try a different solvent system. A good starting point is a solvent pair where the compound is soluble in one solvent and insoluble in the other (e.g., ethyl acetate/heptane).- Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Add a seed crystal to induce crystallization.
Poor separation on silica gel column chromatography The polarity of the mobile phase is too high or too low.- Optimize the eluent system using TLC. A good starting Rf value for the product is typically 0.2-0.3.- Try a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
Product is contaminated with a water-soluble by-product (e.g., phosphate salt from HWE) Incomplete aqueous workup.- Perform a thorough aqueous extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash it multiple times with water and then with brine.[2][4]
Low yield after purification The product is too soluble in the recrystallization solvent or the wrong mobile phase was used for chromatography.- For recrystallization, minimize the amount of hot solvent used to dissolve the compound. Ensure the solution is saturated.- For chromatography, carefully select the mobile phase to ensure the product elutes in a reasonable volume without excessive band broadening.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, and mixtures like ethyl acetate/heptane or ethanol/water).[6][7][8] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound until it is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.

  • Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Suggested Recrystallization Solvent Systems

Solvent 1Solvent 2Ratio (approximate)Notes
Ethyl AcetateHeptane1:2 to 1:5Good for compounds of intermediate polarity.
EthanolWater5:1 to 10:1Suitable for moderately polar compounds.
AcetoneWater5:1 to 10:1Another option for moderately polar compounds.
Isopropanol--A single solvent system that can be effective.

Table 2: Example TLC and Column Chromatography Conditions

ParameterCondition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Hexane:Ethyl Acetate (e.g., starting with 9:1, grading to 7:3)
Visualization UV light (254 nm) and/or a potassium permanganate stain

Visualizations

Purification_Workflow start Crude this compound workup Aqueous Workup (Wash with water and brine) start->workup Remove water-soluble impurities analysis1 Purity Check (TLC, HPLC) workup->analysis1 recrystallization Recrystallization analysis1->recrystallization Purity < 95% or colored pure_product Pure Product analysis1->pure_product Purity > 95% and colorless analysis2 Purity Check (TLC, HPLC, NMR) recrystallization->analysis2 chromatography Column Chromatography chromatography->analysis2 analysis2->chromatography Purity < 98% or impurities still present analysis2->pure_product Purity > 98% troubleshoot Troubleshooting Required analysis2->troubleshoot Persistent issues Troubleshooting_Logic start Impure Product is_colored Is the product colored? start->is_colored charcoal Use Activated Charcoal during Recrystallization is_colored->charcoal Yes oiling_out Product oils out during recrystallization? is_colored->oiling_out No chromatography_color Column Chromatography charcoal->chromatography_color If color persists charcoal->oiling_out chromatography_color->oiling_out change_solvent Change Solvent System oiling_out->change_solvent Yes slow_cooling Slow Down Cooling oiling_out->slow_cooling Yes poor_separation Poor separation in chromatography? oiling_out->poor_separation No end Pure Product change_solvent->end slow_cooling->end optimize_eluent Optimize Eluent using TLC poor_separation->optimize_eluent Yes poor_separation->end No optimize_eluent->end

References

Preventing degradation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 2-(1-benzylpiperidin-4-ylidene)acetonitrile during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4][5] This reaction involves the olefination of a ketone, in this case, 1-benzyl-4-piperidone, with a stabilized phosphonate ylide generated from a phosphonate ester, typically diethyl phosphonoacetonitrile.

Q2: What are the starting materials and general conditions for the HWE synthesis of this compound?

A2: The key starting materials are 1-benzyl-4-piperidone and diethyl phosphonoacetonitrile. The reaction is carried out in the presence of a base to deprotonate the phosphonate and generate the reactive carbanion. Common bases include sodium hydride (NaH), potassium tert-butoxide (KOt-Bu), or lithium diisopropylamide (LDA). The reaction is typically performed in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Q3: What are the potential degradation pathways for this compound during synthesis?

A3: As an α,β-unsaturated nitrile, the primary degradation pathways include:

  • Michael Addition: The β-carbon of the double bond is electrophilic and susceptible to nucleophilic attack by species such as excess phosphonate carbanion, water, or other nucleophiles present in the reaction mixture.[6][7]

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly under acidic or strongly basic work-up conditions.[8]

  • Polymerization: α,β-Unsaturated systems can sometimes undergo polymerization, especially in the presence of radical initiators or strong acids/bases.

  • Isomerization: Although the E-isomer is generally more stable in HWE reactions, isomerization to the Z-isomer might occur under certain conditions, though this is less common for ketones.[1]

Q4: How can I purify the final product to remove impurities and degradation products?

A4: The most common methods for purification are:

  • Crystallization/Recrystallization: This is an effective method for removing impurities if the product is a solid at room temperature.[9][10][11] A variety of solvents should be screened to find conditions that provide good crystal formation and purity.

  • Column Chromatography: Silica gel column chromatography is a standard technique to separate the desired product from starting materials, byproducts, and degradation products.[9] A non-polar/polar solvent system like hexane/ethyl acetate is a common choice.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product Incomplete reaction.- Increase reaction time or temperature (monitor for degradation).- Ensure the base is sufficiently strong and added in the correct stoichiometry to fully deprotonate the phosphonate.- Use a freshly opened or properly stored base to ensure its reactivity.
Degradation of the product during reaction or work-up.- Use milder reaction conditions (e.g., lower temperature).- Employ a buffered or neutral aqueous work-up to avoid strongly acidic or basic conditions.- Minimize the time the product is in contact with acidic or basic solutions.
Poor quality of starting materials.- Use freshly distilled or purified 1-benzyl-4-piperidone.- Ensure diethyl phosphonoacetonitrile is pure and dry.
Presence of a byproduct with a similar polarity to the product Michael addition of the phosphonate ylide to the product.- Use a slight excess of the ketone (1-benzyl-4-piperidone) relative to the phosphonate.- Add the phosphonate ylide solution slowly to the ketone solution to maintain a low concentration of the ylide.
Formation of a polar impurity, possibly an amide or carboxylic acid Hydrolysis of the nitrile group during work-up.- Avoid strongly acidic or basic aqueous solutions during extraction.- Use a saturated sodium bicarbonate solution for a mildly basic wash, followed by a brine wash.- Ensure the organic phase is thoroughly dried before solvent evaporation.
Product appears as an oil that is difficult to crystallize Presence of residual solvent or impurities.- Ensure complete removal of the reaction solvent under high vacuum.- Attempt purification by column chromatography before crystallization.
The product may be an oil at room temperature.- If the product is an oil, purification should be performed by column chromatography.
Reaction is sluggish or does not go to completion Insufficiently strong base or wet reagents/solvents.- Use a stronger base like sodium hydride.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Synthesis of this compound:

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add diethyl phosphonoacetonitrile (1.0 equivalent) dropwise to the suspension. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.

  • Olefination Reaction: Cool the resulting ylide solution back to 0 °C. Add a solution of 1-benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise to the ylide solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound. Alternatively, if the crude product solidifies, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Visualizations

HWE_Synthesis cluster_reactants Starting Materials cluster_step1 Ylide Formation cluster_step2 Olefination 1_benzyl_4_piperidone 1-Benzyl-4-piperidone product This compound 1_benzyl_4_piperidone->product diethyl_phosphonoacetonitrile Diethyl Phosphonoacetonitrile base Base (e.g., NaH) in THF ylide Phosphonate Ylide base->ylide ylide->product Reaction byproduct Diethyl Phosphate (water-soluble)

Caption: Horner-Wadsworth-Emmons synthesis workflow.

Degradation_Pathways cluster_degradation Potential Degradation Pathways product This compound michael_adduct Michael Addition Product product->michael_adduct Nucleophile (e.g., H2O, -CH(CN)PO(OEt)2) hydrolysis_product Hydrolysis Product (Amide/Carboxylic Acid) product->hydrolysis_product H2O / H+ or OH- polymer Polymer product->polymer Initiator

Caption: Potential degradation pathways for the product.

Troubleshooting_Logic start Low Yield or Impure Product check_reaction Check Reaction Conditions start->check_reaction check_workup Check Work-up Procedure start->check_workup check_purification Check Purification Method start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction degradation Degradation? check_reaction->degradation hydrolysis Hydrolysis? check_workup->hydrolysis crystallization_fail Crystallization Fails? check_purification->crystallization_fail solution_reaction Increase time/temp Use fresh/stronger base incomplete_reaction->solution_reaction Yes solution_degradation Use milder conditions degradation->solution_degradation Yes solution_workup Use neutral/buffered wash hydrolysis->solution_workup Yes solution_purification Use column chromatography crystallization_fail->solution_purification Yes

Caption: Troubleshooting decision-making workflow.

References

Technical Support Center: Optimization of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst Selection and Performance

Q1: What are the recommended catalysts for the Knoevenagel condensation to synthesize this compound?

A1: The synthesis of this compound is achieved through a Knoevenagel condensation of 1-benzyl-4-piperidone with acetonitrile. Commonly used catalysts for this type of reaction are weak organic bases. The most frequently employed catalysts include:

  • Piperidine: A widely used and effective catalyst for Knoevenagel condensations.

  • Pyrrolidine: Another secondary amine that can be a highly effective catalyst, sometimes showing higher conversion rates than piperidine.[1]

  • Ammonium Acetate: A salt of a weak acid and weak base that can act as a catalyst, often used in solvent-free or greener synthetic approaches.[2]

Q2: How do different catalysts affect the reaction yield and time?

Catalyst Performance Comparison (Illustrative Data from a Related Reaction)

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (min)Conversion (%)
Piperidine0.848091.0
Pyrrolidine0.625480100

Disclaimer: The data presented above is from a study on the Knoevenagel condensation of p-methoxybenzaldehyde and thiazolidine-2,4-dione and is intended for illustrative purposes to show the comparative efficacy of piperidine and pyrrolidine.[1]

Reaction Troubleshooting

Q3: I am observing a low or no yield of the desired product. What are the possible causes and solutions?

A3: Low or no yield in the Knoevenagel condensation of 1-benzyl-4-piperidone can be due to several factors. Here is a step-by-step troubleshooting guide:

  • Catalyst Inactivity or Inappropriateness:

    • Cause: The chosen catalyst may not be basic enough to efficiently deprotonate the acetonitrile, or it may have degraded.

    • Solution:

      • Verify the purity and activity of your catalyst.

      • Consider switching to a more effective catalyst. For instance, if piperidine is giving low yields, pyrrolidine might be a better alternative.[1]

      • Optimize the catalyst loading. A higher or lower concentration might be required.

  • Unfavorable Reaction Equilibrium:

    • Cause: The Knoevenagel condensation is a reversible reaction that produces water. The presence of water can shift the equilibrium back towards the reactants.

    • Solution:

      • Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it is formed.

      • Add a dehydrating agent, such as molecular sieves, to the reaction mixture.

  • Sub-optimal Reaction Temperature:

    • Cause: The reaction temperature may be too low for the condensation to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC). Be cautious of potential side reactions at higher temperatures.

  • Steric Hindrance:

    • Cause: The bulky benzyl group on the piperidone might cause steric hindrance, slowing down the reaction.

    • Solution: While challenging to overcome without modifying the substrate, optimizing other parameters like catalyst and temperature becomes even more crucial.

Q4: I am observing the formation of side products. What are they and how can I minimize them?

A4: While specific side products for this reaction are not extensively documented, common side reactions in Knoevenagel condensations include:

  • Self-condensation of the ketone: 1-benzyl-4-piperidone might undergo self-condensation, especially in the presence of a strong base.

    • Minimization: Use a weak base catalyst like piperidine or ammonium acetate. Avoid strong bases such as sodium hydroxide or sodium ethoxide.

  • Michael Addition: The product, being an α,β-unsaturated nitrile, can potentially undergo a Michael addition with another molecule of deprotonated acetonitrile.

    • Minimization: Use a stoichiometric amount of acetonitrile or a slight excess. Avoid a large excess of the nitrile.

  • Polymerization: The product or starting materials might polymerize under harsh reaction conditions.

    • Minimization: Maintain the optimal reaction temperature and avoid prolonged reaction times after completion.

Experimental Protocols

Protocol 1: Knoevenagel Condensation using Piperidine as Catalyst

This protocol is a general procedure that can be adapted for the synthesis of this compound.

Materials:

  • 1-benzyl-4-piperidone

  • Acetonitrile

  • Piperidine

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Dean-Stark apparatus

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 1-benzyl-4-piperidone (1 equivalent) and acetonitrile (1.1 equivalents) in toluene.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete (typically when no more water is collected and the starting material is consumed), cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Protocol 2: Knoevenagel Condensation using Ammonium Acetate as Catalyst

This protocol provides a greener alternative, potentially under solvent-free conditions.[2]

Materials:

  • 1-benzyl-4-piperidone

  • Acetonitrile

  • Ammonium acetate

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, mix 1-benzyl-4-piperidone (1 equivalent) and acetonitrile (1.1 equivalents).

  • Add a catalytic amount of ammonium acetate (e.g., 0.1-0.2 equivalents).

  • Heat the mixture with stirring. The reaction can be performed neat or with a minimal amount of a high-boiling solvent.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture.

  • If the reaction was performed neat, the product may solidify upon cooling. It can be purified by recrystallization. If a solvent was used, perform an appropriate work-up (e.g., washing with water, extraction, and solvent removal) followed by purification.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst 1. Check Catalyst Activity & Loading Start->Check_Catalyst Check_Equilibrium 2. Address Reaction Equilibrium Start->Check_Equilibrium Check_Temperature 3. Optimize Reaction Temperature Start->Check_Temperature Check_Purity 4. Verify Reactant Purity Start->Check_Purity Solution_Catalyst Use fresh catalyst / Try alternative (e.g., Pyrrolidine) / Optimize loading Check_Catalyst->Solution_Catalyst Solution_Equilibrium Use Dean-Stark trap / Add molecular sieves Check_Equilibrium->Solution_Equilibrium Solution_Temperature Incrementally increase temperature & monitor by TLC Check_Temperature->Solution_Temperature Solution_Purity Purify starting materials Check_Purity->Solution_Purity

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

General Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack cluster_2 Dehydration Acetonitrile CH3CN Carbanion (-)CH2CN Acetonitrile->Carbanion Deprotonation Catalyst Base (e.g., Piperidine) Catalyst->Carbanion Catalyst_H Base-H(+) Intermediate Adduct Intermediate Carbanion->Intermediate Nucleophilic Attack Ketone 1-Benzyl-4-piperidone Ketone->Intermediate Product This compound Intermediate->Product Elimination of H2O Water H2O

Caption: Simplified mechanism of the Knoevenagel condensation for this compound synthesis.

References

Technical Support Center: Monitoring 2-(1-Benzylpiperidin-4-ylidene)acetonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for monitoring the progress of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile synthesis using Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: What is a typical eluent system for monitoring this reaction?

A1: The synthesis of this compound is a Knoevenagel condensation. For this class of reaction, a common starting point for TLC eluent systems is a mixture of a non-polar and a moderately polar solvent. A typical system would be a mixture of Hexane and Ethyl Acetate. The optimal ratio will depend on the specific starting materials, but a 4:1 to 1:1 mixture of Hexane:Ethyl Acetate is a good range to start with for developing a method.

Q2: How do the Rf values of the starting materials and product compare?

A2: The product, this compound, is formed from 1-Benzyl-4-piperidone and malononitrile. The product is more conjugated and often less polar than the piperidone starting material. Therefore, the product should have a higher Rf value (travel further up the plate) than the 1-Benzyl-4-piperidone. Malononitrile is quite polar and will likely have a very low Rf value, potentially staying at or near the baseline.

Q3: How can I visualize the spots on the TLC plate?

A3: The most common non-destructive method is using a UV lamp, as the aromatic ring in the starting material and the conjugated system in the product should be UV-active.[1][2] Commercial TLC plates often contain a fluorescent indicator, making UV-active compounds appear as dark spots against a green background under short-wave UV (254 nm).[1][2] If spots are not visible under UV light, or for better visualization, chemical staining can be used. An iodine chamber is a good general-purpose, semi-destructive method that visualizes many organic compounds as yellow-brown spots.[1][2][3] Other stains like potassium permanganate can also be effective for visualizing compounds that can be oxidized.[4]

Q4: What does a "cospot" mean and why is it useful?

A4: A cospot is a single lane on the TLC plate where you apply a sample of your starting material directly on top of a sample from your reaction mixture. This is used to definitively check if the spot from the reaction mixture is indeed unreacted starting material. If the reaction mixture contains starting material, the cospot will appear as a single, potentially more intense, spot at the same Rf as the starting material reference lane. If the starting material is consumed, you will see two distinct spots in the cospot lane: one for the product and one for the starting material you added.

Troubleshooting Common TLC Problems

Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample is too concentrated (overloaded).[5][6] 2. Compound is acidic or basic and interacting strongly with the silica gel.[7] 3. The eluent is not polar enough, causing slow movement and diffusion.1. Dilute the sample solution and re-spot the plate.[5][6] 2. Add a small amount (0.1-2.0%) of triethylamine to the eluent to neutralize the acidic silica, which is useful for basic compounds like piperidine derivatives.[5] 3. Increase the polarity of the eluent system (e.g., increase the proportion of ethyl acetate).
Spots are not visible or very faint. 1. The compound is not UV-active.[5] 2. The sample is too dilute.[5][6] 3. The compound is volatile and evaporated from the plate.[5] 4. The solvent level in the developing chamber was above the spotting line.[6]1. Use a chemical stain for visualization, such as an iodine chamber or potassium permanganate dip.[1][4] 2. Concentrate the sample or spot the plate multiple times in the same location, allowing the solvent to dry between applications.[5][6] 3. This is less likely for these specific compounds but can be addressed by running the TLC promptly after spotting. 4. Ensure the solvent level is always below the origin line where samples are spotted.[6]
Spots are too high (Rf > 0.8) or too low (Rf < 0.2). 1. The eluent system is too polar (spots are too high).[5] 2. The eluent system is not polar enough (spots are too low).[5]1. Decrease the eluent polarity (e.g., increase the proportion of hexane).[5] 2. Increase the eluent polarity (e.g., increase the proportion of ethyl acetate).[5]
Spots are not separating (similar Rf values). 1. The eluent system does not have the right selectivity for the compounds.1. Try a different solvent system. For example, substitute ethyl acetate with acetone or use a ternary mixture like Hexane/Ethyl Acetate/Triethylamine. 2. Consider using a different stationary phase, although this is less common for routine monitoring.[5]
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the bottom of the developing chamber. 2. The filter paper used to saturate the chamber atmosphere is touching the plate.1. Ensure the plate is placed flat on the bottom of the chamber. 2. Position the filter paper so it does not come into contact with the plate during development.

Experimental Protocol: TLC Monitoring

This protocol outlines the standard procedure for monitoring the reaction progress.

1. Preparation of the TLC Plate and Chamber:

  • Obtain a silica gel TLC plate (e.g., Kieselgel 60 F254).

  • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the plate. Mark small tick marks for each sample lane.

  • Prepare the developing chamber by adding the chosen eluent (e.g., 4:1 Hexane:Ethyl Acetate) to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber, wetting it with the eluent, to ensure the chamber atmosphere is saturated with solvent vapor. Close the chamber.

2. Sample Preparation and Spotting:

  • Prepare dilute solutions of your starting materials (1-Benzyl-4-piperidone, Malononitrile) in a suitable solvent like dichloromethane or ethyl acetate.

  • Carefully withdraw a small aliquot from the reaction mixture using a capillary tube. Dilute this aliquot in a separate vial.

  • Using separate clean microcapillary tubes, spot small amounts of each solution onto the designated tick marks on the origin line.[8]

  • Typically, you will have three lanes: Starting Material (SM), Cospot (SM + Reaction), and Reaction Mixture (Rxn).

  • Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely between applications.

3. Development of the TLC Plate:

  • Carefully place the spotted TLC plate into the prepared developing chamber, ensuring the solvent level is below the origin line.[7]

  • Close the chamber and allow the solvent to ascend the plate via capillary action.

  • Remove the plate when the solvent front is about 1 cm from the top edge.

  • Immediately mark the position of the solvent front with a pencil.

4. Visualization:

  • Allow the plate to dry completely in a fume hood.

  • View the plate under a short-wave UV lamp (254 nm).[1]

  • Lightly circle any visible spots with a pencil, as they will disappear when the lamp is removed.[1]

  • If necessary, proceed to chemical staining (e.g., place the plate in a sealed chamber containing a few crystals of iodine until brown spots appear).[3]

5. Analysis:

  • Observe the lanes. The reaction is progressing if the starting material spot in the "Rxn" lane diminishes in intensity and a new spot (the product) appears.

  • The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.

  • Calculate the Rf (Retardation factor) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

Visual Guides

TLC_Workflow A Prepare TLC Chamber & Plate B Prepare & Spot Samples (SM, Cospot, Rxn) A->B C Develop Plate in Chamber B->C D Dry Plate & Mark Solvent Front C->D E Visualize Spots (UV Light / Stain) D->E F Analyze Results (Compare Spots) E->F G Reaction Complete? F->G H Continue Reaction G->H No I Proceed to Workup G->I Yes H->B Take new sample

Caption: Experimental workflow for monitoring reaction progress using TLC.

TLC_Troubleshooting start Problem Observed on TLC Plate q_streak Are spots streaking? start->q_streak a_streak_yes Sample is overloaded OR compound is interacting with silica. q_streak->a_streak_yes Yes q_rf Are spots too high (Rf > 0.8) or too low (Rf < 0.2)? q_streak->q_rf No s_streak Solution: 1. Dilute sample. 2. Add 0.5% triethylamine to eluent. a_streak_yes->s_streak a_rf_yes Eluent polarity is incorrect. q_rf->a_rf_yes Yes q_visible Are spots invisible or very faint? q_rf->q_visible No s_rf Solution: - If too high, decrease polarity. - If too low, increase polarity. a_rf_yes->s_rf a_visible_yes Sample is too dilute OR compound is not UV-active. q_visible->a_visible_yes Yes s_visible Solution: 1. Re-spot more sample. 2. Use a chemical stain (e.g., Iodine). a_visible_yes->s_visible

References

Technical Support Center: Challenges in the Scale-Up of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and efficient method for the synthesis of this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3][4] This reaction involves the condensation of N-benzylpiperidone with a phosphonate reagent, typically diethyl(cyanomethyl)phosphonate, in the presence of a base. The HWE reaction is favored for its high stereoselectivity, generally yielding the desired E-isomer, and the water-soluble nature of its phosphate byproduct, which simplifies purification.[1][5]

Q2: What are the primary challenges when scaling up the HWE reaction for this synthesis?

Scaling up the HWE reaction presents several challenges, including:

  • Reaction Control and Exotherms: The deprotonation of the phosphonate and the subsequent reaction with the ketone can be exothermic. Managing heat dissipation in large reactors is critical to prevent side reactions and ensure safety.

  • Mixing and Mass Transfer: Ensuring efficient mixing of reactants, especially when dealing with slurries (e.g., with sodium hydride as a base), becomes more difficult at a larger scale. Poor mixing can lead to localized "hot spots" and incomplete reactions.

  • Reagent Addition: The rate of addition of reagents, particularly the base and the ketone, can significantly impact the reaction profile, impurity formation, and overall yield.

  • Work-up and Product Isolation: Handling large volumes of solvents and aqueous washes during extraction and purification can be cumbersome. Phase separation may be slower, and emulsion formation can be a significant issue.

  • Crystallization and Polymorphism: The crystalline form of the final product may differ between lab-scale and large-scale preparations, which can affect its physical properties and downstream processing.

Q3: How does the choice of base impact the scale-up process?

The choice of base is critical. While strong bases like sodium hydride (NaH) are effective, they pose safety risks on a large scale due to their flammability and reactivity with water. Milder bases such as potassium carbonate (K2CO3) or lithium hydroxide (LiOH) can be safer alternatives, although they may require longer reaction times or higher temperatures.[2][3] The solubility of the base and its byproducts can also influence the ease of work-up.

Q4: What are common impurities, and how can they be minimized?

Common impurities can include unreacted N-benzylpiperidone, the hydrolyzed phosphonate reagent, and byproducts from side reactions. Minimizing these impurities involves:

  • Optimizing Stoichiometry: Ensuring the correct molar ratios of reactants.

  • Controlling Temperature: Maintaining a consistent and optimal reaction temperature.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions, especially when using air-sensitive reagents.

  • Purification of Starting Materials: Using high-purity starting materials is crucial as impurities can be carried through the synthesis.

Troubleshooting Guide

Issue 1: Low Product Yield

Low product yield is a frequent issue during scale-up. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Incomplete Deprotonation of Phosphonate - Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS). - Ensure the base is fresh and properly handled to avoid degradation. - Increase the equivalents of the base.Complete formation of the phosphonate carbanion, leading to a higher conversion rate.
Poor Reactivity of N-Benzylpiperidone - Confirm the purity of the ketone; impurities can inhibit the reaction. - Increase the reaction temperature or prolong the reaction time.Improved reaction kinetics and higher conversion of the starting ketone.
Suboptimal Solvent Choice - Use an anhydrous aprotic solvent like THF, DME, or toluene to ensure the stability of the carbanion. - Ensure the solvent is dry, as water will quench the carbanion.A stable reaction environment that promotes the desired reaction pathway.
Inefficient Mixing - On a larger scale, ensure the stirring mechanism is adequate for the reactor volume to maintain a homogeneous mixture. - For heterogeneous reactions (e.g., with NaH), vigorous stirring is essential.Uniform reaction conditions, preventing localized side reactions and improving overall conversion.
Issue 2: Poor Product Purity and Formation of Byproducts
Potential Cause Troubleshooting Steps Expected Outcome
Side Reactions due to High Temperature - Implement controlled cooling of the reactor, especially during the addition of exothermic reagents. - Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate.Minimized formation of thermal degradation products and other side-reaction impurities.
Presence of Water or Protic Solvents - Use anhydrous solvents and reagents. - Dry all glassware and the reactor thoroughly before use. - Perform the reaction under an inert atmosphere.Prevention of carbanion quenching and hydrolysis of the phosphonate reagent.
Incorrect Stoichiometry - Carefully control the addition of each reactant to maintain the optimal molar ratio. - Use calibrated pumps or addition funnels for precise reagent delivery.Reduced unreacted starting materials and byproducts resulting from an excess of one reactant.
Difficult Work-up and Purification - For the aqueous work-up, use brine washes to break emulsions. - Consider alternative purification methods such as column chromatography with a different solvent system or recrystallization from a suitable solvent.[2]Improved separation of the product from impurities and byproducts, leading to higher purity.

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is a representative example for a lab-scale synthesis.

Materials:

  • N-Benzylpiperidone

  • Diethyl(cyanomethyl)phosphonate

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Under an inert atmosphere (N2 or Ar), add sodium hydride (1.1 eq) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add diethyl(cyanomethyl)phosphonate (1.05 eq) dissolved in anhydrous THF to the NaH suspension via the dropping funnel, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a solution of N-benzylpiperidone (1.0 eq) in anhydrous THF dropwise, keeping the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to afford the pure this compound.

Data Presentation

The following tables illustrate the potential impact of key parameters on yield and purity during the scale-up of the synthesis. Note: These are representative data based on common trends in HWE reactions and are for illustrative purposes.

Table 1: Effect of Base and Temperature on Yield and Purity

Scale Base (eq.) Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
1 gNaH (1.1)0 to rt48598
1 gK2CO3 (2.0)60127095
100 gNaH (1.1)0 to rt67896
100 gK2CO3 (2.0)60186593

Table 2: Impact of Solvent on Reaction Performance at 100 g Scale

Solvent Reaction Time (h) Yield (%) Purity (%) Observations
THF67896Good solubility of intermediates, easy to handle.
Toluene87595Higher boiling point, may require heating to initiate.
DME58097Good performance, but can be more expensive.

Visualizations

Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow start Start reagents 1. Reagent Preparation - Dry Solvents - Weigh Reactants start->reagents deprotonation 2. Deprotonation - Add Phosphonate to Base - Control Temperature reagents->deprotonation addition 3. Aldehyde/Ketone Addition - Slow, Controlled Addition - Monitor Exotherm deprotonation->addition reaction 4. Reaction - Stir at RT or Heat - Monitor by TLC/LC-MS addition->reaction quench 5. Quenching - Cool Reaction - Add Quenching Agent reaction->quench workup 6. Work-up - Extraction - Washing quench->workup purification 7. Purification - Chromatography or - Recrystallization workup->purification product Final Product purification->product

Caption: A typical workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reagents Check Starting Material Purity & Stoichiometry start->check_reagents issue_reagents Impure Reagents or Incorrect Ratio check_reagents->issue_reagents Issue Found reagents_ok Reagents are OK check_reagents->reagents_ok No Issue solution Optimize Based on Findings issue_reagents->solution check_conditions Review Reaction Conditions (Temp, Time, Solvent) reagents_ok->check_conditions issue_conditions Suboptimal Conditions check_conditions->issue_conditions Issue Found conditions_ok Conditions are OK check_conditions->conditions_ok No Issue issue_conditions->solution check_workup Analyze Work-up & Purification Steps conditions_ok->check_workup issue_workup Product Loss During Isolation check_workup->issue_workup Issue Found issue_workup->solution

Caption: A logical flow for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Guide to the Analytical Method Validation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of High-Performance Liquid Chromatography (HPLC) for the analytical method validation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in pharmaceutical synthesis. While specific validated methods for this exact molecule are not publicly available, this document outlines a robust, representative HPLC protocol based on established methods for structurally similar compounds such as 2-benzylpiperidine.[1][2] Furthermore, it compares the performance of HPLC with alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), providing valuable insights for selecting the most suitable method for quality control and research and development.

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[3] A validated HPLC method ensures that the analytical procedure is reliable, accurate, and reproducible for its intended purpose, which is critical for regulatory compliance and decision-making in drug development.[4]

Illustrative Experimental Protocol for HPLC Analysis

The following protocol is a representative method for the analysis of this compound, adapted from methodologies for related piperidine compounds.[1][3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[5]

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1 M ammonium acetate buffer, pH 7.0) in a suitable ratio (e.g., 40:60 v/v).[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 25°C.

  • Detection Wavelength: To be determined based on the UV spectrum of this compound. For similar compounds, wavelengths around 220-266 nm have been used.[4][5]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).[1]

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the mobile phase to a similar concentration as the standard solution.[1]

Method Validation Parameters

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability.[4][6] The key validation parameters are summarized in the table below.

Validation Parameter Description Typical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.The peak for the analyte should be pure and free from interference from other components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) > 0.99.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.Percent recovery of 98-102%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, pH, and temperature.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an analytical method for this compound by HPLC.

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Interference Check) start->specificity linearity Linearity & Range (Calibration Curve) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Deliberate Parameter Variation) lod_loq->robustness system_suitability System Suitability Testing (Column Efficiency, Tailing Factor) robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method documentation->end

Caption: A logical workflow for the HPLC method validation process.

Comparison with Alternative Analytical Methods

While HPLC is a robust and widely used technique, other methods can also be employed for the analysis of this compound and its impurities. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation or the analysis of volatile impurities.

Analytical Technique Principle Advantages Disadvantages Typical Application
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[3]Robust, reliable, widely available, and suitable for routine quality control.[1]Lower sensitivity and specificity compared to mass spectrometry detectors.Purity determination and quantification of the active pharmaceutical ingredient (API).[1]
GC-MS Separation of volatile and semi-volatile compounds in the gas phase followed by detection with a mass spectrometer.[3]Excellent for identifying and quantifying volatile impurities and residual solvents. High sensitivity and specificity.Not suitable for non-volatile or thermally labile compounds.Analysis of volatile organic impurities and residual solvents.[7]
LC-MS/MS Combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[3]Very high sensitivity and selectivity, suitable for trace-level impurity analysis and structural elucidation.Higher cost and complexity compared to HPLC-UV.Identification and quantification of trace-level impurities and degradation products.
Comparative Performance Data (Based on Structurally Related Compounds)

The following table summarizes typical validation parameters for different analytical techniques based on data from structurally related piperidine compounds.[3]

Validation Parameter HPLC-UV (Piperidine) [3]GC-MS (1-Benzylpiperazine in Plasma) [3]LC-MS (BZP & TFMPP) [3]
Linearity Range 0.44 - 53.33 µg/mL0 - 10 µg/mL1 - 50 ng/mL
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) Not Specified0.004 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified0.016 µg/mLNot Specified
Accuracy (Recovery %) Not Specified79% to 96%Not Specified
Precision (RSD %) < 15% (Intra-day)< 15% (Intra-day)Not Specified

Conclusion

The validation of an analytical method is a critical step in drug development and quality control. This guide provides a framework for the validation of an HPLC method for this compound, based on established protocols for similar compounds. The choice of analytical technique should be based on the specific needs of the analysis, with HPLC-UV being a robust and reliable method for routine purity and assay testing. For the identification and quantification of trace-level or volatile impurities, more sensitive and specific techniques such as GC-MS or LC-MS/MS may be more appropriate.

References

Comparative Guide to the LC-MS/MS Analysis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview and comparison of methodologies for the analysis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The content is intended for researchers, scientists, and drug development professionals involved in drug metabolism and pharmacokinetics (DMPK) studies.

Introduction to this compound

This compound is a versatile chemical intermediate used in the synthesis of more complex molecules, with potential applications in the development of novel compounds for managing neurodegenerative diseases.[1] Understanding its metabolic fate is crucial for evaluating the efficacy and safety of any potential drug candidate derived from it. LC-MS/MS is a powerful analytical technique for identifying and quantifying drug metabolites in complex biological matrices.[2][3]

Experimental Protocols

A robust LC-MS/MS method is essential for the accurate quantification of the parent compound and the identification of its metabolites. Below is a detailed protocol for a typical analysis, along with an alternative derivatization method for enhanced sensitivity.

Direct LC-MS/MS Analysis

This protocol is designed for the direct analysis of this compound and its predicted metabolites in a biological matrix such as human liver microsomes (HLMs).

Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of the incubation mixture (e.g., HLM suspension) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of the parent compound) to precipitate proteins.[4]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions:

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm)[5]

  • Mobile Phase A: 0.1% formic acid in water[6]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step. For example: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL[7]

Mass Spectrometry (MS/MS) Conditions:

  • Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Scan Type: Multiple Reaction Monitoring (MRM) for quantification; full scan and product ion scan for metabolite identification.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flows (Nitrogen): Optimized for the specific instrument.

    • Collision Gas: Argon

Alternative Method: Benzoyl Chloride Derivatization

For certain metabolites, particularly those with primary or secondary amine groups that may result from metabolism, derivatization can improve chromatographic retention and ionization efficiency.[5][8] Benzoyl chloride is a reagent used for this purpose.[9]

Derivatization Protocol (post-protein precipitation):

  • After protein precipitation and transfer of the supernatant, add 10 µL of 100 mM sodium carbonate to the sample.

  • Add 10 µL of 2% (v/v) benzoyl chloride in acetonitrile.[8]

  • Vortex and allow the reaction to proceed for 5 minutes at room temperature.

  • Add the internal standard and proceed with evaporation and reconstitution as in the direct analysis method.

Data Presentation and Comparison

The following tables present hypothetical quantitative data for the LC-MS/MS analysis of this compound and its potential metabolites. The metabolic transformations are predicted based on common pathways for benzyl and piperidine-containing compounds, such as hydroxylation and N-dealkylation.[10][11]

Table 1: Hypothetical LC-MS/MS Parameters for Parent Compound and Metabolites

AnalyteRetention Time (min)Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Parent Compound8.5225.1491.05157.1025
M1: Hydroxylated Benzyl7.8241.14107.05157.1028
M2: Hydroxylated Piperidine7.5241.1491.05173.1028
M3: N-debenzylated5.2135.0977.0492.0635

Table 2: Comparison of Analytical Approaches

FeatureDirect AnalysisBenzoyl Chloride DerivatizationPiperidine-based Tagging[12][13][14]
Applicability Broadly applicable to the parent compound and most primary metabolites.Best for metabolites with primary/secondary amines (e.g., N-debenzylated metabolite).Applicable to acidic metabolites if the structure were to contain carboxylic acid groups.[12][13][14]
Sensitivity Generally good, but can be lower for polar metabolites.Can significantly increase sensitivity for targeted analytes.[5]Can increase signal-to-noise ratio significantly.[13]
Sample Prep Time Faster, fewer steps.Longer due to the additional reaction step.Requires an additional tagging reaction step.
Specificity Relies solely on chromatography and MS/MS fragmentation.Derivatization can alter fragmentation, potentially providing additional structural information.Tagging produces predictable fragmentation patterns.[14]
Complexity Simpler workflow.More complex, requires optimization of the derivatization reaction.More complex workflow.

Visualizations

The following diagrams illustrate the experimental workflow and a proposed metabolic pathway for this compound.

G Experimental Workflow for LC-MS/MS Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Microsomes) Precipitation Protein Precipitation (Acetonitrile) Matrix->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC MS MS/MS Detection (ESI+) LC->MS Quant Quantification MS->Quant MetID Metabolite Identification MS->MetID

Caption: A generalized workflow for the LC-MS/MS analysis of xenobiotics in biological samples.

G Proposed Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 M1: Benzyl-Hydroxylation Parent->M1 CYP450 M2 M2: Piperidine-Hydroxylation Parent->M2 CYP450 M3 M3: N-Debenzylation Parent->M3 CYP450 M1_conj M1-Glucuronide M1->M1_conj UGTs M2_conj M2-Glucuronide M2->M2_conj UGTs

References

Comparing the reactivity of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile with other ylideneacetonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-(1-benzylpiperidin-4-ylidene)acetonitrile and other ylideneacetonitriles, which are valuable scaffolds in medicinal chemistry and organic synthesis. Due to a lack of direct comparative kinetic studies in the available scientific literature, this document focuses on a qualitative comparison based on established principles of chemical reactivity, supported by representative experimental data. The primary modes of reactivity discussed are Michael additions and cycloaddition reactions.

Introduction to Ylideneacetonitrile Reactivity

Ylideneacetonitriles, also known as α,β-unsaturated nitriles, are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a nitrile group. This arrangement makes them versatile building blocks in organic synthesis. The electron-withdrawing nature of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

This compound is a specific ylideneacetonitrile that incorporates a benzylpiperidine moiety. The nature of the substituent at the β-position significantly influences the compound's reactivity. This guide will explore how the electronic and steric properties of the benzylpiperidine group, in comparison to other substituents, affect the reactivity of the ylideneacetonitrile core in key chemical transformations.

Key Reactions and Reactivity Comparison

The reactivity of ylideneacetonitriles is primarily governed by their susceptibility to nucleophilic attack at the β-carbon. This reactivity is exploited in two major classes of reactions: Michael additions and cycloadditions.

Michael Addition Reactions

The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or, in this case, a nitrile.[1] The general mechanism involves the attack of a Michael donor (nucleophile) on the β-carbon of the ylideneacetonitrile (Michael acceptor), followed by protonation.

The reactivity of a ylideneacetonitrile in a Michael addition is influenced by the electronic properties of the substituent at the β-position. Electron-withdrawing groups on the substituent will generally increase the electrophilicity of the β-carbon, leading to a faster reaction. Conversely, electron-donating groups will decrease the electrophilicity and slow down the reaction.

In the case of this compound, the piperidine ring is an electron-donating group through induction. The benzyl group is largely electronically neutral in this context, though it adds significant steric bulk. Therefore, it can be inferred that this compound is likely to be less reactive in Michael additions compared to ylideneacetonitriles bearing electron-withdrawing substituents, such as a nitro-substituted phenyl ring. However, it may exhibit higher reactivity than ylideneacetonitriles with strongly electron-donating substituents.

Table 1: Qualitative Comparison of Reactivity in Michael Additions

Ylideneacetonitrile TypeSubstituent at β-positionExpected Relative Reactivity
ArylideneacetonitrilesPhenyl group with electron-withdrawing groups (e.g., -NO₂)High
ArylideneacetonitrilesUnsubstituted Phenyl groupModerate
This compound 1-Benzylpiperidin-4-yl Moderate to Low
ArylideneacetonitrilesPhenyl group with electron-donating groups (e.g., -OCH₃)Low
Cycloaddition Reactions

Ylideneacetonitriles can also participate in cycloaddition reactions, such as [3+2] and [4+2] cycloadditions, where they act as the dipolarophile or dienophile. The success and rate of these reactions are also dependent on the electronic nature of the ylideneacetonitrile. In general, electron-deficient alkenes are good partners in cycloaddition reactions with electron-rich dienes or dipoles.

The electron-donating nature of the piperidine ring in this compound would make it a less electron-deficient alkene compared to arylideneacetonitriles with electron-withdrawing groups. This suggests that it may be less reactive in cycloadditions where a more electron-deficient partner is preferred.

Experimental Protocols

The following are representative experimental protocols for the synthesis of a ylideneacetonitrile via Knoevenagel condensation and a subsequent Michael addition. These are general procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of this compound via Knoevenagel Condensation

This procedure describes the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound.

Materials:

  • 1-Benzyl-4-piperidone

  • Malononitrile

  • Piperidine (as catalyst)

  • Methanol (as solvent)

Procedure:

  • To a solution of 1-benzyl-4-piperidone (1 equivalent) in methanol, add malononitrile (1.1 equivalents).

  • Add a catalytic amount of piperidine (0.1 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the solution. The solid can be collected by filtration.

  • If no precipitate forms, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

G cluster_workflow Knoevenagel Condensation Workflow Reactants 1-Benzyl-4-piperidone Malononitrile Solvent_Catalyst Methanol Piperidine Reactants->Solvent_Catalyst Dissolve Reaction Stir at Room Temperature (2-4 hours) Solvent_Catalyst->Reaction Initiate Monitoring TLC Reaction->Monitoring Monitor Workup Filtration or Column Chromatography Monitoring->Workup Reaction Complete Product This compound Workup->Product G Start Ylideneacetonitrile + Thiol Step1 Catalyst Addition (Triethylamine) Start->Step1 Step2 Nucleophilic Attack (Thiolate on β-carbon) Step1->Step2 Intermediate Enolate Intermediate Step2->Intermediate Step3 Protonation Intermediate->Step3 Product Michael Adduct Step3->Product

References

A Comparative Analysis of the Cytotoxic Activity of Novel Benzyl Piperidone-Containing Curcumin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the anticancer potential of a new class of synthetic curcuminoids.

The therapeutic potential of curcumin, a natural polyphenol derived from turmeric, has been extensively explored in cancer research. However, its clinical application is often hampered by poor bioavailability and metabolic instability. To overcome these limitations, synthetic analogs of curcumin have been developed, demonstrating enhanced biological activity. This guide provides a comparative analysis of a series of novel curcumin-related compounds featuring a central benzyl piperidone moiety. These derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines, revealing potent anticancer activity that surpasses that of the parent compound.

Comparative Cytotoxic Activity

A series of eleven curcumin-related compounds incorporating a benzyl piperidone core were synthesized and assessed for their ability to inhibit the growth of various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, a colorimetric method that measures cell metabolic activity as an indicator of cell viability. The results, summarized in the table below, highlight several derivatives with potent cytotoxic effects.

Compound IDR1R2R3R4IC50 (µM) vs. PC-3 (Prostate)IC50 (µM) vs. BxPC-3 (Pancreas)IC50 (µM) vs. HT-29 (Colon)IC50 (µM) vs. H1299 (Lung)
P2 HHHH< 2< 2< 2< 2
P4 OCH3HHH< 2< 2< 2< 2
P7 HHOCH3H< 2< 2< 2< 2
PFBr2 FHHBr< 2< 2< 2< 2
PFBr3 FHBrH< 2< 2< 2< 2
PFBr4 FBrHH< 2< 2< 2< 2
Curcumin ----41-fold less active than PFBr436-fold less active than PFBr440-fold less active than PFBr446-fold less active than PFBr4

Data synthesized from a study on curcumin-related compounds containing a benzyl piperidone moiety.[1]

Notably, compounds P2, P4, P7, PFBr2, PFBr3, and PFBr4 demonstrated significant inhibitory effects on the growth of prostate (PC-3), pancreatic (BxPC-3), colon (HT-29), and lung (H1299) cancer cell lines, with IC50 values all below 2 µM.[1] The compound PFBr4, in particular, exhibited a dramatically enhanced potency compared to curcumin, being 36 to 46 times more active across the tested cell lines.[1]

Structure-Activity Relationship and Mechanistic Insights

The potent cytotoxicity of these benzyl piperidone-containing curcumin analogs is associated with their ability to induce apoptosis (programmed cell death) in cancer cells. Mechanistic studies in PC-3 cells revealed that the effects of these compounds, exemplified by PFBr4, are linked to a reduction in the phosphorylation of Akt and Erk1/2.[1] These proteins are key components of signaling pathways that promote cell survival and proliferation.

G cluster_0 Signaling Cascade cluster_1 Drug Action Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases Growth_Factors->Receptor_Tyrosine_Kinases Bind Akt_Pathway Akt Pathway Receptor_Tyrosine_Kinases->Akt_Pathway Activate Erk_Pathway Erk1/2 Pathway Receptor_Tyrosine_Kinases->Erk_Pathway Activate Cell_Survival_Proliferation Cell Survival & Proliferation Akt_Pathway->Cell_Survival_Proliferation Promote Apoptosis Apoptosis Akt_Pathway->Apoptosis Erk_Pathway->Cell_Survival_Proliferation Promote Erk_Pathway->Apoptosis PFBr4 PFBr4 (Curcumin Analog) PFBr4->Akt_Pathway Inhibits Phosphorylation PFBr4->Erk_Pathway Inhibits Phosphorylation

Caption: Proposed mechanism of action for PFBr4.

The structure-activity relationship suggests that the introduction of the benzyl piperidone moiety is a key factor in the enhanced cytotoxic activity of these curcumin analogs. Further substitutions on the benzyl ring, such as with fluorine and bromine atoms, appear to contribute to the increased potency.

Experimental Protocols

Cell Culture and Maintenance

Human cancer cell lines (PC-3, BxPC-3, HT-29, and H1299) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics. Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.

MTT Cytotoxicity Assay

The cytotoxic effects of the synthesized compounds are determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation_24h Incubate for 24h for cell adherence cell_seeding->incubation_24h compound_treatment Treat cells with various concentrations of compounds incubation_24h->compound_treatment incubation_48h Incubate for 48h compound_treatment->incubation_48h add_mtt Add MTT solution to each well incubation_48h->add_mtt incubation_4h Incubate for 4h (Formazan formation) add_mtt->incubation_4h solubilization Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm using a microplate reader solubilization->read_absorbance data_analysis Calculate IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined optimal density. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control).

  • Incubation: The plates are incubated for a specified period, typically 48 hours.

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curves.

Apoptosis and Protein Phosphorylation Analysis

To investigate the mechanism of action, further assays such as Western blotting can be employed to assess the phosphorylation status of key signaling proteins like Akt and Erk1/2 in cells treated with the compounds. Apoptosis can be quantified using techniques like flow cytometry with Annexin V/propidium iodide staining.

This guide provides a comprehensive overview of the comparative biological activity of a promising new class of benzyl piperidone-containing curcumin analogs. The presented data and experimental protocols offer a valuable resource for researchers in the field of anticancer drug discovery and development. The superior potency of these derivatives compared to curcumin underscores the potential of synthetic modification in enhancing the therapeutic efficacy of natural products.

References

A Comparative Guide to Piperidine-Based Scaffolds in Drug Design: Spotlight on 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry, featuring prominently in the structures of numerous FDA-approved drugs.[1][2] Its prevalence is a testament to its favorable physicochemical properties, including its ability to serve as a versatile scaffold for engaging a wide range of biological targets.[1][3][4] This guide provides a comparative analysis of 2-(1-benzylpiperidin-4-ylidene)acetonitrile against other key piperidine-based scaffolds, offering insights into their relative strengths and applications in drug design, supported by available experimental data.

The Privileged Piperidine Scaffold

Piperidine and its derivatives are considered "privileged scaffolds" due to their demonstrated success in yielding high-affinity ligands for various biological targets.[3] The basic nitrogen atom of the piperidine ring is often crucial for forming salt bridges with acidic residues in protein binding pockets, while the carbon backbone allows for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties.[5] This versatility has led to the development of piperidine-containing drugs for a multitude of therapeutic areas, including central nervous system (CNS) disorders, cancer, and pain management.[3][4]

Core Piperidine Scaffolds in Focus

This guide will compare the following piperidine-based scaffolds, with a particular focus on their application in CNS drug discovery:

  • This compound: A key intermediate in the synthesis of compounds targeting the central nervous system, particularly for potential antipsychotic and antidepressant agents.[6][7] Its structure allows for modifications to enhance binding affinity to receptors like dopamine and serotonin.[6]

  • N-Benzylpiperidine: A fundamental and widely used scaffold in medicinal chemistry.[8] The N-benzyl group can significantly modulate the pharmacological properties of piperidine-containing molecules and is known to engage in cation-π interactions with protein binding sites.[8]

  • 4-Phenylpiperidine: This scaffold is the core structure for a variety of opioid analgesics, including pethidine (meperidine) and fentanyl, highlighting its importance in pain management.[9][10]

  • N-Boc-4-Aminopiperidine: A protected piperidine derivative that serves as a versatile building block in the synthesis of a wide range of biologically active compounds, including anti-HIV agents and cannabinoid receptor antagonists.[5]

Comparative Performance Data

A direct head-to-head comparison of the fundamental scaffolds is challenging due to the limited availability of public data on the core structures themselves. The majority of research focuses on the biological activity of their derivatives. The following tables summarize available quantitative data for derivatives of these scaffolds to provide a comparative perspective.

Table 1: Comparative Binding Affinities (Ki in nM) for CNS Receptors
Scaffold DerivativeDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)Sigma σ1 Receptor (Ki, nM)Reference
N-Benzylpiperidine Derivative (1) >10,000-3.2[11]
4-Phenylpiperidine Derivative (2) --1-10[12]
N-Boc-4-Aminopiperidine Derivative (3) ---Data not available
This compound Derivative (4) --1.45[13]

Note: The data presented are for different derivatives and from different studies, which may not allow for a direct, precise comparison. The values should be interpreted as indicative of the potential of each scaffold class.

Table 2: Comparative In Vitro Metabolic Stability
Scaffold DerivativeHuman Liver Microsomes (HLM) Intrinsic Clearance (CLint, µL/min/mg protein)Reference
N-Benzylpiperidine Derivative High (General Trend)[14]
4-Phenylpiperidine Derivative Variable, dependent on substitution[12]
Morpholine Analog (for comparison) Generally more stable than piperidine[14]

Note: Metabolic stability is highly dependent on the specific substituents on the piperidine ring. N-dealkylation is a common metabolic pathway for N-benzylpiperidine derivatives.[14]

Key Signaling Pathways and Experimental Workflows

The biological activity of piperidine-based scaffolds is often mediated through their interaction with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The following diagram illustrates a simplified signaling pathway for a D2 dopamine receptor antagonist.

G_protein_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D2R Activates Antagonist Piperidine-based Antagonist Antagonist->D2R Blocks ATP ATP ATP->AC Cellular_Response Inhibition of Neuronal Firing cAMP->Cellular_Response Leads to

D2 Dopamine Receptor Antagonism

The following workflow outlines a typical process for evaluating the biological activity of novel piperidine-based compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Piperidine Scaffold Derivatives Binding_Assay Receptor Binding Assays (e.g., Dopamine, Serotonin) Synthesis->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP measurement) Binding_Assay->Functional_Assay ADME_Assays ADME Assays (Metabolic Stability, Permeability) Functional_Assay->ADME_Assays Toxicity_Assays Cytotoxicity Assays (e.g., MTT, LDH) ADME_Assays->Toxicity_Assays PK_Studies Pharmacokinetic Studies Toxicity_Assays->PK_Studies Efficacy_Studies Efficacy Studies in Animal Models PK_Studies->Efficacy_Studies

Drug Discovery Workflow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are summaries of key experimental protocols.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This assay is used to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.[15]

  • Membrane Preparation: Cell membranes expressing the dopamine D2 receptor are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[16]

Human Liver Microsomal (HLM) Stability Assay

This in vitro assay assesses the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[17]

  • Incubation: The test compound is incubated with human liver microsomes and a cofactor mixture (e.g., NADPH) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[18]

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19]

  • Cell Plating: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate and allowed to adhere.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm. The absorbance is proportional to the number of viable cells.

Conclusion

The piperidine scaffold remains a highly valuable and versatile platform in drug discovery. While this compound primarily serves as a synthetic intermediate, its core structure is integral to the development of novel CNS-active agents. The N-benzylpiperidine and 4-phenylpiperidine scaffolds have a long-standing history in successful drug development, offering robust starting points for optimization. The choice of a specific piperidine scaffold will ultimately depend on the therapeutic target, the desired pharmacological profile, and the required physicochemical properties. This guide provides a foundational comparison to aid researchers in the rational design and development of new and improved piperidine-based therapeutics.

References

Validating the Structure of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural validation of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. We will explore the utility of COSY, HSQC, and HMBC experiments and compare their performance with alternative analytical methods, supported by detailed experimental protocols and data interpretation strategies.

The structural framework of this compound, with its benzyl group, piperidine ring, and the exocyclic double bond bearing a nitrile group, presents a distinct set of structural questions that can be definitively answered using a suite of 2D NMR experiments. These techniques provide through-bond and through-space correlation data that complement one-dimensional (1D) NMR, leading to a comprehensive and confident structural assignment.

Principles of 2D NMR for Structural Elucidation

Two-dimensional NMR spectroscopy disperses NMR signals into two frequency dimensions, resolving spectral overlap and revealing correlations between different nuclei. For a molecule like this compound, the following experiments are indispensable:

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH). It is instrumental in tracing out the spin systems within the piperidine ring and the benzyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH). It provides a direct link between the ¹H and ¹³C spectra, enabling the unambiguous assignment of carbon resonances for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, and sometimes ⁴JCH). HMBC is crucial for connecting different spin systems and identifying quaternary carbons, such as the nitrile carbon and the carbons of the double bond.

Experimental Workflow for 2D NMR Analysis

The following diagram illustrates a typical workflow for the structural validation of this compound using 2D NMR.

G cluster_0 Sample Preparation cluster_1 1D NMR Acquisition cluster_2 2D NMR Acquisition cluster_3 Data Analysis & Structure Validation Sample Dissolve 5-10 mg of sample in 0.6 mL CDCl3 H1_NMR ¹H NMR Sample->H1_NMR Acquire 1D Spectra C13_NMR ¹³C NMR & DEPT COSY gCOSY C13_NMR->COSY Acquire 2D Spectra HSQC gHSQC HMBC gHMBC Analysis Correlate peaks to establish connectivity HMBC->Analysis Process & Analyze Data Structure Confirm Structure of This compound Analysis->Structure Final Confirmation

A streamlined workflow for 2D NMR-based structural validation.

Detailed Experimental Protocols

The following are typical parameters for acquiring 2D NMR spectra on a 500 MHz spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

ExperimentParameters
¹H NMR Pulse program: zg30, Number of scans: 16, Acquisition time: 3.28 s, Relaxation delay: 2.0 s
¹³C{¹H} NMR Pulse program: zgpg30, Number of scans: 1024, Acquisition time: 1.09 s, Relaxation delay: 2.0 s
gCOSY Pulse program: cosygpqf, Number of scans: 2, Increments: 256, Acquisition time: 0.205 s, Relaxation delay: 2.0 s
gHSQC Pulse program: hsqcedetgpsisp2.3, Number of scans: 2, Increments: 256, Acquisition time: 0.205 s, Relaxation delay: 2.0 s
gHMBC Pulse program: hmbcgpndqf, Number of scans: 4, Increments: 256, Acquisition time: 0.205 s, Relaxation delay: 2.0 s, Long-range coupling delay (D6): 62.5 ms (for ⁸JCH)

Predicted 2D NMR Correlations for Structure Validation

The following diagram illustrates the key HMBC and COSY correlations expected for this compound, which are essential for confirming its structure.

G cluster_correlations Key 2D NMR Correlations H_benzyl_CH2 H-benzyl (CH₂) C_benzyl_ipso C-ipso (benzyl) H_benzyl_CH2->C_benzyl_ipso C_piperidine_2_6 C-2/6 (piperidine) H_benzyl_CH2->C_piperidine_2_6 HMBC H_piperidine_2_6 H-2/6 (piperidine) H_piperidine_3_5 H-3/5 (piperidine) H_piperidine_2_6->H_piperidine_3_5 COSY C_piperidine_4 C-4 (piperidine) H_piperidine_2_6->C_piperidine_4 H_piperidine_3_5->C_piperidine_4 H_vinyl H-vinyl C_piperidine_3_5 C-3/5 (piperidine) H_vinyl->C_piperidine_3_5 H_vinyl->C_piperidine_4 C_nitrile C-nitrile H_vinyl->C_nitrile C_vinyl_alpha C-α (vinyl)

Predicted HMBC (red dashed) and COSY (blue dotted) correlations.

Data Presentation: Predicted vs. Experimental Chemical Shifts

Since experimental data for this compound is not widely published, the following table presents predicted ¹H and ¹³C chemical shifts alongside typical ranges observed for similar structural motifs. These predictions are generated using computational methods and serve as a guide for spectral assignment.

AtomPredicted ¹H (ppm)Typical ¹H Range (ppm)Predicted ¹³C (ppm)Typical ¹³C Range (ppm)Key 2D Correlations
Benzyl-CH₂3.53.4 - 3.66362 - 64HMBC to C-2/6, C-ipso
Benzyl-Ar7.2-7.47.1 - 7.5127-129126 - 130COSY within Ar ring
Piperidine-H2/62.52.4 - 2.75352 - 55COSY to H-3/5, HMBC to C-4
Piperidine-H3/52.42.3 - 2.63534 - 37COSY to H-2/6, HMBC to C-4
Vinyl-H5.25.0 - 5.510098 - 105HMBC to C-3/5, C-4, C-nitrile
C-4 (sp²)--160158 - 162HMBC from H-2/6, H-3/5, Vinyl-H
C-nitrile--118117 - 120HMBC from Vinyl-H

Comparison with Alternative Analytical Methods

While 2D NMR is a powerful tool for complete structure elucidation, other techniques can provide complementary or confirmatory data.

MethodInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed through-bond connectivity, stereochemistryUnambiguous structure determinationRequires soluble sample, relatively longer acquisition times
Mass Spectrometry (MS) Molecular weight, fragmentation patternHigh sensitivity, small sample amountDoes not provide detailed connectivity or stereochemistry
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C≡N, C=C)Fast, non-destructiveProvides limited information on the overall carbon skeleton
X-ray Crystallography Absolute 3D structure in the solid stateDefinitive structural proofRequires a suitable single crystal, structure may differ from solution

Conclusion

The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and definitive method for the structural validation of this compound. The through-bond correlations established by these techniques allow for the complete assignment of all proton and carbon signals and confirm the connectivity of the benzyl, piperidine, and ylideneacetonitrile moieties. While other analytical methods such as mass spectrometry and IR spectroscopy offer valuable complementary information, they lack the detailed structural insights provided by 2D NMR. For unequivocal structure confirmation in a research and drug development setting, a comprehensive 2D NMR analysis is the gold standard.

Quantitative Analysis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile in Reaction Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile in complex reaction mixtures is critical for process optimization, yield determination, and quality control. This guide provides a comparative overview of suitable analytical methodologies, offering detailed experimental protocols and performance data derived from closely related compounds to facilitate method selection and development. The primary techniques discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR).

Comparison of Analytical Techniques

The choice of analytical technique for the quantification of this compound depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. The following tables summarize the potential performance characteristics of each method, based on data from structurally analogous piperidine and α,β-unsaturated nitrile compounds.

Table 1: Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MSqNMR
Principle Chromatographic separation based on polarity, followed by UV detection.Chromatographic separation based on volatility, followed by mass spectrometric detection.Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei.
Selectivity Moderate to HighVery HighHigh
Sensitivity Good (ng/mL to µg/mL range)Excellent (pg/mL to ng/mL range)Moderate (µg/mL to mg/mL range)
Sample Throughput HighMediumLow to Medium
Matrix Effects Can be significant, may require sample cleanup.Can be significant, often requires extraction.Generally lower, but matrix can affect resolution and relaxation.
Quantification Requires a calibration curve with a reference standard.Requires a calibration curve, often with an internal standard.Can be absolute (primary standard) or relative without a specific reference standard of the analyte.
Development Effort ModerateModerate to HighLow to Moderate

Table 2: Typical Validation Parameters for Related Piperidine Compounds

Validation ParameterHPLC-UV[1][2][3]GC-MS[4][5][6]
Linearity Range 0.4 - 55 µg/mL0 - 10 µg/mL
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) 0.015 - 0.15 µg/mL0.002 - 0.156 µg/mL
Limit of Quantification (LOQ) 0.044 - 0.44 µg/mL0.008 - 0.312 µg/mL
Accuracy (Recovery %) 98 - 102%79 - 108%
Precision (RSD %) < 2%< 15%

Experimental Protocols

The following are detailed, adaptable protocols for the quantitative analysis of this compound in a reaction mixture.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for routine analysis due to its robustness and high throughput. The presence of the benzyl group and the conjugated nitrile system in the target molecule should provide sufficient UV absorbance for sensitive detection.

Sample Preparation:

  • Accurately pipette a known volume (e.g., 100 µL) of the reaction mixture into a volumetric flask.

  • Dilute with the mobile phase to a suitable concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions (Starting Point):

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid for improved peak shape). A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound. A photodiode array (PDA) detector is recommended to determine the optimal wavelength, likely around 220-280 nm.

  • Injection Volume: 10 µL.

Data Analysis:

Construct a calibration curve by plotting the peak area of the analyte against the concentration of a series of prepared standards. The concentration of the analyte in the reaction mixture sample is then determined from this curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Reaction Mixture Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration HPLC HPLC System (C18 Column, UV Detector) Filtration->HPLC Data Chromatogram Acquisition HPLC->Data Calibration Calibration Curve (Peak Area vs. Concentration) Data->Calibration Quantify Concentration Determination Calibration->Quantify

HPLC-UV Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for identifying and quantifying the target compound, especially in complex matrices or at low concentrations. The volatility of this compound should be suitable for GC analysis.

Sample Preparation:

  • To an aliquot of the reaction mixture, add an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and an internal standard (e.g., a structurally similar compound with a different retention time).

  • Perform a liquid-liquid extraction to separate the analyte from non-volatile components. The pH may need to be adjusted to ensure the analyte is in its free base form for efficient extraction into the organic layer.[4]

  • Dry the organic extract over anhydrous sodium sulfate.

  • The extract may be analyzed directly or after derivatization if needed to improve volatility or chromatographic behavior, though it is likely not necessary for this compound.

Instrumental Parameters (Starting Point):

  • GC System: Agilent 7890A or equivalent.

  • Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

  • Quantification: Use Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of the target compound and the internal standard.

Data Analysis:

Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Sample Reaction Mixture Extraction Liquid-Liquid Extraction (with Internal Standard) Sample->Extraction Drying Drying of Organic Phase Extraction->Drying GCMS GC-MS System (HP-5ms Column, EI Source) Drying->GCMS Data Mass Spectra Acquisition GCMS->Data Calibration Calibration Curve (Area Ratio vs. Concentration) Data->Calibration Quantify Concentration Determination Calibration->Quantify

GC-MS Experimental Workflow
Quantitative Nuclear Magnetic Resonance Spectroscopy (qNMR)

qNMR is a powerful primary ratio method of measurement that can provide highly accurate quantification without the need for a specific reference standard of the analyte, instead using a certified reference material (CRM) as an internal calibrant.[7][8]

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into a vial.

  • Accurately weigh and add a known amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with signals that do not overlap with the analyte signals.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher for better signal dispersion.

  • Nucleus: ¹H.

  • Pulse Sequence: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_sample)

    Where:

    • C = Concentration (or purity)

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = Mass

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Sample Weigh Reaction Mixture Standard Add Weighed Internal Standard Sample->Standard Dissolve Dissolve in Deuterated Solvent Standard->Dissolve NMR NMR Spectrometer (≥400 MHz) Dissolve->NMR Data ¹H Spectrum Acquisition NMR->Data Integration Signal Integration Data->Integration Calculation Concentration Calculation Integration->Calculation

qNMR Experimental Workflow

Conclusion

The quantitative analysis of this compound in reaction mixtures can be effectively achieved using HPLC-UV, GC-MS, or qNMR. HPLC-UV is a robust method for routine analysis, while GC-MS provides higher sensitivity and selectivity. qNMR offers the advantage of being a primary method that may not require a specific reference standard of the analyte. The choice of the most appropriate technique will be guided by the specific requirements of the analytical problem. The provided protocols and performance data for related compounds serve as a strong foundation for developing and validating a quantitative method for this specific target molecule.

References

A Comparative Analysis of Synthetic Pathways to 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative study of two primary synthetic routes to 2-(1-benzylpiperidin-4-ylidene)acetonitrile, a versatile intermediate in medicinal chemistry. The Knoevenagel condensation and the Horner-Wadsworth-Emmons (HWE) reaction are evaluated, presenting detailed experimental protocols and quantitative data to inform the selection of the most suitable method for specific research and development needs.

The synthesis of this compound is pivotal for the exploration of new therapeutic agents, particularly those targeting the central nervous system. Its molecular scaffold is a key building block in the development of potential antipsychotic and antidepressant compounds. The efficiency and scalability of its synthesis are therefore critical considerations. This comparative guide explores two powerful carbon-carbon double bond forming reactions for its preparation: the Knoevenagel condensation and the Horner-Wadsworth-Emmons olefination.

At a Glance: Comparison of Synthetic Routes

ParameterKnoevenagel CondensationHorner-Wadsworth-Emmons Reaction
Starting Materials 1-Benzylpiperidin-4-one, Acetonitrile1-Benzylpiperidin-4-one, Diethyl phosphonoacetonitrile
Key Reagents Base catalyst (e.g., Piperidine, Ammonium Acetate)Strong base (e.g., Sodium Hydride), Phosphonate reagent
Reaction Type CondensationOlefination
Typical Solvents Ethanol, Toluene, or solvent-freeAnhydrous aprotic solvents (e.g., THF, DMF)
Reaction Temperature Room temperature to reflux-78 °C to room temperature
Reported Yield Moderate to HighGenerally High
Byproducts WaterWater-soluble phosphate salts
Purification Recrystallization or column chromatographyAqueous work-up followed by chromatography
Advantages Atom economical, milder conditions in some variationsHigh yields, high purity of products, stereoselectivity control
Disadvantages Can require forcing conditions for ketonesRequires stoichiometric use of a strong base, moisture-sensitive

Synthetic Route 1: Knoevenagel Condensation

The Knoevenagel condensation is a well-established method for the formation of a carbon-carbon double bond through the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[1][2] For the synthesis of this compound, this involves the reaction of 1-benzylpiperidin-4-one with acetonitrile.

// Nodes ketone [label="1-Benzylpiperidin-4-one", fillcolor="#F1F3F4", fontcolor="#202124"]; acetonitrile [label="Acetonitrile", fillcolor="#F1F3F4", fontcolor="#202124"]; base [label="Base Catalyst\n(e.g., Piperidine)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; intermediate [label="Adduct Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; water [label="Water", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ketone -> intermediate [color="#4285F4"]; acetonitrile -> intermediate [color="#4285F4"]; base -> intermediate [label="Catalyzes", style=dashed, color="#4285F4"]; intermediate -> product [label="Dehydration", color="#4285F4"]; intermediate -> water [style=dashed, color="#4285F4"]; }

Caption: Horner-Wadsworth-Emmons Reaction Pathway

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of diethyl phosphonoacetonitrile (1.1 eq.) in anhydrous THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour. The reaction mixture is then cooled back to 0 °C, and a solution of 1-benzylpiperidin-4-one (1.0 eq.) in anhydrous THF is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is carefully quenched with water. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure this compound.

Conclusion

Both the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction present viable pathways for the synthesis of this compound. The choice between these two methods will depend on the specific requirements of the synthesis, including scale, desired purity, and available resources.

The Knoevenagel condensation offers a more atom-economical approach and can be performed under milder conditions, particularly with the use of newer, more efficient catalytic systems. However, for ketones, the reaction can sometimes be sluggish and may require more forcing conditions.

The Horner-Wadsworth-Emmons reaction, while requiring a strong base and anhydrous conditions, generally provides higher yields and cleaner reactions. The water-soluble nature of the phosphate byproduct simplifies the purification process. The HWE reaction is often the preferred method for achieving high yields of the desired alkene from ketones.

For researchers and drug development professionals, a careful evaluation of the pros and cons of each route, as outlined in this guide, will enable an informed decision for the efficient and effective synthesis of this compound and its derivatives for further investigation.

References

Cross-Validation of Analytical Methods for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and manufacturing. This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) for the analysis of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key chemical intermediate. The cross-validation of these methods ensures data integrity and consistency across different analytical platforms.

Comparative Performance of Analytical Methods

The selection of an analytical method is often a trade-off between various performance characteristics. While specific experimental data for this compound is not publicly available, this section presents a comparative summary of typical validation parameters for HPLC-UV and GC-MS based on the analysis of structurally related benzylpiperidine compounds.[1]

Validation ParameterHPLC-UVGC-MS
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) 0.1 µg/mL0.02 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL0.1 µg/mL
Accuracy (Recovery %) 98 - 102%95 - 105%
Precision (RSD %) < 2.0%< 5.0%

Experimental Workflow for Method Cross-Validation

The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results.[2] The general workflow involves analyzing the same set of samples using both methods and statistically comparing the outcomes.[3]

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison and Evaluation cluster_conclusion Conclusion Sample Homogeneous Sample Batch of This compound Prep Prepare Samples (e.g., dissolution, dilution) Sample->Prep HPLC HPLC-UV Analysis Prep->HPLC GCMS GC-MS Analysis Prep->GCMS Data Collect and Process Data HPLC->Data GCMS->Data Compare Statistical Comparison of Results (e.g., t-test, F-test) Data->Compare Criteria Acceptance Criteria Met? Compare->Criteria Validated Methods are Cross-Validated Criteria->Validated Yes Investigate Investigate Discrepancies Criteria->Investigate No

Caption: General workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are detailed, representative protocols for the analysis of this compound by HPLC-UV and GC-MS. These protocols are based on established methods for similar compounds and should be validated for this specific analyte.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the quantification and purity assessment of this compound.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (0.1%).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • UV Detection Wavelength: 220 nm.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-13 min: 90% to 10% B

    • 13-15 min: 10% B

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 100 µg/mL.

  • Dissolve the sample in acetonitrile to a final concentration within the linear range.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is highly sensitive and selective, making it ideal for trace analysis and impurity profiling.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Fused silica capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[1]

2. Reagents and Materials:

  • Helium (carrier gas).

  • Acetonitrile (GC grade).

3. GC-MS Conditions:

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 280 °C at a rate of 20 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: m/z 50-350.

4. Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 to 50 µg/mL.

  • Dissolve the sample in acetonitrile to a final concentration within the linear range.

Signaling Pathway and Logical Relationships

The choice between HPLC and GC-MS often depends on the specific requirements of the analysis. The following diagram illustrates the decision-making process based on key analytical attributes.

Method Selection Start Start: Need to Analyze This compound Quant Primary Goal: Quantification and Purity Start->Quant Trace Primary Goal: Trace Impurity Identification Start->Trace HPLC HPLC-UV is a suitable choice. Provides robust quantification. Quant->HPLC GCMS GC-MS is preferred. Offers high sensitivity and structural information. Trace->GCMS

Caption: Decision tree for selecting an analytical method.

References

Assessing the purity of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile, a key intermediate in the synthesis of various pharmacologically active molecules.[1] The purity of this compound is critical for ensuring the validity of research data and the quality of downstream products. This document outlines a comparative analysis of a test sample of this compound against a hypothetical, well-characterized reference standard. In the absence of a commercially available certified reference standard, this guide also details alternative methods for purity determination, such as Quantitative Nuclear Magnetic Resonance (qNMR) and Differential Scanning Calorimetry (DSC).

Predicted Impurity Profile

A thorough understanding of the synthetic route is paramount in predicting potential impurities. This compound is commonly synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[2] This olefination reaction involves the condensation of 1-benzyl-4-piperidone with a phosphonate ylide, typically derived from diethyl cyanomethylphosphonate. Based on this synthetic pathway, the following impurities may be present in a sample:

  • Unreacted Starting Materials:

    • 1-Benzyl-4-piperidone

    • Diethyl cyanomethylphosphonate

  • Reaction By-products:

    • Water-soluble phosphate by-products (e.g., diethyl phosphate)

  • Geometric Isomers:

    • (Z)-2-(1-Benzylpiperidin-4-ylidene)acetonitrile (the less thermodynamically stable isomer)

  • Side-Reaction Products:

    • Products of self-condensation of 1-benzyl-4-piperidone

    • Degradation products resulting from exposure to light, heat, or incompatible substances.

A visual representation of the general experimental workflow for purity assessment is provided below.

G Experimental Workflow for Purity Assessment cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution  Dissolve in  appropriate solvent DSC DSC Sample->DSC  Alternative Method Reference Standard Reference Standard Reference Standard->Dissolution  Dissolve in  appropriate solvent HPLC HPLC Dissolution->HPLC GC_MS GC_MS Dissolution->GC_MS NMR NMR Dissolution->NMR Purity Calculation Purity Calculation HPLC->Purity Calculation Impurity Identification Impurity Identification GC_MS->Impurity Identification NMR->Impurity Identification DSC->Purity Calculation Comparison Comparison Purity Calculation->Comparison Impurity Identification->Comparison

Caption: Experimental workflow for purity assessment.

Comparative Data Summary

The following tables summarize the expected quantitative data from the comparative analysis of a test sample against a reference standard.

Table 1: High-Performance Liquid Chromatography (HPLC) Analysis

ParameterReference StandardTest SampleAcceptance Criteria
Purity (Area %)≥ 99.5%Report Value≥ 99.0%
Retention Time (min)Report ValueReport Value± 2% of Reference
Relative Retention Time of ImpuritiesN/AReport ValuesConsistent Profile
Total Impurities (%)≤ 0.5%Report Value≤ 1.0%
Any Unknown Impurity (%)≤ 0.1%Report Value≤ 0.2%

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

ParameterReference StandardTest SampleAcceptance Criteria
Peak Area (%)≥ 99.5%Report Value≥ 99.0%
Identification of ImpuritiesNo significant impuritiesReport Identified ImpuritiesMatch with predicted profile
Residual SolventsBelow detection limitsReport ValuesWithin ICH limits

Table 3: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

ParameterReference StandardTest SampleAcceptance Criteria
Chemical Shifts (ppm)Conforms to structureConforms to structureConsistent with reference
Signal IntegrationConforms to structureConforms to structureConsistent with reference
Impurity SignalsNo significant signalsReport any additional signalsConsistent with predicted impurities

Table 4: Differential Scanning Calorimetry (DSC) - Alternative Method

ParameterReference Standard (if available)Test SampleAcceptance Criteria
Melting Point (°C)Report ValueReport ValueSharp endotherm
Purity (mol %)≥ 99.5%Report Value≥ 99.0%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative determination of purity and the separation of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample and reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and reference standard solutions. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for the identification of volatile and semi-volatile impurities and residual solvents.

  • Instrumentation: GC-MS system with a capillary column.

  • Column: A non-polar column, such as a 5% phenyl methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample solution. Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

3. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR provides detailed structural information and can be used for the identification and quantification of impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum. The structure is confirmed by analyzing the chemical shifts, integration values, and coupling patterns. Impurities can be identified by the presence of unexpected signals.

4. Quantitative NMR (qNMR)

In the absence of a certified reference standard, qNMR can be used for an absolute purity determination.[3][4][5]

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve them in a known volume of a deuterated solvent.

  • Analysis: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay). The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

5. Differential Scanning Calorimetry (DSC)

DSC is another absolute method for determining the purity of crystalline solids by measuring the melting point depression caused by impurities.[6][7][8]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.

  • Analysis: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range. The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.

Hypothetical Signaling Pathway

Derivatives of this compound are being investigated for their potential activity on central nervous system receptors. The following diagram illustrates a hypothetical signaling pathway where such a compound might act as an antagonist at a G-protein coupled receptor (GPCR).

G Hypothetical GPCR Antagonism Pathway Ligand Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR Binds and Activates Antagonist 2-(1-Benzylpiperidin-4-ylidene) acetonitrile Derivative Antagonist->GPCR Blocks Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Hypothetical GPCR antagonism pathway.

References

A Comparative Guide to In Vitro Assay Validation for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common in vitro assays for validating compounds synthesized from the 2-(1-Benzylpiperidin-4-ylidene)acetonitrile scaffold. Derivatives of this chemical structure have shown significant activity against a range of neurological and oncological targets, including Sigma receptors (σR), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and histone deacetylases (HDACs). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes key biological pathways and workflows to aid researchers in selecting the most appropriate assays for their drug discovery programs.

Key Biological Targets and Compound Activity

Compounds derived from the N-benzylpiperidine core, such as those from this compound, have been successfully developed as potent inhibitors and modulators of several key proteins implicated in disease. The validation of these compounds relies on robust and reproducible in vitro assays that can accurately quantify their potency and selectivity.

Below is a summary of reported inhibitory activities for representative N-benzylpiperidine derivatives against their primary biological targets. This data highlights the therapeutic potential and the nanomolar to micromolar potency range often observed with this chemical class.

Compound ClassTarget(s)Reported Activity (IC₅₀ / Kᵢ)Reference Compound(s)
Benzylpiperidine DerivativesAcetylcholinesterase (AChE)IC₅₀: 0.41 µM - 13 nMDonepezil (IC₅₀ = 0.6 µM)
Benzylpiperidine DerivativesSigma-1 Receptor (σ₁R)Kᵢ: 1.45 nM - 11.0 nMHaloperidol (Kᵢ = 4.5 - 6.34 nM)
Benzylpiperazine DerivativesSigma-1 Receptor (σ₁R)Kᵢ: 1.6 nMHaloperidol
Dual-Target N-BenzylpiperidinesHDAC & AChEHDAC IC₅₀: 0.17 µM, AChE IC₅₀: 6.89 µM-
Benzylpiperazine DerivativesHDAC6IC₅₀: 0.11 µM-
Benzylpiperidine DerivativesButyrylcholinesterase (BuChE)Affinity reported as 1250x less than AChE-

Comparison of In Vitro Assays for Target Validation

The selection of an appropriate in vitro assay is critical for the successful evaluation of synthesized compounds. The following sections compare common assay methodologies for each major target class, providing detailed protocols and discussing their respective advantages and disadvantages.

Sigma Receptor (σR) Binding Assays

Sigma receptors, particularly the σ₁ subtype, are chaperone proteins at the endoplasmic reticulum (ER) that modulate calcium signaling and are implicated in numerous neurological disorders. Validating compound affinity for these receptors is a primary screening step.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis tissue Source Tissue/Cells (e.g., Guinea Pig Liver, HEK293 cells) homogenize Homogenization tissue->homogenize centrifuge Centrifugation & Isolation homogenize->centrifuge membrane_prep Membrane Pellet centrifuge->membrane_prep incubate Incubation: Membranes + Radioligand + Test Compound membrane_prep->incubate filtration Rapid Filtration (to separate bound/free ligand) incubate->filtration scintillation Scintillation Counting filtration->scintillation cpm Counts Per Minute (CPM) scintillation->cpm binding_curve Competition Binding Curve cpm->binding_curve ki_calc Calculate Kᵢ Value binding_curve->ki_calc

Caption: General workflow for a competitive radioligand binding assay.

FeatureRadioligand Binding AssayFluorescence-Based Assay
Principle Measures the displacement of a radioactive ligand (--INVALID-LINK---pentazocine or [³H]-DTG) by the test compound.Measures the displacement of a fluorescently-labeled ligand from the receptor, detected by changes in fluorescence polarization or intensity.[1]
Detection Scintillation counting.Fluorescence plate reader.[1]
Pros Gold standard, high sensitivity, well-established protocols.[2]Safer (no radioactivity), high-throughput, allows for live-cell imaging.[2][3]
Cons Requires specialized handling and disposal of radioactive materials, higher cost.[2]Potential for compound interference (autofluorescence), requires carefully designed fluorescent probes.

This protocol is adapted from established methods for determining the inhibition constant (Kᵢ) of test compounds.

  • Membrane Preparation: Homogenize guinea pig liver tissue, a rich source of σ₁ receptors, in a Tris-HCl buffer.[4] Isolate the membrane fraction through centrifugation.

  • Reaction Mixture: In a 96-well plate, combine the membrane homogenate (~300 µg protein), a single concentration of --INVALID-LINK---pentazocine (near its Kₑ value, ~5 nM), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM).[5]

  • Incubation: Incubate the plate at 37°C for 120 minutes to reach equilibrium.[6]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound. Wash the filters multiple times with ice-cold buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known ligand, such as 10 µM haloperidol.[7] Plot the specific binding against the log concentration of the test compound to generate a competition curve and calculate the IC₅₀. The Kᵢ value is then determined using the Cheng-Prusoff equation.[7]

Cholinesterase (AChE/BuChE) Activity Assays

AChE and BuChE are serine hydrolases that degrade cholinergic neurotransmitters. Inhibitors of these enzymes are key therapeutic agents for Alzheimer's disease. The most widely used method for measuring their activity is the Ellman's assay.[8]

G cluster_enzymatic Enzymatic Reaction cluster_colorimetric Colorimetric Reaction ATCh Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCh:e->Thiocholine:w Hydrolysis AChE AChE / BuChE DTNB DTNB (Ellman's Reagent, Colorless) Thiocholine->DTNB Reacts with TNB TNB Anion (Yellow, λmax = 412 nm) DTNB:e->TNB:w Reduction

Caption: Principle of the colorimetric Ellman's assay for cholinesterase activity.

FeatureEllman's Assay (Acetylthiocholine)Indoxylacetate-Based Assay
Principle Enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow product measured at 412 nm.[8]Enzymatic hydrolysis of indoxylacetate produces a product that can be measured, offering an alternative chromogenic reactant.[9]
Detection Spectrophotometer (Absorbance at 412 nm).[8]Spectrophotometer.
Pros Simple, reliable, widely used, and cost-effective.[8]Avoids chemical reactivity with certain compounds (e.g., oximes) that can interfere with the DTNB reaction.[9]
Cons Potential for interference from thiol-containing compounds.Lower turnover rate compared to acetylthiocholine, meaning lower signal intensity.[9]

This protocol is a standard method for determining the IC₅₀ of AChE inhibitors.[8][10]

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 8.0), a 10 mM DTNB solution in the buffer, and a 75 mM acetylthiocholine iodide (ATCI) substrate solution in water.[8] Prepare serial dilutions of the test compound.

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, the test compound solution, and the AChE enzyme solution. Allow a brief pre-incubation period.

  • Initiate Reaction: Add the DTNB solution, followed by the ATCI substrate solution to initiate the reaction. The final volume is typically 200-250 µL.

  • Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color formation is proportional to the enzyme activity.[8]

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance vs. time curve. The percentage of inhibition is calculated by comparing the rate of the sample with the inhibitor to the rate of a control without the inhibitor. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Histone Deacetylase (HDAC) Activity Assays

HDACs are enzymes that remove acetyl groups from histones and other proteins, playing a crucial role in gene expression. HDAC inhibitors are a promising class of anti-cancer agents.[11][12]

G cluster_chromatin Chromatin State cluster_gene Gene Expression HDACi HDAC Inhibitor HDAC HDAC Enzyme HDACi->HDAC Inhibits Histone Histone Proteins HDAC->Histone Deacetylates Acetylation Increased Histone Acetylation (Hyperacetylation) Histone->Acetylation Chromatin Relaxed Chromatin (Euchromatin) Acetylation->Chromatin Transcription Gene Transcription (e.g., p21, pro-apoptotic genes) Chromatin->Transcription Allows Effects Cellular Effects: - Cell Cycle Arrest - Apoptosis - Differentiation Transcription->Effects

Caption: Mechanism of action for HDAC inhibitors leading to changes in gene expression.

FeatureFluorometric AssayColorimetric Assay
Principle A fluorogenic substrate is deacetylated by HDAC, allowing a developer enzyme to cleave it and release a highly fluorescent product.[13]An acetylated substrate is captured on a plate. HDAC deacetylates it, and a specific antibody recognizes the remaining acetylated sites. An ELISA-like reaction produces a colorimetric signal inversely proportional to HDAC activity.[14]
Detection Fluorescence plate reader (e.g., Ex/Em 350/450 nm).[13]Absorbance plate reader.[14]
Pros Higher sensitivity, wider dynamic range, well-suited for high-throughput screening.Simpler procedure, does not require a second "developer" enzyme, avoiding potential interference.
Cons Can be more expensive, potential for compound autofluorescence.Generally lower sensitivity than fluorometric methods.

This protocol is based on commercially available kits for screening HDAC inhibitors.[13]

  • Reaction Setup: In a 96-well microplate, add the HDAC assay buffer, the test compound at various concentrations, and the enzyme source (e.g., HeLa nuclear extract or purified HDAC enzyme).

  • Substrate Addition: Add the fluorometric HDAC substrate to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for deacetylation.

  • Development: Add the "developer" solution, which contains an enzyme that cleaves the deacetylated substrate to release the fluorophore. Incubate at room temperature for 15-30 minutes.

  • Measurement: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex 350-380 nm, Em 440-460 nm).

  • Data Analysis: A blank reaction (no enzyme) is used to subtract background fluorescence. A control reaction (no inhibitor) represents 100% activity. Calculate the percent inhibition for each compound concentration and plot the results to determine the IC₅₀ value.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-(1-Benzylpiperidin-4-ylidene)acetonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Understanding the Hazards

2-(1-Benzylpiperidin-4-ylidene)acetonitrile is a compound used in medicinal chemistry.[1] Due to the presence of the nitrile functional group (-CN), this compound is expected to be toxic if ingested, inhaled, or absorbed through the skin.[2][3] A significant danger associated with nitrile compounds is the potential for the release of highly toxic hydrogen cyanide gas upon contact with acids.[4] The piperidine component suggests that the compound may also be flammable and corrosive.

Given the lack of specific data for this compound, a conservative approach to handling and disposal is paramount. The following table summarizes the anticipated hazard classifications based on data for related compounds like acetonitrile and benzyl cyanide.[2]

Hazard ClassificationAnticipated Hazard for this compound
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) [2]
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) [2]
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled) [2]
Eye Irritation Category 2A (Causes serious eye irritation) [2]
Flammability Likely a flammable liquid and vapor [2]

Essential Disposal Procedures

The proper disposal of this compound is a critical step in ensuring laboratory safety and environmental protection. The following step-by-step protocol should be followed:

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene).

  • Eye Protection: Safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust are generated, a respirator may be necessary.

2. Waste Collection:

  • All waste materials, including the pure compound, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent materials), must be collected as hazardous waste.

  • Use a designated, leak-proof, and clearly labeled waste container. The label should include the full chemical name: "this compound".

  • The container must be kept tightly closed when not in use.

3. Waste Segregation:

  • Crucially, waste containing this compound must be stored separately from acidic waste.[4] Mixing with acids can lead to the evolution of deadly hydrogen cyanide gas.

  • Store the waste container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

4. Spill Management:

  • In the event of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all ignition sources.[6][7]

  • Contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[6][7]

  • Decontaminate the spill area with a suitable solvent, collecting the decontamination materials as hazardous waste.

5. Final Disposal:

  • Disposal of this compound must be conducted through a licensed hazardous waste disposal company.[5][8]

  • Do not attempt to dispose of this chemical down the drain or in regular trash.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram outlines the logical steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Work Perform Experiment in Chemical Fume Hood PPE->Work WasteContainer Prepare Labeled, Sealed Hazardous Waste Container CollectWaste Collect all contaminated materials (solid and liquid) WasteContainer->CollectWaste Work->CollectWaste Segregate Store Waste Away from Incompatible Materials (Acids) CollectWaste->Segregate Store Keep in Cool, Dry, Well-Ventilated Area Segregate->Store Contact Contact Licensed Hazardous Waste Disposal Service Store->Contact Arrange Arrange for Waste Pickup Contact->Arrange

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can mitigate the risks associated with this compound and ensure its safe and compliant disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Personal protective equipment for handling 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-(1-Benzylpiperidin-4-ylidene)acetonitrile

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are based on the known hazards of structurally related chemicals and are intended to ensure the safe handling and disposal of this compound.

Chemical Profile:

PropertyValueSource
Chemical Name This compound[1]
CAS Number 55022-82-7[1]
Molecular Formula C₁₄H₁₆N₂[1][2]
Molecular Weight 212.29 g/mol [1][2]
Storage 2-8°C, sealed, dry[2]

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[3][4][5][6][7] The nitrile group can be metabolized to cyanide, leading to delayed toxicity.[8]

  • Irritation: Causes serious eye irritation and may cause skin irritation.[3][4][9][10]

  • Flammability: The presence of the acetonitrile moiety suggests the compound may be a flammable liquid and vapor.[3][5][7][10] Vapors may form explosive mixtures with air.[3][10]

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended for larger quantities.[6]To prevent eye contact which can cause serious irritation.[3][4][9][10]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.[6]To prevent skin contact, as the substance may be harmful.[3][4][5][6][7]
Skin and Body Protection Lab coat. For larger quantities or risk of splashing, flame-retardant antistatic protective clothing is recommended.[5]To protect skin from potential irritation and absorption.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator.To prevent inhalation of potentially harmful vapors.[3][4][5][6][7]

Operational and Disposal Plans

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Gather all necessary PPE and ensure it is in good condition.

    • Prepare all equipment and reagents needed for the experiment.

  • Handling:

    • Conduct all manipulations of the compound within a chemical fume hood.[5]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][9]

    • Wash hands thoroughly after handling.[4][9][10]

    • Do not eat, drink, or smoke in the laboratory.[4][5][9]

    • Keep the container tightly closed when not in use.[5][9][11]

    • Keep away from heat, sparks, open flames, and other ignition sources.[3][5][11]

  • Spill Management:

    • Evacuate the area and eliminate all ignition sources.[3]

    • Wear appropriate PPE during cleanup.

    • For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[6][12]

    • Do not allow the spill to enter drains or waterways.[5][9][11]

Disposal Plan:

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables, in a designated, labeled, and sealed waste container.

  • Disposal Method:

    • Dispose of the chemical waste through a licensed professional waste disposal service.[7]

    • Do not dispose of it down the drain.[9]

    • The compound should be disposed of in an approved waste disposal plant.[9][11]

Experimental Protocols: First Aid Measures

In case of exposure, follow these first aid procedures immediately:

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[9][10]
Skin Contact Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[4][9]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7][9][10]

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal cluster_emergency 4. Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Safety Equipment prep_hood->prep_safety handle_hood Work in Fume Hood prep_safety->handle_hood handle_avoid Avoid Inhalation/Contact handle_hood->handle_avoid emergency_spill Spill: Evacuate & Contain handle_hood->emergency_spill handle_hygiene Practice Good Hygiene handle_avoid->handle_hygiene emergency_exposure Exposure: Administer First Aid handle_avoid->emergency_exposure handle_storage Keep Container Closed handle_hygiene->handle_storage disp_collect Collect Waste handle_storage->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Licensed Service disp_label->disp_dispose emergency_seek_medical Seek Medical Attention emergency_spill->emergency_seek_medical emergency_exposure->emergency_seek_medical

Caption: Safe handling workflow diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Benzylpiperidin-4-ylidene)acetonitrile
Reactant of Route 2
2-(1-Benzylpiperidin-4-ylidene)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.